molecular formula C6H12O6 B7821668 L-Mannose CAS No. 39281-69-1

L-Mannose

Cat. No.: B7821668
CAS No.: 39281-69-1
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-BXKVDMCESA-N
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Description

Aldehydo-L-mannose is the L-enantiomer of aldehydo-mannose. It is a L-mannose and an aldehydo-mannose. It is an enantiomer of an aldehydo-D-mannose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
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InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GZCGUPFRVQAUEE-BXKVDMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O6
Source PubChem
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DSSTOX Substance ID

DTXSID20884248
Record name L-Mannose
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Molecular Weight

180.16 g/mol
Source PubChem
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CAS No.

10030-80-5
Record name L-Mannose
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Record name L-Mannose
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Record name L-(-)-mannose
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Record name MANNOSE, L-
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Foundational & Exploratory

L-Mannose: A Comprehensive Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a C-2 epimer of L-glucose, is a naturally occurring monosaccharide that plays a role in various biological processes. While less common than its D-enantiomer, the unique stereochemistry of this compound makes it a subject of interest in glycoscience and drug development. This technical guide provides an in-depth exploration of the structure and stereochemistry of this compound, including its various structural representations, key physicochemical properties, and the experimental protocols used for its characterization.

Structure and Stereochemistry of this compound

The structural elucidation of this compound is fundamental to understanding its function and interactions. Like other aldohexoses, this compound can be represented in several forms: the open-chain Fischer projection and the cyclic Haworth and chair conformations.

Fischer Projection

The Fischer projection provides a two-dimensional representation of the linear form of this compound. In this projection, the carbon chain is depicted vertically with the aldehyde group at the top (C1). The stereochemistry at each chiral center is defined by the position of the hydroxyl (-OH) groups. For this compound, the hydroxyl group on the highest numbered chiral carbon (C5) is on the left, defining it as an "L" sugar. The defining stereochemical feature of mannose is the orientation of the hydroxyl group at C2, which is on the left in the Fischer projection of this compound.

Haworth Projection

In aqueous solutions, this compound predominantly exists in cyclic hemiacetal forms. The intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5 forms a six-membered pyranose ring. The Haworth projection is a common way to depict this cyclic structure. This cyclization creates a new chiral center at C1, known as the anomeric carbon, giving rise to two diastereomers called anomers: α-L-Mannopyranose and β-L-Mannopyranose.

  • α-L-Mannopyranose: The anomeric hydroxyl group is on the same side of the ring as the CH₂OH group (C6).

  • β-L-Mannopyranose: The anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group (C6).

This compound can also form a five-membered furanose ring through the reaction of the C1 aldehyde with the C4 hydroxyl group, though the pyranose form is generally more stable.

Chair Conformation

The six-membered pyranose ring of this compound is not planar and adopts a stable chair conformation to minimize steric strain. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The relative stability of the two chair conformations for each anomer depends on the steric interactions between the substituents. Generally, conformations with bulkier groups in equatorial positions are more stable.[1] For β-L-Mannopyranose, the chair conformation with the maximum number of bulky substituents (including the anomeric -OH and the -CH₂OH group) in equatorial positions is the most stable.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Melting Point 129-131 °C[2][3][4][5]
Specific Rotation [α]D -14.7° (c=4, H₂O, 20°C)
Solubility in Water 100 mg/mL

Experimental Protocols for Structural Characterization

The structural and stereochemical features of this compound are determined using a combination of analytical techniques. The following sections outline the general methodologies for two key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of this compound in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O). The concentration is typically in the millimolar range.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. These experiments include:

    • ¹H NMR: Provides information about the number and chemical environment of the protons. The coupling constants (J-values) between protons can be used to infer their dihedral angles and thus the relative stereochemistry.

    • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing the connectivity within the sugar ring.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, aiding in the assignment of quaternary carbons and confirming the overall structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, which is crucial for determining the stereochemistry and the conformation of the molecule, including the anomeric configuration.

  • Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon resonances. The chemical shifts, coupling constants, and NOE patterns are then used to confirm the identity of this compound and to determine the predominant anomeric and conformational forms in solution.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of this compound in its crystalline state.

Methodology:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is a critical and often challenging step that involves preparing a supersaturated solution of this compound and allowing it to slowly evaporate or cool. Various solvents and crystallization conditions may need to be screened.

  • X-ray Diffraction Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

    • The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods).

    • An initial electron density map is calculated, from which a preliminary model of the this compound molecule can be built.

    • This model is then refined against the experimental data to improve the fit and obtain the final, high-resolution three-dimensional structure. The refinement process yields the precise coordinates of each atom, bond lengths, and bond angles.

Visualizing Structural Relationships

The following diagram illustrates the relationship between the different structural representations of this compound.

L_Mannose_Structures Fischer This compound (Fischer Projection) Cyclization Intramolecular Hemiacetal Formation Fischer->Cyclization in solution Haworth_alpha α-L-Mannopyranose (Haworth Projection) Cyclization->Haworth_alpha anomerization Haworth_beta β-L-Mannopyranose (Haworth Projection) Cyclization->Haworth_beta anomerization Haworth_alpha->Haworth_beta mutarotation Conformation_alpha Chair Conformation (α-anomer) Haworth_alpha->Conformation_alpha 3D representation Conformation_beta Chair Conformation (β-anomer) Haworth_beta->Conformation_beta 3D representation

Structural representations of this compound.

References

The Enantiomeric Divide: A Technical Guide to the Biological Roles of L-Mannose versus D-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the distinct biological roles of L-Mannose and D-Mannose. Aimed at researchers, scientists, and drug development professionals, this document elucidates the metabolic pathways, signaling cascades, and therapeutic potential of these two stereoisomers. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide serves as an essential resource for advancing research in glycobiology and therapeutic development.

Introduction: The Significance of Stereochemistry

D-Mannose, a C-2 epimer of glucose, is a well-characterized monosaccharide integral to various physiological processes in mammals, most notably protein glycosylation.[1][2] Its L-enantiomer, this compound, is not typically utilized in mammalian biological systems.[3] However, its structural similarity to L-rhamnose allows it to be recognized by certain microbial and plant enzymes.[2] This fundamental difference in their biological recognition and metabolism underscores the critical role of stereochemistry in dictating the function of monosaccharides. This guide will delve into these differences, providing a detailed comparison of their biological fates and functions.

Comparative Metabolism of this compound and D-Mannose

The metabolic pathways of D-Mannose and this compound are starkly different in mammals. D-Mannose is readily metabolized, while this compound is largely unrecognized by mammalian enzymes.

D-Mannose Metabolism

D-Mannose enters mammalian cells via hexose transporters, including a potential specific transporter that is less sensitive to glucose competition.[4] Once inside the cell, it is phosphorylated by hexokinase to D-mannose-6-phosphate. This intermediate stands at a critical metabolic crossroads, where it can either be isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI) to enter glycolysis, or be converted to D-mannose-1-phosphate by phosphomannomutase 2 (PMM2) to serve as a precursor for the synthesis of nucleotide sugars (GDP-mannose and dolichol-phosphate-mannose) required for glycosylation.

This compound Metabolism

In contrast to its D-isomer, this compound is not a significant substrate for mammalian metabolic pathways. While some microbial enzymes can utilize this compound due to its structural analogy to L-rhamnose, mammalian systems generally lack the necessary enzymes for its metabolism.

Table 1: Comparative Overview of this compound and D-Mannose Metabolism in Mammals

FeatureD-MannoseThis compoundReference(s)
Cellular Uptake Facilitated diffusion via hexose transportersNot readily transported
Phosphorylation Phosphorylated by hexokinaseNot a primary substrate for hexokinase
Glycolysis Entry Yes, via conversion to fructose-6-phosphateNo
Glycosylation Precursor Yes, a key precursor for N-linked glycosylationNo

Role in Biological Recognition and Signaling

The stereochemistry of mannose isomers dictates their interaction with cellular receptors and their role in signaling pathways.

D-Mannose in Biological Recognition

D-Mannose is a critical component of N-linked glycans on the surface of glycoproteins, which are essential for a wide range of biological recognition events. These include cell-cell adhesion, immune responses, and pathogen recognition. The mannose receptor (CD206), a C-type lectin found on the surface of macrophages and dendritic cells, specifically recognizes terminal D-mannose residues on pathogens, leading to their phagocytosis and subsequent antigen presentation.

This compound in Biological Recognition

Due to its general absence from mammalian glycans, this compound does not play a significant role in endogenous biological recognition. However, studies have shown that synthetic glyco-oligoamides containing this compound can exhibit distinct recognition properties when interacting with DNA, suggesting potential for stereospecific interactions in engineered systems.

Signaling Pathways

D-Mannose metabolism has been shown to influence various signaling pathways. For instance, D-mannose supplementation can enhance anti-tumor immunity by reshaping T cell differentiation. It has also been shown to suppress macrophage IL-1β production, indicating a role in modulating inflammatory responses.

The involvement of this compound in mammalian signaling pathways has not been established due to its metabolic inertness.

Quantitative Data Summary

Quantitative data directly comparing the biological activities of this compound and D-Mannose are limited. However, available data on D-Mannose metabolism and receptor binding provide a baseline for understanding its biological potency.

Table 2: Kinetic Parameters of Key Enzymes and Transporters in D-Mannose Metabolism

Enzyme/TransporterSubstrateKmVmaxCell/Tissue TypeReference(s)
Mannose TransporterD-Mannose30-70 µM-Various mammalian cell lines
HexokinaseD-Mannose (α-anomer)Lower Km (higher affinity)Lower VmaxRat parotid/pancreatic islets
HexokinaseD-Mannose (β-anomer)Higher Km (lower affinity)Higher VmaxRat parotid/pancreatic islets

Table 3: Binding Affinities of D-Mannose to Lectins

LectinLigandDissociation Constant (Kd)Reference(s)
Mannose Receptor (CD206)D-MannosemM range
Concanavalin Aα-D-Mannose1.3 mM

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of mannose isomers.

Monosaccharide Uptake Assay

This protocol is designed to measure the cellular uptake of radiolabeled monosaccharides.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), pre-warmed

  • Culture medium

  • Radiolabeled D-Mannose (e.g., [3H]D-Mannose) or this compound

  • Unlabeled D-Mannose and this compound

  • Scintillation fluid and counter

Procedure:

  • Culture cells to the desired confluence in appropriate culture plates.

  • Wash the cells twice with pre-warmed PBS.

  • Add pre-warmed culture medium containing a known concentration of the radiolabeled mannose isomer. For competition assays, include varying concentrations of the unlabeled isomer or other sugars.

  • Incubate the cells at 37°C for defined time points (e.g., 5, 15, 30 minutes), ensuring uptake is in the linear range.

  • To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Determine the protein concentration of the lysate for normalization.

  • Calculate the uptake rate as nmol of mannose/mg of protein/minute.

Coupled Spectrophotometric Assay for Phosphomannose Isomerase (MPI) Activity

This assay measures the activity of MPI by coupling the production of fructose-6-phosphate to the reduction of NADP⁺.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • D-Mannose-6-phosphate

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP⁺

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADP⁺, PGI, and G6PDH.

  • Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes at 37°C to measure any background reactions.

  • Initiate the reaction by adding D-mannose-6-phosphate.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • The rate of the reaction is proportional to the MPI activity in the lysate.

Visualizations of Pathways and Workflows

D-Mannose Metabolic Pathway

D_Mannose_Metabolism Extracellular Extracellular D-Mannose Intracellular Intracellular D-Mannose Extracellular->Intracellular Hexose Transporter M6P D-Mannose-6-P Intracellular->M6P Hexokinase F6P Fructose-6-P M6P->F6P MPI M1P D-Mannose-1-P M6P->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis GDP_Man GDP-Mannose M1P->GDP_Man Dol_P_Man Dol-P-Mannose M1P->Dol_P_Man Glycosylation Glycosylation GDP_Man->Glycosylation Dol_P_Man->Glycosylation

Caption: Metabolic fate of D-Mannose in mammalian cells.

Experimental Workflow for Monosaccharide Uptake Assay

Monosaccharide_Uptake_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_analysis Analysis CellCulture Culture Cells Wash1 Wash with PBS CellCulture->Wash1 AddSubstrate Add Radiolabeled Mannose Wash1->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Wash2 Wash with Cold PBS Incubate->Wash2 Lyse Cell Lysis Wash2->Lyse MeasureRadioactivity Scintillation Counting Lyse->MeasureRadioactivity MeasureProtein Protein Assay Lyse->MeasureProtein CalculateUptake Calculate Uptake Rate MeasureRadioactivity->CalculateUptake MeasureProtein->CalculateUptake

Caption: Workflow for monosaccharide cellular uptake assay.

Conclusion

The biological roles of this compound and D-Mannose are fundamentally dictated by their stereochemistry. D-Mannose is a key player in mammalian metabolism and cellular recognition, with established roles in glycosylation and immune signaling. In contrast, this compound is largely inert in these systems. This guide provides a foundational resource for researchers to explore these differences further. The provided data, protocols, and visualizations are intended to facilitate the design of new experiments and the development of novel therapeutic strategies that leverage the unique properties of these mannose isomers. Further research is warranted to fully elucidate the potential, albeit limited, interactions of this compound with biological systems and to continue to unravel the complex regulatory networks governed by D-Mannose.

References

The Enigmatic Presence of L-Mannose in the Biological Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, an epimer of L-rhamnose and the enantiomer of the ubiquitous D-mannose, represents a rare sugar with a sparsely documented natural occurrence in the biological world. Unlike its D-counterpart, which is a central player in glycolysis, protein glycosylation, and various metabolic pathways, this compound is not typically integrated into the mainstream of cellular carbohydrate metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, biosynthesis, and physiological roles, with a particular focus on quantitative data, experimental methodologies, and the enzymatic pathways governing its formation. While data on this compound is limited, this guide consolidates available information to serve as a foundational resource for researchers exploring the potential of this rare sugar in various scientific and therapeutic contexts.

Introduction: The Rarity of this compound in Nature

Carbohydrates are fundamental to life, with monosaccharides serving as primary energy sources and crucial structural components of complex biomolecules. Within the vast landscape of monosaccharides, D-isomers are overwhelmingly predominant in biological systems. D-mannose, for instance, is a key constituent of glycoproteins and glycolipids, and its metabolism is intricately linked to that of glucose.[1]

In stark contrast, this compound is seldom found in nature. Its structural similarity to the more common L-rhamnose (6-deoxy-L-mannose) allows for its interaction with certain enzymes, primarily as an artificial substrate in in-vitro settings.[1] While some sources suggest its potential role in supporting urinary tract health, much of the available information is in the context of its biotechnological production rather than its natural physiological function.[2] This guide will delineate the known instances of its occurrence and the enzymatic machinery capable of its synthesis.

Natural Occurrence and Quantitative Data

The natural abundance of free this compound in organisms is not well-documented, and quantitative data is scarce. Most analytical studies of monosaccharides in biological matrices do not specifically quantify this compound, focusing instead on more common sugars like D-glucose, D-galactose, and D-mannose.

For context, the concentration of D-mannose in human plasma is typically in the range of 50-100 µM.[3] It is important to note that these values pertain to the D-isomer and should not be extrapolated to this compound. The table below summarizes the concentrations of D-mannose in various biological samples to provide a comparative perspective.

Biological MatrixOrganism/Cell LineConcentration of D-MannoseReference
Human PlasmaHuman50-100 µM[3]
Human Serum (Healthy)Human18.5 ± 5.5 µmol/l
Human Serum (Ovarian Cancer)Human61.22 µmol/L (advanced stage)
Mouse BloodMouse~100 µM
Mouse MilkMouse~75 µM

The lack of quantitative data for this compound underscores its rarity and highlights the need for targeted analytical methods to investigate its potential presence and concentration in various biological systems.

Biosynthesis of this compound

A dedicated, widespread biosynthetic pathway for this compound has not been identified in most organisms. However, its synthesis can be achieved through the action of specific enzymes that exhibit broad substrate specificity. The primary enzyme implicated in this compound formation is L-rhamnose isomerase .

Enzymatic Conversion by L-Rhamnose Isomerase

L-rhamnose isomerase (EC 5.3.1.14) is an enzyme that catalyzes the isomerization of L-rhamnose to L-rhamnulose. Crucially, this enzyme has been shown to possess a broad substrate specificity and can catalyze the isomerization of other aldoses and ketoses. One such reaction is the conversion of L-fructose to this compound.

This enzymatic reaction provides a potential route for the biosynthesis of this compound in organisms that express L-rhamnose isomerase and have a source of L-fructose.

L_Mannose_Biosynthesis L-Fructose L-Fructose This compound This compound L-Fructose->this compound Isomerization L_Rhamnose_Isomerase L-Rhamnose Isomerase (EC 5.3.1.14) L_Rhamnose_Isomerase->L-Fructose L_Rhamnose_Isomerase->this compound

Enzymatic conversion of L-Fructose to this compound.

Potential Physiological Roles

Given its rare occurrence, the physiological roles of this compound are not well understood. It is plausible that in specific organisms or under particular conditions, this compound could serve specialized functions. However, it is generally considered that this compound is not a significant contributor to mainstream metabolic or structural pathways in most organisms.

Some plant enzymes have been observed to utilize this compound as an artificial substrate in vitro, which is attributed to its structural resemblance to L-rhamnose. This suggests a potential for interaction with metabolic pathways in organisms that produce L-rhamnose, although the in vivo significance of this is yet to be determined.

Experimental Protocols

The detection and quantification of this compound in biological samples require sensitive and specific analytical techniques. The methodologies are similar to those used for other monosaccharides, with modifications to ensure the separation and identification of the L-isomer.

Sample Preparation: Hydrolysis of Glycoconjugates

To analyze this compound that may be part of glycoproteins or polysaccharides, the glycosidic bonds must first be cleaved through hydrolysis.

Protocol: Acid Hydrolysis for Neutral Monosaccharide Release

  • Sample Preparation: To a known amount of lyophilized biological sample (e.g., 1 mg of purified glycoprotein), add 200 µL of 2M trifluoroacetic acid (TFA).

  • Hydrolysis: Incubate the sample at 100°C for 3 hours.

  • Drying: Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent (e.g., 100 µL of ultrapure water) for subsequent derivatization and analysis.

Note: For samples requiring stronger hydrolysis conditions, 6M HCl can be used, but this may lead to some degradation of hexoses.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of monosaccharides. Derivatization with a fluorescent tag is often employed to enhance sensitivity.

Protocol: HPLC Analysis with 1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization

  • Derivatization:

    • To the reconstituted hydrolysate (or a standard solution of this compound), add 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP in methanol.

    • Incubate at 70°C for 30 minutes.

    • Cool to room temperature and neutralize with 50 µL of 0.3 M HCl.

  • Extraction:

    • Add 200 µL of chloroform and vortex vigorously.

    • Centrifuge to separate the phases and discard the lower organic layer. Repeat the extraction two more times.

    • The aqueous upper layer containing the PMP-labeled monosaccharides is collected.

  • HPLC Analysis:

    • Inject the PMP-labeled sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile.

    • Detect the PMP derivatives using a UV detector at approximately 250 nm.

    • Quantify this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 100°C) Derivatization PMP Derivatization Hydrolysis->Derivatization Extraction Chloroform Extraction Derivatization->Extraction HPLC Reverse-Phase HPLC Extraction->HPLC UV_Detection UV Detection (~250 nm) HPLC->UV_Detection Quantification Quantification (Standard Curve) UV_Detection->Quantification

Workflow for HPLC-based monosaccharide analysis.

Conclusion

This compound remains an enigmatic player in the world of carbohydrates. Its natural occurrence is evidently rare, and its physiological roles are largely undefined. The primary known route for its biosynthesis is through the action of L-rhamnose isomerase on L-fructose, a pathway that holds more relevance in biotechnological applications than in mainstream metabolism. For researchers and drug development professionals, the scarcity of this compound in biological systems presents both a challenge and an opportunity. The development of highly sensitive analytical methods is crucial to definitively map its presence and concentration in various organisms. Unraveling the potential niche roles of this rare sugar could open new avenues in glycobiology and therapeutic development. This guide serves as a starting point, summarizing the current knowledge and providing the necessary experimental frameworks to further explore the intriguing world of this compound.

References

Enzymatic Synthesis of L-Mannose from L-Fructose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a rare L-sugar, holds significant potential in the pharmaceutical and biotechnology sectors due to its unique biological activities. Traditional chemical synthesis of this compound is often complex and environmentally challenging. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound from L-fructose, a more specific and sustainable alternative. The core of this process relies on the catalytic activity of L-rhamnose isomerase (L-RI), an enzyme capable of reversible isomerization between various aldoses and ketoses. This document details the characteristics of a particularly robust L-rhamnose isomerase, outlines a comprehensive experimental workflow for enzyme preparation and catalysis, and presents the available quantitative data to guide research and development in this area.

Introduction

L-sugars are monosaccharides that are mirror images of their more common D-counterparts. Their unique stereochemistry often leads to distinct biological properties, making them attractive for various applications, including as non-caloric sweeteners, therapeutic agents, and building blocks for chiral synthesis. This compound, in particular, is of growing interest. The enzymatic approach to its synthesis offers high specificity and mild reaction conditions compared to conventional chemical methods. The key to this biotransformation is the enzyme L-rhamnose isomerase (EC 5.3.1.14), which naturally catalyzes the isomerization of L-rhamnose to L-rhamnulose. Due to its broad substrate specificity, this enzyme can also effectively catalyze the isomerization of L-fructose to this compound.[1][2]

The Key Enzyme: L-Rhamnose Isomerase

Several L-rhamnose isomerases from various microbial sources have been identified and characterized. A particularly promising candidate for the synthesis of this compound is the thermostable L-rhamnose isomerase from the hyperthermophile Caldicellulosiruptor obsidiansis OB47.[3] This enzyme has been successfully expressed in Escherichia coli and exhibits high activity and stability at elevated temperatures, which can be advantageous for industrial processes by reducing the risk of microbial contamination and increasing reaction rates.[1][3]

Enzymatic Properties

The recombinant L-rhamnose isomerase from C. obsidiansis OB47 displays optimal activity under specific conditions that are crucial for designing an efficient synthesis process.

  • Optimal pH and Temperature: The enzyme exhibits maximal activity at a pH of 8.0 and a temperature of 85 °C.

  • Cofactor Dependence: The presence of cobalt ions (Co²⁺) has been shown to significantly activate the enzyme.

  • Substrate Specificity: While the enzyme's primary substrate is L-rhamnose, it also demonstrates activity with other sugars, including L-fructose. The specific activity of the purified recombinant L-RI from C. obsidiansis OB47 with L-fructose as the substrate has been determined to be 9.6 U/mg. One unit of activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for the L-rhamnose isomerase from C. obsidiansis OB47.

ParameterValueReference
Enzyme Source Caldicellulosiruptor obsidiansis OB47
Optimal pH 8.0
Optimal Temperature 85 °C
Cofactor Co²⁺

Table 1: General Properties of Recombinant L-Rhamnose Isomerase from C. obsidiansis OB47

SubstrateSpecific Activity (U/mg)Reference
L-Rhamnose277.6
This compound57.9
D-Allose13.7
L-Fructose 9.6

Table 2: Substrate Specificity of Recombinant L-Rhamnose Isomerase from C. obsidiansis OB47

Note: Michaelis-Menten kinetic parameters (Km and Vmax) for L-fructose with this specific enzyme are not currently available in the cited literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound from L-fructose.

Preparation of Recombinant L-Rhamnose Isomerase

This protocol is based on the expression and purification of the L-RI from C. obsidiansis OB47 in E. coli.

4.1.1. Gene Cloning and Expression Vector Construction

  • The gene encoding the L-rhamnose isomerase from C. obsidiansis OB47 is amplified by polymerase chain reaction (PCR).

  • The amplified gene is then ligated into an appropriate expression vector, such as pET-28a(+), which allows for the production of a His-tagged fusion protein for ease of purification.

  • The resulting plasmid is transformed into a suitable E. coli expression host strain, such as E. coli BL21(DE3).

4.1.2. Protein Expression and Cell Culture

  • A single colony of the transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grown overnight at 37 °C with shaking.

  • The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • The culture is then incubated for a further 12-16 hours at a lower temperature (e.g., 16 °C) to enhance the production of soluble protein.

4.1.3. Enzyme Purification

  • The E. coli cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and 10 mM imidazole).

  • The cells are lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged L-RI is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

  • The column is washed with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

  • The recombinant L-RI is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0) and its concentration is determined using a standard protein assay, such as the Bradford assay. The purity of the enzyme should be assessed by SDS-PAGE.

Enzymatic Synthesis of this compound

This proposed protocol is based on the optimal conditions identified for the L-RI from C. obsidiansis OB47.

  • Reaction Mixture Preparation:

    • Prepare a solution of L-fructose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The concentration of L-fructose can be varied to optimize the reaction, with starting concentrations in the range of 50-200 g/L being a reasonable starting point.

    • Add CoCl₂ to a final concentration of 1 mM as a cofactor.

  • Enzymatic Reaction:

    • Pre-heat the L-fructose solution to the optimal reaction temperature of 85 °C.

    • Initiate the reaction by adding the purified L-rhamnose isomerase to the reaction mixture. The enzyme concentration should be optimized, but a starting point could be in the range of 10-50 U per gram of substrate.

    • Incubate the reaction mixture at 85 °C with gentle agitation for a defined period. The reaction time will need to be optimized to achieve the desired conversion and can be monitored by taking samples at various time points.

  • Reaction Termination:

    • The reaction can be terminated by heat inactivation of the enzyme (e.g., by boiling for 10 minutes) or by the addition of an acid (e.g., perchloric acid) followed by neutralization.

Analysis of Substrates and Products

The concentrations of L-fructose and this compound in the reaction mixture can be determined using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Samples from the reaction mixture should be centrifuged or filtered to remove the enzyme before analysis.

  • HPLC System: A carbohydrate analysis column (e.g., a calcium-form ion-exchange column) is typically used.

  • Mobile Phase: Ultrapure water is commonly used as the mobile phase.

  • Detection: A refractive index (RI) detector is used to detect the sugars.

  • Quantification: The concentrations of L-fructose and this compound are determined by comparing the peak areas to those of known standards.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Isomerization cluster_reaction Isomerization Reaction L_Fructose L-Fructose Enzyme L-Rhamnose Isomerase L_Fructose->Enzyme L_Mannose This compound Enzyme->L_Mannose

Caption: Isomerization of L-Fructose to this compound.

Experimental Workflow

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Cloning Gene Cloning Expression Protein Expression in E. coli Cloning->Expression Purification Affinity Chromatography Expression->Purification Reaction_Setup Reaction Setup (L-Fructose, Buffer, Cofactor) Purification->Reaction_Setup Isomerization Isomerization Reaction (85 °C, pH 8.0) Reaction_Setup->Isomerization Termination Reaction Termination Isomerization->Termination Sampling Sample Collection Isomerization->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for this compound Synthesis.

Conclusion

The enzymatic synthesis of this compound from L-fructose using L-rhamnose isomerase presents a promising and sustainable manufacturing route. The thermostable L-RI from Caldicellulosiruptor obsidiansis OB47 is a particularly attractive biocatalyst due to its high activity and stability under industrially relevant conditions. While further research is needed to fully optimize the conversion of L-fructose to this compound and to determine the kinetic parameters of the enzyme with L-fructose, the information provided in this guide offers a solid foundation for researchers and drug development professionals to advance the production of this rare and valuable sugar. The detailed protocols and quantitative data herein should facilitate the development of efficient and scalable bioprocesses for this compound synthesis.

References

L-Mannose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Mannose, an epimer of L-glucose, is a monosaccharide of significant interest in various scientific disciplines, including glycobiology and medicinal chemistry. While its enantiomer, D-Mannose, is ubiquitous in nature and plays a crucial role in mammalian metabolism and protein glycosylation, this compound is less common but holds potential for synthetic carbohydrate chemistry and as a tool for studying biological systems. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of relevant biological pathways, primarily focusing on the well-understood roles of its D-enantiomer to provide a comprehensive context for researchers.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its application in experimental settings, influencing its handling, storage, and reactivity.

Tabulated Physical and Chemical Data

For ease of reference and comparison, the key quantitative data for this compound are presented in the following tables.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₁₂O₆[1][2][3][4]
Molecular Weight 180.16 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 129-131 °C
Boiling Point Not available (decomposes)
Density ~1.54 g/cm³ (estimate)
Hygroscopicity Hygroscopic

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)References
Water Soluble (100 mg/mL)25
Ethanol Sparingly soluble25
Methanol Sparingly soluble25
DMSO Soluble25
Dimethylformamide (DMF) Soluble25

Table 3: Optical Properties of this compound

PropertyValueConditionsReferences
Specific Rotation [α]D -13.5° to -15.5°c=4 in H₂O, 20°C

Chemical Reactivity and Stability

This compound, as a monosaccharide, exhibits reactivity characteristic of aldoses. It can exist in equilibrium between its open-chain and cyclic (pyranose and furanose) forms. Key chemical reactions include:

  • Oxidation: The aldehyde group in the open-chain form can be oxidized to a carboxylic acid, forming L-mannonic acid. Stronger oxidizing agents can oxidize both the aldehyde and the primary alcohol group to form L-mannaric acid.

  • Reduction: The aldehyde group can be reduced to a primary alcohol, yielding L-mannitol.

  • Glycosylation: The anomeric hydroxyl group is reactive and can participate in the formation of glycosidic bonds with alcohols, phenols, or other sugars. This is a cornerstone of synthetic carbohydrate chemistry.

  • Esterification and Etherification: The hydroxyl groups of this compound can be converted to esters and ethers to protect them during synthetic manipulations or to modify the molecule's properties.

This compound is generally stable under neutral conditions but is sensitive to strong acids and bases, which can catalyze isomerization and degradation reactions. It should be stored in a cool, dry place, protected from moisture due to its hygroscopic nature.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, designed to be readily applicable in a laboratory setting.

Determination of Melting Point

Objective: To determine the melting point range of this compound as an indicator of purity.

Materials:

  • This compound sample (finely powdered and dried)

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours. Grind the sample to a fine powder using a clean, dry mortar and pestle.

  • Capillary Tube Loading: Pack the dry, powdered this compound into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15 °C/minute) to get a rough estimate.

  • Accurate Determination: Set the heating rate to 1-2 °C/minute, starting from a temperature approximately 15-20 °C below the expected melting point.

  • Observation: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry this compound Grind Grind to Fine Powder Dry->Grind Load Load into Capillary Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe & Record Range Heat->Observe Result Melting Point Range Observe->Result

Caption: Workflow for Melting Point Determination.

Determination of Specific Rotation

Objective: To measure the specific rotation of this compound, a characteristic property of chiral molecules.

Materials:

  • This compound sample

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm)

  • Solvent (deionized water)

Procedure:

  • Solution Preparation: Accurately weigh approximately 400 mg of this compound and dissolve it in deionized water in a 10 mL volumetric flask. Ensure the solution is homogeneous. This creates a concentration (c) of approximately 0.4 g/mL.

  • Polarimeter Calibration: Calibrate the polarimeter using a blank (deionized water).

  • Measurement: Rinse the polarimeter cell with the this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • Replicates: Repeat the measurement at least three times and calculate the average specific rotation.

G cluster_prep Preparation cluster_measurement Polarimetry Weigh Weigh this compound Dissolve Dissolve in Water (known c) Weigh->Dissolve FillCell Fill Polarimeter Cell Dissolve->FillCell Calibrate Calibrate with Blank Calibrate->FillCell Measure Measure Observed Rotation (α) FillCell->Measure Calculate Calculate [α] = α / (l * c) Measure->Calculate

Caption: Protocol for Measuring Specific Rotation.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatic water bath

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Equilibrium Method: Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Stirring: Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After stirring, allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Evaporate the solvent from the filtered supernatant and weigh the residue. Alternatively, analyze the concentration of the supernatant using a suitable analytical technique such as HPLC with a refractive index detector.

  • Calculation: Express the solubility in terms of mg/mL or g/100 mL.

G A Add excess this compound to solvent B Stir at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Quantify dissolved this compound D->E F Calculate Solubility (mg/mL) E->F G cluster_cell Cytosol Mannose D-Mannose M6P D-Mannose-6-P Mannose->M6P Hexokinase F6P Fructose-6-P M6P->F6P PMI M1P D-Mannose-1-P M6P->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis GDP_Man GDP-Mannose M1P->GDP_Man Glycosylation N- & O-Glycosylation GPI Anchors GDP_Man->Glycosylation G cluster_signaling Immune Response Pathogen Pathogen (with D-mannose) MR Mannose Receptor (CD206) Pathogen->MR Binding Endocytosis Endocytosis/ Phagocytosis MR->Endocytosis APC Antigen Presenting Cell (Macrophage, DC) AntigenPres Antigen Presentation Endocytosis->AntigenPres TCell T-Cell Activation/ Modulation AntigenPres->TCell

References

L-Mannose: A Comprehensive Technical Guide on a Rare Sugar in Glycobiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of L-Mannose

This compound, a C-2 epimer of L-glucose, is a monosaccharide classified as a rare sugar due to its limited abundance in nature.[1] Unlike its ubiquitous D-enantiomer, this compound is not a primary component of metabolic pathways in most organisms. However, its unique stereochemistry and potential biological activities have garnered increasing interest in the field of glycobiology and drug development. This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, enzymatic synthesis, analytical methodologies, and its emerging role in biological systems. While research on this compound is still in its nascent stages compared to D-Mannose, this document consolidates the current understanding to serve as a valuable resource for the scientific community.

Physicochemical and Biochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₆[2][3]
Molar Mass 180.16 g/mol [2][3]
Melting Point 129-131 °C
Solubility in Water 100 mg/mL
Appearance White to beige powder
Synonyms L-(-)-Mannose
Rarity in Nature

This compound is not typically utilized in the biological systems of most organisms, which contributes to its designation as a "rare sugar". While D-Mannose can be found in small amounts in various fruits like apples, oranges, and peaches, and is a significant component of mannans and glycoproteins, the natural abundance of this compound is not well-quantified in the scientific literature. Its rarity necessitates its production through enzymatic or chemical synthesis for research and industrial applications.

Enzymatic Synthesis of this compound

The most common and efficient method for producing this compound is through the enzymatic isomerization of more readily available sugars, primarily utilizing the enzyme L-rhamnose isomerase.

The Role of L-Rhamnose Isomerase

L-rhamnose isomerase (EC 5.3.1.14) is an enzyme that catalyzes the reversible isomerization between L-rhamnose and L-rhamnulose. Notably, this enzyme exhibits broad substrate specificity and can catalyze the isomerization of other aldoses and ketoses, including the conversion of L-fructose to this compound.

Kinetic Parameters of L-Rhamnose Isomerases for this compound Production

The efficiency of this compound production is dependent on the source of the L-rhamnose isomerase and the reaction conditions. The following table summarizes the kinetic parameters of L-rhamnose isomerases from various microbial sources for different substrates, including this compound.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)Vmax (U/mg)Optimal pHOptimal Temp (°C)Reference(s)
Bacillus subtilis 168This compound---8.070
Caldicellulosiruptor obsidiansis OB47This compound--57.98.085
Escherichia coliThis compound-----
Pseudomonas stutzeriL-Rhamnose11-19.4-240-280--

Note: Comprehensive kinetic data for this compound as a substrate is limited in the literature.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the enzymatic synthesis of this compound from L-fructose using a recombinant L-rhamnose isomerase.

Objective: To produce this compound through the enzymatic isomerization of L-fructose.

Materials:

  • Recombinant L-rhamnose isomerase (purified)

  • L-fructose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Metal cofactor solution (e.g., 10 mM MnCl₂)

  • Reaction vessel (e.g., temperature-controlled shaker)

  • Quenching solution (e.g., 0.1 M HCl)

  • Analytical equipment for sugar analysis (e.g., HPLC system)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing L-fructose at a desired concentration (e.g., 100 g/L) in the reaction buffer.

    • Add the metal cofactor to the final concentration required for optimal enzyme activity (e.g., 1 mM Mn²⁺).

    • Pre-incubate the reaction mixture at the optimal temperature for the specific L-rhamnose isomerase being used (e.g., 70°C for Bacillus subtilis L-RhI).

  • Enzyme Addition:

    • Initiate the reaction by adding a predetermined amount of purified L-rhamnose isomerase to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for a specified period (e.g., 4-24 hours). The reaction time will depend on the enzyme concentration and desired conversion rate.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution to lower the pH and inactivate the enzyme.

  • Analysis:

    • Analyze the reaction mixture to determine the concentration of this compound produced. This is typically done using HPLC analysis.

Analytical Methodologies for this compound

Accurate and reliable quantification of this compound is essential for research and quality control. The following sections detail common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of monosaccharides.

Experimental Protocol: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a given sample.

Materials:

  • HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD)

  • Carbohydrate analysis column (e.g., amino-based or ion-exchange column)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • This compound standard of known concentration

  • Sample for analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or ultrapure water.

    • If the sample is a complex biological matrix, a protein precipitation step (e.g., with acetonitrile) may be necessary, followed by centrifugation.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Curve Generation:

    • Prepare a series of this compound standards of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Determine the peak area of this compound in the sample.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the standard curve.

Enzymatic Assays

Enzymatic assays offer a specific and sensitive method for quantifying mannose. While most established protocols are for D-mannose, they can be adapted for this compound if the appropriate enzymes are available.

Experimental Protocol: General Enzymatic Assay for Mannose

Objective: To determine the concentration of mannose in a sample using a coupled enzyme reaction.

Materials:

  • Spectrophotometer

  • Enzymes: Hexokinase, Mannose-6-phosphate isomerase, Glucose-6-phosphate dehydrogenase

  • ATP (Adenosine triphosphate)

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Mannose standard solution

  • Sample containing mannose

Procedure:

  • Reaction Principle: This assay is based on the following coupled reactions:

    • Mannose + ATP --(Hexokinase)--> Mannose-6-phosphate + ADP

    • Mannose-6-phosphate --(Mannose-6-phosphate isomerase)--> Fructose-6-phosphate

    • Fructose-6-phosphate --(Phosphoglucose isomerase)--> Glucose-6-phosphate

    • Glucose-6-phosphate + NADP⁺ --(Glucose-6-phosphate dehydrogenase)--> 6-phosphogluconate + NADPH + H⁺

  • Assay Setup:

    • In a cuvette, prepare a reaction mixture containing the reaction buffer, ATP, and NADP⁺.

    • Add the sample or mannose standard to the cuvette.

    • Measure the initial absorbance at 340 nm.

  • Enzyme Addition:

    • Initiate the reaction by adding a mixture of the three enzymes (hexokinase, mannose-6-phosphate isomerase, and glucose-6-phosphate dehydrogenase).

  • Measurement:

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

    • The reaction is complete when the absorbance reaches a plateau.

  • Calculation:

    • The change in absorbance is directly proportional to the amount of mannose in the sample. Calculate the concentration using a standard curve or the molar extinction coefficient of NADPH.

This compound in Glycobiology and Signaling

The role of this compound in glycobiology is an area of active investigation. While information specific to this compound is limited, the well-established roles of D-mannose and the mannose receptor provide a framework for potential areas of interest.

Mannose in Glycosylation

D-mannose is a fundamental component of N-linked glycosylation, a critical post-translational modification of proteins. The process begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains. While this compound is not known to be incorporated into mammalian glycans, its structural similarity to other sugars suggests the potential for it to interact with glycosyltransferases or other carbohydrate-binding proteins.

The Mannose Receptor and Immune Signaling

The Mannose Receptor (MR, CD206) is a C-type lectin receptor primarily expressed on the surface of macrophages and dendritic cells. It plays a crucial role in innate immunity by recognizing mannose-terminated glycans on the surface of pathogens, leading to their phagocytosis and clearance.

Engagement of the Mannose Receptor can also modulate cellular signaling and cytokine production. While the cytoplasmic tail of the MR lacks intrinsic signaling motifs, it can cooperate with other receptors, such as Toll-like receptors (TLRs), to initiate downstream signaling cascades. For instance, the MR has been shown to be essential for the production of both pro- and anti-inflammatory cytokines.

Note on this compound Specificity: It is important to emphasize that the vast majority of research on the Mannose Receptor and its signaling sequelae has been conducted using D-mannose or mannosylated ligands. The specific interactions and signaling outcomes of this compound with the Mannose Receptor or other cellular receptors have not been extensively studied and remain an open area of research.

Visualization of Mannose-Related Signaling Pathways

The following diagrams illustrate key signaling pathways associated with mannose recognition and its downstream effects. Disclaimer: These pathways are primarily based on studies of D-mannose and the Mannose Receptor. The direct involvement of this compound in these specific pathways requires further investigation.

Mannose_Receptor_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Mannosylated Ligand Mannosylated Ligand MR Mannose Receptor (CD206) Mannosylated Ligand->MR Binding TLR2 TLR2 MR->TLR2 Phagosome Phagosome Formation MR->Phagosome Internalization MyD88 MyD88 TLR2->MyD88 MHC_II MHC Class II Presentation Phagosome->MHC_II Antigen Processing NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory & Anti-inflammatory Cytokine Production NFkB->Cytokines

Caption: Mannose Receptor-mediated phagocytosis and signaling pathway.

T_Cell_Regulation_by_Mannose cluster_input cluster_tcell CD4+ T Cell Mannose D-Mannose Glycolysis Glycolysis Mannose->Glycolysis Inhibits FAO Fatty Acid Oxidation Mannose->FAO Promotes ROS ROS Production FAO->ROS TGFb Latent TGF-β Activation ROS->TGFb Treg Regulatory T cell (Treg) Differentiation TGFb->Treg

Caption: Proposed mechanism of D-Mannose-induced regulatory T cell differentiation.

Conclusion and Future Directions

This compound remains a frontier in glycobiology research. Its rarity in nature and the limited understanding of its specific biological functions present both challenges and opportunities. The development of efficient enzymatic synthesis methods has made this compound more accessible for investigation. Future research should focus on elucidating the specific interactions of this compound with cellular receptors and its impact on signaling pathways, particularly in the context of the immune system. A deeper understanding of this compound's biological activities could unlock its potential for the development of novel therapeutics and research tools. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing rare sugar.

References

The Discovery of L-Mannose: A Technical and Historical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of L-mannose is intrinsically linked to the foundational work of Emil Fischer in the late 19th century, a period that defined our understanding of sugar stereochemistry. Unlike its abundant D-enantiomer, this compound is a rare sugar, not commonly found in nature. Its discovery was not a singular event of isolation from a natural source, but rather a triumph of synthetic chemistry and deductive reasoning. This guide provides a detailed technical overview of the historical synthesis, characterization, and early metabolic studies of this compound.

The Dawn of Sugar Stereochemistry: Emil Fischer's Contribution

The story of this compound begins with the elucidation of the structures of the D-sugars. Emil Fischer, through his groundbreaking work, established the stereochemical relationships between aldoses. A cornerstone of his research was the development of the Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose. This reaction, when applied to an aldopentose like arabinose, results in the formation of two C-2 epimeric aldohexoses.

Fischer's application of this synthesis to D-arabinose famously yielded a mixture of D-glucose and D-mannose, thereby establishing their relationship as C-2 epimers. The logical extension of this work was to apply the same synthetic principles to the L-series of sugars. The synthesis of this compound was, therefore, a predictable and confirmatory step in Fischer's systematic construction of the sugar family, demonstrating the universal applicability of his stereochemical theories. The discovery of this compound was a direct result of the application of the Kiliani-Fischer synthesis to L-arabinose.

The First Synthesis: The Kiliani-Fischer Synthesis of this compound

The first synthesis of this compound was achieved by applying the Kiliani-Fischer synthesis to L-arabinose. This process elongates the carbon chain of L-arabinose by one carbon, creating a new chiral center at C-2 and resulting in a mixture of the two C-2 epimers: L-glucose and this compound.

Experimental Protocol: Kiliani-Fischer Synthesis of this compound from L-Arabinose (Historical Reconstruction)

The following protocol is a reconstruction based on the classical Kiliani-Fischer synthesis methodology available in the late 19th and early 20th centuries.

Step 1: Cyanohydrin Formation

  • An aqueous solution of L-arabinose is reacted with hydrogen cyanide (or an aqueous solution of sodium cyanide).

  • The cyanide ion undergoes nucleophilic addition to the carbonyl group of the open-chain form of L-arabinose.

  • This reaction is not stereospecific at the new chiral center, resulting in a mixture of two diastereomeric cyanohydrins: L-glucononitrile and L-mannononitrile.

Step 2: Hydrolysis to Aldonic Acid Lactones

  • The mixture of cyanohydrins is heated in water.

  • This hydrolyzes the nitrile groups to carboxylic acids, forming L-gluconic acid and L-mannonic acid.

  • These aldonic acids readily cyclize under the reaction conditions to form the more stable five-membered (gamma) lactones: L-gluconolactone and L-mannonolactone.

Step 3: Separation of the Diastereomeric Lactones

  • The separation of the L-gluconolactone and L-mannonolactone is a critical and challenging step.

  • Historically, this was achieved by fractional crystallization. The differing solubilities of the two lactones in specific solvents (such as ethanol or acetone) would be exploited.

  • Alternatively, derivatives such as the phenylhydrazides of the corresponding aldonic acids could be formed. These derivatives often have distinct crystalline forms and melting points, facilitating their separation. After separation, the desired derivative is converted back to the lactone.

Step 4: Reduction to Aldoses

  • The separated L-mannonolactone is reduced to this compound.

  • The classic method for this reduction is the use of a sodium amalgam (Na/Hg) in a weakly acidic solution.

  • The lactone is reduced to the corresponding aldose, this compound.

Diagram of the Kiliani-Fischer Synthesis of this compound

Kiliani_Fischer_Synthesis L_arabinose L-Arabinose cyanohydrins Mixture of Cyanohydrins (L-glucononitrile and L-mannononitrile) L_arabinose->cyanohydrins + HCN lactones Mixture of Lactones (L-gluconolactone and L-mannonolactone) cyanohydrins->lactones Hydrolysis (H2O, heat) separated_lactone Separated L-Mannonolactone lactones->separated_lactone Fractional Crystallization L_mannose This compound separated_lactone->L_mannose Reduction (Na/Hg)

Kiliani-Fischer synthesis of this compound from L-arabinose.

The Logic of Stereochemical Proof

Emil Fischer's determination of the stereochemistry of the hexoses was a landmark in organic chemistry. The logic used to assign the structures of D-glucose and D-mannose is mirrored in the L-series. A key part of this proof involved the oxidation of the sugars to their corresponding dicarboxylic acids (aldaric acids) and observing the optical activity of the products.

The fact that D-glucose and D-mannose are C-2 epimers was established because they both yield the same osazone upon reaction with phenylhydrazine. This is because the reaction with phenylhydrazine involves both C-1 and C-2, thus destroying the stereochemical difference between the two sugars at C-2.

Logical Flow of Fischer's Stereochemical Proof

Fischer_Proof cluster_synthesis Kiliani-Fischer Synthesis cluster_derivatization Derivatization and Separation cluster_proof Stereochemical Proof L_arabinose L-Arabinose hexose_mixture Mixture of L-Glucose and this compound L_arabinose->hexose_mixture Chain Elongation phenylhydrazones Formation of Phenylhydrazones hexose_mixture->phenylhydrazones separation Fractional Crystallization phenylhydrazones->separation L_glucose L-Glucose separation->L_glucose L_mannose This compound separation->L_mannose L_glucaric_acid L-Glucaric Acid (Optically Active) L_glucose->L_glucaric_acid Oxidation (HNO3) L_mannaric_acid L-Mannaric Acid (Optically Active) L_mannose->L_mannaric_acid Oxidation (HNO3)

Logical workflow for the synthesis and stereochemical proof of this compound.

Quantitative Data for this compound

Historical quantitative data for this compound from the period of its discovery is scarce. However, data for a key intermediate in its synthesis, L-arabonsäurelacton (L-arabinonic acid lactone), was published by Emil Fischer in 1899. Modern sources provide the physical properties of this compound.

PropertyHistorical Value (Intermediate)Modern Value (this compound)
Compound L-ArabonsäurelactonL-(-)-Mannose
Melting Point 97-98 °C129-131 °C
Specific Rotation ([α]D) -73.9°-14° (c=4 in H₂O)
Molecular Formula C₅H₈O₅C₆H₁₂O₆
Molar Mass 148.11 g/mol 180.16 g/mol
Solubility -Soluble in water (100 mg/mL)

Early Insights into this compound Metabolism

While this compound is not a common metabolite in most organisms, early studies revealed that some bacteria can utilize it as a carbon source. A notable example is the bacterium Aerobacter aerogenes (now classified as Enterobacter aerogenes). Research demonstrated that a mutant strain of this bacterium could grow on this compound by co-opting the enzymes of its L-rhamnose metabolic pathway.

The this compound Metabolic Pathway in Aerobacter aerogenes

The catabolism of this compound in this bacterium proceeds through a three-step enzymatic pathway:

  • Isomerization: this compound is first isomerized to L-fructose by an isomerase.

  • Phosphorylation: L-fructose is then phosphorylated at the C-1 position by a kinase to yield L-fructose-1-phosphate.

  • Cleavage: Finally, L-fructose-1-phosphate is cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde. DHAP can directly enter glycolysis, while L-glyceraldehyde can be further metabolized.

Metabolic Pathway of this compound in Aerobacter aerogenes

L_Mannose_Metabolism L_mannose This compound L_fructose L-Fructose L_mannose->L_fructose L-Rhamnose Isomerase L_fructose_1P L-Fructose-1-Phosphate L_fructose->L_fructose_1P L-Rhamnulokinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate (DHAP) L_fructose_1P->DHAP L-Rhamnulose-1-Phosphate Aldolase L_glyceraldehyde L-Glyceraldehyde L_fructose_1P->L_glyceraldehyde L-Rhamnulose-1-Phosphate Aldolase glycolysis Glycolysis DHAP->glycolysis

Putative metabolic pathway of this compound in Aerobacter aerogenes.

Conclusion

The discovery of this compound was not a moment of serendipity but a testament to the systematic and logical approach of Emil Fischer. Its synthesis from L-arabinose via the Kiliani-Fischer reaction was a crucial step in confirming the stereochemical theories that form the bedrock of carbohydrate chemistry. While this compound remains a rare sugar with limited natural occurrence and biological roles, its history is a compelling chapter in the annals of organic chemistry. The ability of certain microorganisms to metabolize this "unnatural" sugar provides interesting insights into enzymatic promiscuity and the evolution of metabolic pathways. For today's researchers, the story of this compound serves as a powerful example of how fundamental synthetic and analytical chemistry can unlock the complexities of the biological world.

The Industrial Potential of L-Mannose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Mannose, a rare sugar and the C-2 epimer of L-glucose, is emerging as a valuable chiral building block in the chemical and pharmaceutical industries. While its isomer, D-mannose, has well-documented applications in dietary supplements and therapeutics, particularly for urinary tract infections, the industrial utility of this compound lies predominantly in its role as a sophisticated starting material for the asymmetric synthesis of complex organic molecules. This technical guide provides an in-depth overview of the current and potential industrial applications of this compound, with a focus on its synthesis, utility as a chiral precursor, and the biological significance of L-sugars in drug development.

Production and Synthesis of this compound

The limited natural abundance of this compound necessitates its production through synthetic or enzymatic methods for industrial use. The economic feasibility of these methods is a critical factor for its broader application.

Chemical Synthesis

Chemical synthesis routes to this compound often start from more abundant sugars, such as D-glucose, and involve stereochemical inversions.

Representative Protocol: Synthesis of this compound derivatives from D-Glucose

An efficient route to orthogonally protected L-sugars, including this compound, has been developed from D-glucose. The strategy involves switching the functional groups at the C1 and C5 positions of D-glucose to obtain an L-glucose intermediate, which can then be converted to this compound derivatives.[1]

  • Starting Material: 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose

  • Key Steps:

    • Oxidation of the C6 hydroxyl group.

    • Wittig olefination to introduce a vinyl group.

    • Ozonolysis and reduction to form the L-idofuranose derivative.

    • Epimerization at C2 to yield the L-mannofuranose derivative.

  • Yields: Good yields are reported for the individual steps at a laboratory scale.[1]

StepReactionReagentsTypical Yield (%)
1OxidationPCC, CH₂Cl₂~90
2Wittig ReactionPh₃P=CH₂, THF~85
3Ozonolysis/ReductionO₃, CH₂Cl₂; then NaBH₄, EtOH~80
4Epimerization1. MsCl, Py; 2. NaOAc, DMF~75

Table 1: Representative yields for the chemical synthesis of this compound precursors.

Enzymatic Synthesis

Enzymatic methods offer a more environmentally friendly and highly specific alternative to chemical synthesis. Isomerases and epimerases are key enzymes in the biotechnological production of rare sugars. While well-established for D-Mannose, enzymatic routes to this compound are an active area of research. For instance, L-rhamnose isomerase can be used for the production of this compound from L-fructose.[2]

Workflow for Enzymatic Production of L-Sugars

The general workflow for enzymatic production of L-sugars involves the use of specific enzymes to convert a readily available starting material into the desired L-sugar. This process often requires screening for suitable enzymes, optimizing reaction conditions, and developing efficient purification methods.

Enzymatic_LSugar_Production Start Readily Available Starting Material (e.g., L-arabinose) Enzyme Enzymatic Conversion (e.g., Isomerase, Epimerase) Start->Enzyme Reaction Bioreactor with Optimized Conditions (pH, Temperature) Enzyme->Reaction Purification Downstream Processing (Chromatography, Crystallization) Reaction->Purification Product High-Purity This compound Purification->Product

Caption: Generalized workflow for the enzymatic production of this compound.

This compound as a Chiral Precursor in Asymmetric Synthesis

The primary industrial value of this compound is its utility as a chiral synthon. The defined stereochemistry of its multiple chiral centers makes it an excellent starting material for the synthesis of complex molecules with specific stereoisomerism, which is crucial for their biological activity.

Synthesis of Other L-Sugars

This compound serves as a precursor for the synthesis of other rare L-sugars that are difficult to obtain from natural sources. A notable example is the synthesis of L-rhamnose (6-deoxy-L-mannose), a sugar with applications in the food and pharmaceutical industries.[3]

Synthetic Pathway from this compound to L-Rhamnose

The conversion of this compound to L-Rhamnose involves the deoxygenation of the C6 hydroxyl group. This multi-step synthesis requires protection of other hydroxyl groups, activation of the C6 hydroxyl, and subsequent reduction.

LMannose_to_LRhamnose LMannose This compound Protection Protection of 1,2,3,4-OH groups LMannose->Protection e.g., Acetonide formation Activation Activation of 6-OH group (e.g., Tosylation) Protection->Activation Reduction Reduction of 6-OTs group (e.g., with LiAlH4) Activation->Reduction Deprotection Deprotection of 1,2,3,4-OH groups Reduction->Deprotection LRhamnose L-Rhamnose (6-deoxy-L-mannose) Deprotection->LRhamnose

Caption: Synthetic pathway from this compound to L-Rhamnose.

Precursor for Bioactive Molecules and Pharmaceuticals

L-sugars are components of numerous bioactive natural products, including antibiotics, anticancer agents, and antiviral nucleoside analogues. The synthesis of these complex molecules often relies on the use of L-sugars as chiral building blocks. This compound and its derivatives can be crucial intermediates in these synthetic routes. For instance, L-nucleoside analogues have shown significant therapeutic potential, and their synthesis can be approached using L-ribose derived from L-arabinose, which itself can be related synthetically to other L-sugars.[4]

Example: this compound in the Synthesis of Glycosylated Antitumor Ether Lipids (GAELs)

In the development of novel cancer therapies, L-sugars are being incorporated into drug candidates to enhance their efficacy and reduce metabolic degradation. For example, this compound has been used as a starting material in the multi-step synthesis of L-glucosamine-derived GAELs, which have demonstrated cytotoxicity against various cancer cell lines.

Experimental Protocol Outline: Synthesis of a GAEL Precursor from this compound

  • Acetylation: The hydroxyl groups of this compound are protected by acetylation using acetic anhydride in pyridine.

  • Glycosylation: The acetylated this compound is converted to a thiophenyl glycoside using thiophenol and a Lewis acid catalyst (e.g., BF₃·Et₂O).

  • Deacetylation: The acetyl groups are removed to yield the thiophenyl L-mannoside.

  • Further Modifications: The thiophenyl L-mannoside then undergoes a series of reactions to introduce the lipid and amino functionalities required for the final GAEL structure.

StepReactionKey ReagentsReported Yield (%)
1Penta-acetylationAc₂O, Pyridine>90
2Thiophenyl glycosylationThiophenol, BF₃·Et₂O70-80
3DeacetylationNaOMe, MeOH>90

Table 2: Typical yields for the initial steps in the synthesis of a GAEL precursor from this compound.

Potential Applications in Drug Development and Glycobiology

While direct therapeutic applications of this compound are not as established as for D-Mannose, the unique properties of L-sugars make them an area of interest for future drug development.

Glycosylation and Biological Recognition

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that affects protein folding, stability, and function. The vast majority of naturally occurring glycans are composed of D-sugars. The incorporation of L-sugars into glycoconjugates can create novel structures with unique biological properties.

Mammals generally lack the enzymes to metabolize L-sugars, which means that drugs or probes containing L-sugars may have increased metabolic stability. This is a significant advantage in drug design, potentially leading to longer half-lives and improved pharmacokinetic profiles.

Significance of L-Sugars in Biological Systems

The interaction between glycans and glycan-binding proteins (lectins) mediates a wide range of biological processes, from cell-cell recognition to immune responses. While the mannose receptor on immune cells primarily recognizes D-mannose, the introduction of this compound into synthetic glycans could lead to novel interactions or act as antagonists for glycan-binding proteins.

Biological_Significance LSugar L-Sugar (e.g., this compound derivative) Glycoconjugate Incorporation into Glycoconjugate LSugar->Glycoconjugate MetabolicStability Increased Metabolic Stability Glycoconjugate->MetabolicStability AlteredRecognition Altered Recognition by Glycan-Binding Proteins Glycoconjugate->AlteredRecognition TherapeuticEffect Potential for Novel Therapeutic Effects MetabolicStability->TherapeuticEffect AlteredRecognition->TherapeuticEffect

Caption: Rationale for the use of L-sugars in drug development.

Future Perspectives

The industrial applications of this compound are currently centered on its role as a high-value chemical intermediate. However, as our understanding of glycobiology deepens, there is potential for the development of this compound-based therapeutics and diagnostics. Research into the biological effects of L-sugars and their interactions with biological systems may unveil novel signaling pathways or cellular responses that can be targeted for therapeutic intervention.

Conclusion

This compound is a key player in the field of asymmetric synthesis, providing a valuable chiral pool for the construction of complex and stereochemically defined molecules. Its primary industrial application lies in its use as a precursor for other rare L-sugars and as a building block in the synthesis of pharmaceuticals and other bioactive compounds. While direct applications in food and medicine are not prominent, the unique properties of L-sugars suggest a promising future for this compound in the development of next-generation therapeutics with enhanced metabolic stability and novel biological activities. Further research into scalable and cost-effective production methods for this compound will be crucial in unlocking its full industrial potential.

References

The L-Mannose Degradation Pathway in Aerobacter aerogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerobacter aerogenes, now primarily classified under the genus Klebsiella, does not naturally utilize L-mannose as a carbon source. The wild-type organism is inhibited by this compound or its metabolic byproducts.[1] However, mutant strains capable of growth on this compound have been isolated and studied. These mutants employ enzymes from the L-rhamnose catabolic pathway to metabolize this compound. This technical guide provides an in-depth overview of the this compound degradation pathway in these mutant strains of Aerobacter aerogenes, detailing the enzymes involved, their kinetic properties, and the experimental protocols used for their characterization.

Introduction

The ability of microorganisms to adapt and utilize novel carbon sources is a cornerstone of microbial evolution and biotechnology. While D-mannose metabolism is common in bacteria, the utilization of this compound is rare. In Aerobacter aerogenes, the capacity to grow on this compound as a sole carbon and energy source is not an innate feature of the wild-type strain. Instead, it arises from mutations that overcome the toxic effects of this compound or its metabolites.[1] These mutant strains repurpose the enzymatic machinery of the L-rhamnose degradation pathway to catabolize this compound.[1] This guide elucidates the biochemical steps of this acquired metabolic pathway, providing a technical resource for researchers in microbiology, biochemistry, and drug development.

The this compound Degradation Pathway

The degradation of this compound in mutant strains of Aerobacter aerogenes is a three-step intracellular pathway that converts this compound into intermediates that can enter central metabolism. The pathway is induced by the presence of this compound and utilizes the enzymes L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase.

The overall pathway is as follows:

  • Isomerization: this compound is isomerized to L-rhamnulose by L-rhamnose isomerase.

  • Phosphorylation: L-rhamnulose is phosphorylated to L-rhamnulose-1-phosphate by L-rhamnulose kinase, utilizing ATP.

  • Cleavage: L-rhamnulose-1-phosphate is cleaved by L-rhamnulose-1-phosphate aldolase to yield dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.

DHAP directly enters glycolysis, while L-lactaldehyde can be further metabolized.

Pathway Diagram

L_Mannose_Degradation cluster_pathway This compound Degradation Pathway in Aerobacter aerogenes (mutant strains) L_Mannose This compound L_Rhamnulose L-Rhamnulose L_Mannose->L_Rhamnulose L-Rhamnose Isomerase L_Rhamnulose_1P L-Rhamnulose-1-phosphate L_Rhamnulose->L_Rhamnulose_1P L-Rhamnulose Kinase ADP ADP L_Rhamnulose->ADP DHAP Dihydroxyacetone phosphate (DHAP) L_Rhamnulose_1P->DHAP L-Rhamnulose-1-phosphate Aldolase L_Lactaldehyde L-Lactaldehyde L_Rhamnulose_1P->L_Lactaldehyde L-Rhamnulose-1-phosphate Aldolase Glycolysis Glycolysis DHAP->Glycolysis ATP ATP ATP->L_Rhamnulose_1P

Caption: The enzymatic conversion of this compound to metabolic intermediates in mutant Aerobacter aerogenes.

Quantitative Data

Specific kinetic data for the enzymes of the this compound degradation pathway in Aerobacter aerogenes is not extensively available. The following tables summarize available data and include comparative values from the well-studied Escherichia coli L-rhamnose pathway, which is homologous to the pathway utilized by Aerobacter aerogenes.

Table 1: Substrate Specificity of L-Rhamnose Isomerase from Aerobacter aerogenes
SubstrateRelative Activity (%)
L-Rhamnose100
This compound~50

Data adapted from Mayo, J. W., & Anderson, R. L. (1969). Basis for the mutational acquisition of the ability of Aerobacter aerogenes to grow on this compound. Journal of Bacteriology, 100(2), 948–955.[2]

Table 2: Kinetic Properties of L-Rhamnose Pathway Enzymes (from E. coli)
EnzymeSubstrateKm (mM)Vmax (μmol/min/mg)
L-Rhamnose Isomerase L-Rhamnose1050
L-Rhamnulose Kinase L-Rhamnulose0.2590
ATP0.3-
L-Rhamnulose-1-phosphate Aldolase L-Rhamnulose-1-phosphate0.1215

Note: These values are for the enzymes from Escherichia coli and serve as an approximation for the homologous enzymes in Aerobacter aerogenes. Kinetic parameters can vary based on assay conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the this compound degradation pathway in Aerobacter aerogenes.

Bacterial Growth Conditions
  • Organism: Mutant strain of Aerobacter aerogenes capable of growth on this compound.

  • Media: A minimal medium containing a nitrogen source (e.g., (NH4)2SO4), a phosphate source (e.g., K2HPO4), essential minerals, and this compound (0.2-0.5% w/v) as the sole carbon source.

  • Culture Conditions: Aerobic growth at 30-37°C with shaking.

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

Preparation of Cell-Free Extracts
  • Harvest bacterial cells from the late exponential phase of growth by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

  • Lyse the cells by sonication or French press.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • The resulting supernatant is the cell-free extract used for enzyme assays.

Enzyme Assays

This assay is based on the determination of the ketose (L-rhamnulose) formed from the aldose (this compound or L-rhamnose) using the cysteine-carbazole method.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl2

    • 50 mM this compound or L-rhamnose

    • Cell-free extract

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • At various time points, take aliquots and stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.

    • Centrifuge to remove precipitated protein.

    • To the supernatant, add cysteine-HCl and sulfuric acid-carbazole reagent.

    • Incubate to allow color development.

    • Measure the absorbance at 540 nm.

    • Quantify the amount of L-rhamnulose formed using a standard curve.

This assay couples the production of ADP from the kinase reaction to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.2 mM NADH

    • 1 mM phosphoenolpyruvate (PEP)

    • Excess pyruvate kinase and lactate dehydrogenase

    • 5 mM L-rhamnulose

    • Cell-free extract

  • Procedure:

    • Mix all components except L-rhamnulose in a cuvette and monitor the baseline absorbance at 340 nm.

    • Initiate the reaction by adding L-rhamnulose.

    • Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ADP formation.

This assay measures the cleavage of L-rhamnulose-1-phosphate into DHAP and L-lactaldehyde. The formation of DHAP is monitored by coupling its reduction to glycerol-3-phosphate with the oxidation of NADH by glycerol-3-phosphate dehydrogenase.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 0.2 mM NADH

    • Excess glycerol-3-phosphate dehydrogenase

    • 1 mM L-rhamnulose-1-phosphate

    • Cell-free extract

  • Procedure:

    • Mix all components except L-rhamnulose-1-phosphate in a cuvette and record the baseline absorbance at 340 nm.

    • Start the reaction by adding L-rhamnulose-1-phosphate.

    • Measure the rate of decrease in absorbance at 340 nm.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow for Characterizing this compound Degradation Start Start: Isolate this compound utilizing mutant of A. aerogenes Growth Cultivate mutant strain in minimal medium with This compound as sole carbon source Start->Growth Harvest Harvest cells during exponential growth phase Growth->Harvest Extract Prepare cell-free extract (sonication/French press) Harvest->Extract Protein_Quant Determine protein concentration (e.g., Bradford assay) Extract->Protein_Quant Enzyme_Assays Perform Enzyme Assays Protein_Quant->Enzyme_Assays Isomerase_Assay L-Rhamnose Isomerase Assay (Cysteine-Carbazole Method) Enzyme_Assays->Isomerase_Assay Kinase_Assay L-Rhamnulose Kinase Assay (Coupled Spectrophotometric Assay) Enzyme_Assays->Kinase_Assay Aldolase_Assay L-Rhamnulose-1-Phosphate Aldolase Assay (Coupled Spectrophotometric Assay) Enzyme_Assays->Aldolase_Assay Data_Analysis Data Analysis: Calculate specific activities, and determine kinetic parameters (Km, Vmax) Isomerase_Assay->Data_Analysis Kinase_Assay->Data_Analysis Aldolase_Assay->Data_Analysis End End: Characterization of the this compound degradation pathway Data_Analysis->End

Caption: A logical workflow for the experimental characterization of the this compound degradation pathway.

Regulation of the Pathway

The enzymes responsible for this compound degradation in Aerobacter aerogenes mutants are inducible and are part of the L-rhamnose regulon.[1] The expression of L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase is induced by the presence of L-rhamnose and, in the mutant strains, also by this compound. The wild-type strain can metabolize this compound, but its growth is inhibited, suggesting that the mutation for this compound utilization is related to overcoming this toxicity rather than the induction of the metabolic enzymes themselves.

Conclusion

The degradation of this compound in Aerobacter aerogenes is a fascinating example of metabolic adaptation, where a latent pathway is co-opted for the utilization of a novel substrate following mutation. This technical guide has outlined the core enzymatic steps, provided available quantitative data, and detailed the experimental protocols necessary for the study of this pathway. A thorough understanding of such metabolic pathways is crucial for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial strategies that could target unique metabolic pathways in pathogenic bacteria. Further research is warranted to fully elucidate the kinetic properties of the involved enzymes in Aerobacter aerogenes and the precise nature of the mutations that enable the efficient utilization of this compound.

References

L-Mannose as an Unnatural Substrate for Plant Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-mannose, the L-enantiomer of the C-2 epimer of glucose, is not a common carbohydrate in plant metabolism. Unlike its D-counterpart, which is known to be toxic to many plant species due to its phosphorylation by hexokinase and subsequent accumulation of mannose-6-phosphate, the metabolic fate and biological effects of this compound in plants are less understood.[1] This technical guide provides an in-depth overview of this compound as an unnatural substrate for plant enzymes, summarizing current knowledge, presenting available data, and detailing relevant experimental protocols. The structural similarity of this compound to L-rhamnose, a key component of plant cell walls, suggests potential interactions with the enzymatic machinery of the L-rhamnose biosynthetic pathway.[2][3]

Metabolic Pathways and Enzymatic Interactions

The metabolic pathway of D-mannose in plants is well-characterized and serves as a crucial reference for understanding the potential interactions of this compound. D-mannose is readily phosphorylated by hexokinase to D-mannose-6-phosphate. This product is a poor substrate for phosphomannose isomerase, leading to its accumulation, which in turn inhibits phosphoglucose isomerase, a key enzyme in glycolysis. This inhibition results in a depletion of ATP and inorganic phosphate, ultimately leading to growth inhibition and cell death.[4]

While direct evidence for the phosphorylation of this compound by plant hexokinases is limited, the broad substrate specificity of some hexokinases suggests this is a plausible initial step.[1] Furthermore, the structural analogy between this compound and L-rhamnose (6-deoxy-L-mannose) points towards a potential interaction with the L-rhamnose biosynthetic pathway. Enzymes in this pathway, such as L-rhamnose isomerase, could potentially recognize and metabolize this compound or its derivatives.

Signaling Pathways

The accumulation of sugar phosphates, such as D-mannose-6-phosphate, is known to trigger specific signaling cascades in plants that regulate gene expression, often mimicking the effects of high sugar levels. It is conceivable that if this compound is phosphorylated to this compound-6-phosphate, it could similarly interfere with sugar sensing and signaling pathways.

Diagram of D-Mannose Metabolism and Toxicity Pathway in Plants

D_Mannose_Metabolism D-Mannose D-Mannose Hexokinase Hexokinase D-Mannose->Hexokinase Substrate D-Mannose-6-Phosphate D-Mannose-6-Phosphate Hexokinase->D-Mannose-6-Phosphate Phosphorylation ATP Depletion ATP Depletion Hexokinase->ATP Depletion Phosphomannose Isomerase Phosphomannose Isomerase D-Mannose-6-Phosphate->Phosphomannose Isomerase Poor Substrate Phosphoglucose Isomerase Phosphoglucose Isomerase D-Mannose-6-Phosphate->Phosphoglucose Isomerase Inhibition Pi Sequestration Pi Sequestration D-Mannose-6-Phosphate->Pi Sequestration Fructose-6-Phosphate Fructose-6-Phosphate Phosphomannose Isomerase->Fructose-6-Phosphate Fructose-6-Phosphate->Phosphoglucose Isomerase Glucose-6-Phosphate Glucose-6-Phosphate Phosphoglucose Isomerase->Glucose-6-Phosphate Glycolysis Glycolysis Phosphoglucose Isomerase->Glycolysis Blocked Glucose-6-Phosphate->Glycolysis Growth Inhibition Growth Inhibition ATP Depletion->Growth Inhibition Pi Sequestration->Growth Inhibition

Caption: Metabolic fate of D-mannose in plants leading to growth inhibition.

Hypothetical Interaction of this compound with the L-Rhamnose Biosynthesis Pathway

L_Mannose_Hypothetical_Pathway cluster_rhamnose L-Rhamnose Biosynthesis cluster_lmannose Hypothetical this compound Interaction UDP-D-Glucose UDP-D-Glucose RHM Enzymes RHM1/2/3 UDP-D-Glucose->RHM Enzymes UDP-L-Rhamnose UDP-L-Rhamnose RHM Enzymes->UDP-L-Rhamnose L-Rhamnose Isomerase L-Rhamnose Isomerase (?) RHM Enzymes->L-Rhamnose Isomerase Cell Wall Components Cell Wall Components UDP-L-Rhamnose->Cell Wall Components This compound This compound Plant Hexokinase Hexokinase (?) This compound->Plant Hexokinase Unnatural Substrate This compound->L-Rhamnose Isomerase Unnatural Substrate This compound-6-Phosphate This compound-6-Phosphate Plant Hexokinase->this compound-6-Phosphate Phosphorylation Metabolic Disruption Metabolic Disruption This compound-6-Phosphate->Metabolic Disruption L-Fructose-6-Phosphate L-Fructose-6-Phosphate L-Rhamnose Isomerase->L-Fructose-6-Phosphate Isomerization L-Fructose-6-Phosphate->Metabolic Disruption

Caption: Proposed interaction of this compound with plant metabolic pathways.

Quantitative Data

Direct quantitative data on the interaction of this compound with plant enzymes is scarce in the literature. The following tables summarize relevant available data, primarily focusing on D-mannose as a proxy for potential inhibitory effects and the activity of a non-plant L-rhamnose isomerase on this compound.

Table 1: Inhibition of Plant Growth by D-Mannose

Plant SpeciesTissue/StageD-Mannose ConcentrationEffectReference
Arabidopsis thalianaSeedlings30 mM (in the presence of 3% sucrose)Complete inhibition of root elongation
Arabidopsis thalianaSeedlings0.3 mM (in the absence of sucrose)Complete inhibition of root elongation
Nicotiana tabacumLeaf explants20 g/L (~111 mM)Decreased shoot regeneration
Zea maysSuspension cells40 mMGrowth inhibition and DNA laddering

Table 2: Enzymatic Activity with this compound as a Substrate (Non-Plant Enzyme)

EnzymeSource OrganismSubstrateSpecific Activity (U/mg)Conversion Ratio (%)Reference
L-Rhamnose IsomeraseCaldicellulosiruptor obsidiansisThis compound57.967.0 (from 25 g/L this compound)
L-Rhamnose IsomeraseCaldicellulosiruptor obsidiansisThis compound57.958.4 (from 50 g/L this compound)

Experimental Protocols

Protocol 1: Plant Growth Inhibition Assay with this compound

Objective: To determine the dose-response effect of this compound on the growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Agar

  • Sucrose (optional)

  • This compound (sterile filtered)

  • Sterile petri dishes (e.g., 100 mm)

  • Sterile water

  • Growth chamber with controlled light and temperature

Methodology:

  • Media Preparation: Prepare MS agar medium. If investigating the interaction with a carbon source, supplement with sucrose (e.g., 1% w/v). Autoclave the medium and cool to approximately 50-60°C.

  • This compound Addition: To the cooled medium, add sterile-filtered this compound to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM). Pour the plates and allow them to solidify.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water). Resuspend the seeds in sterile 0.1% agar and plate them on the prepared MS plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth Conditions: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • Data Collection: After a set period (e.g., 7-10 days), measure primary root length, fresh weight, and observe any morphological changes.

  • Data Analysis: Plot the measured parameter (e.g., root length) against the this compound concentration to generate a dose-response curve. From this curve, the IC50 (the concentration of this compound that inhibits growth by 50%) can be calculated.

Protocol 2: In Vitro Hexokinase Activity Assay with this compound

Objective: To determine if this compound can be phosphorylated by plant-derived hexokinase.

Materials:

  • Plant tissue (e.g., spinach leaves, maize kernels)

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 5 mM DTT, 1 mM PMSF)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)

  • ATP solution (100 mM)

  • NADP+ solution (20 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (from Leuconostoc mesenteroides, which can use NADP+)

  • This compound solution (e.g., 1 M)

  • Spectrophotometer capable of reading at 340 nm

Methodology:

  • Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Assay Mixture: In a cuvette, prepare the following reaction mixture:

    • Assay buffer

    • ATP solution (to a final concentration of 5 mM)

    • NADP+ solution (to a final concentration of 1 mM)

    • G6PDH (e.g., 1-2 units)

    • This compound solution (to a final concentration to be tested, e.g., 100 mM)

  • Reaction Initiation: Add the plant enzyme extract to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time. This increase corresponds to the reduction of NADP+ to NADPH, which is coupled to the phosphorylation of this compound (if it occurs) and the subsequent oxidation of the resulting this compound-6-phosphate by G6PDH (assuming G6PDH has some activity on this compound-6-phosphate, which needs to be verified, or a specific this compound-6-phosphate dehydrogenase could be used if available).

  • Controls: Run parallel reactions without this compound (to measure background ATPase and other activities) and with D-glucose as a positive control substrate.

  • Data Analysis: Calculate the rate of NADPH formation from the linear portion of the absorbance curve. The specific activity of hexokinase with this compound can then be determined.

Protocol 3: Analysis of Sugar Phosphates in Plant Tissue by LC-MS/MS

Objective: To detect and quantify this compound-6-phosphate in plant tissues treated with this compound.

Materials:

  • Plant tissue treated with this compound

  • Extraction solvent (e.g., pre-chilled methanol:chloroform:water, 12:5:3 v/v/v)

  • Internal standards (e.g., stable isotope-labeled sugar phosphates)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a suitable column (e.g., porous graphitic carbon or anion exchange)

Methodology:

  • Metabolite Extraction: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Immediately add ice-cold extraction solvent and the internal standards. Vortex vigorously and incubate on ice.

  • Phase Separation: Add water to the extract to induce phase separation. Centrifuge to pellet debris and separate the polar (upper aqueous) and non-polar (lower organic) phases.

  • Sample Preparation: Collect the upper aqueous phase containing the sugar phosphates. Dry the extract under vacuum or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Separate the sugar phosphates using an appropriate gradient.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound-6-phosphate. The MRM transition would be from the precursor ion (m/z of deprotonated this compound-6-phosphate) to a characteristic product ion (e.g., phosphate fragment at m/z 97 or 79).

  • Data Analysis: Integrate the peak areas for this compound-6-phosphate and the internal standard. Quantify the concentration of this compound-6-phosphate in the original plant tissue based on a standard curve generated with authentic this compound-6-phosphate.

Conclusion

The study of this compound as an unnatural substrate for plant enzymes is a nascent field with significant potential for applications in drug development and as a tool for probing plant metabolic and signaling pathways. While direct evidence for its metabolism in plants is limited, the existing knowledge on D-mannose toxicity and the structural relationship to L-rhamnose provide a strong foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the phosphorylation of this compound, its effects on plant growth, and its potential to be metabolized via pathways such as L-rhamnose biosynthesis. Further studies are crucial to elucidate the precise enzymatic interactions and downstream effects of this compound in plants.

References

L-Mannose in Synthetic Biology: A Technical Guide to Theoretical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a C-2 epimer of L-glucose, is emerging as a versatile tool in the synthetic biology toolbox. While D-mannose has established roles in metabolism and glycosylation, the non-natural isomer, this compound, offers unique advantages for orthogonal biological design. This technical guide explores the theoretical and practical applications of this compound in synthetic biology, with a focus on its use in metabolic engineering, as a component of inducible gene expression systems, and as a selective agent. We provide a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols, and quantitative data to facilitate its adoption in novel research and development endeavors. Furthermore, we present forward-looking perspectives on its potential for constructing complex biological circuits and directing cellular evolution.

Introduction to this compound and its Orthogonality

This compound is a rare sugar not typically metabolized by most organisms, making it an ideal candidate for constructing orthogonal biological systems.[1] This lack of interference with native metabolic pathways minimizes off-target effects and allows for the precise control of engineered genetic circuits. The core of this compound's utility in synthetic biology lies in the enzymatic machinery that can be engineered to specifically recognize and process it. Key enzymes such as L-rhamnose isomerase can utilize this compound as a substrate, providing a gateway for its integration into engineered metabolic pathways.[1]

Metabolic Engineering with this compound

The unique metabolic properties of this compound can be harnessed for the production of novel biomolecules and for the development of innovative selection strategies.

Engineered Metabolic Pathways

Synthetic pathways can be designed to convert this compound into high-value products. A hypothetical pathway could involve the isomerization of this compound to L-fructose by an engineered L-rhamnose isomerase, followed by phosphorylation and subsequent enzymatic conversions to yield specialty chemicals or pharmaceutical precursors. The orthogonality of this pathway would prevent the depletion of central carbon metabolites, potentially leading to higher product yields.

A simplified workflow for engineering a microorganism to utilize this compound is depicted below:

experimental_workflow cluster_design Design & Construct cluster_transformation Transformation & Selection cluster_characterization Characterization Identify Enzyme Identify L-rhamnose isomerase variant Codon Optimize Codon Optimize Gene Identify Enzyme->Codon Optimize Synthesize & Clone Synthesize & Clone into Expression Vector Codon Optimize->Synthesize & Clone Transform Host Transform Host (e.g., E. coli) Synthesize & Clone->Transform Host Select Transformants Select on Minimal Medium + this compound Transform Host->Select Transformants Verify Expression Verify Protein Expression (SDS-PAGE) Select Transformants->Verify Expression Enzyme Assay Perform Enzyme Assay with this compound Verify Expression->Enzyme Assay Analyze Products Analyze Products (HPLC/MS) Enzyme Assay->Analyze Products inducible_system cluster_off System OFF (No this compound) cluster_on System ON (+ this compound) Regulator_off Inactive Regulator Promoter_off Promoter Regulator_off->Promoter_off No Binding Gene_off Gene of Interest Promoter_off->Gene_off No Transcription This compound This compound Regulator_on Active Regulator This compound->Regulator_on Binds & Activates Promoter_on Promoter Regulator_on->Promoter_on Binds Gene_on Gene of Interest Promoter_on->Gene_on Transcription logic_gate Input_A Input A (this compound) Regulator_A Regulator A Input_A->Regulator_A Input_B Input B (Inducer X) Regulator_B Regulator B Input_B->Regulator_B Promoter AND Gate Promoter Regulator_A->Promoter Regulator_B->Promoter Output Output Gene (e.g., GFP) Promoter->Output mannose_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mannose_Ligand Mannose Ligand (on Pathogen) Mannose_Receptor Mannose Receptor (CD206) Mannose_Ligand->Mannose_Receptor Binds TLR Toll-like Receptor (e.g., TLR2) Mannose_Receptor->TLR Co-localizes with MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF-kB_Inhibitor IκB IKK_Complex->NF-kB_Inhibitor Phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB Releases NF-kB_n NF-κB NF-kB->NF-kB_n Translocates to DNA DNA NF-kB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Activates Transcription

References

The Stability of L-Mannose in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a C-2 epimer of L-glucose, is a monosaccharide of growing interest in the fields of glycobiology, immunology, and drug development. Its stability in aqueous solutions is a critical parameter for its use in research, as a therapeutic agent, and in pharmaceutical formulations. This technical guide provides a comprehensive overview of the core stability characteristics of this compound in aqueous environments, including its degradation kinetics, anomerization, and epimerization. The information presented herein is intended to support researchers and formulation scientists in the effective utilization and stabilization of this important carbohydrate.

Core Stability Profile of this compound

The stability of this compound in aqueous solutions is influenced by several factors, primarily pH, temperature, and the presence of catalysts. The main degradation pathways include epimerization to L-glucose, anomerization between its pyranose and furanose forms, and degradation under harsh conditions.

Anomerization

In aqueous solution, this compound exists as an equilibrium mixture of its α and β pyranose and furanose forms. This process, known as mutarotation, is a rapid isomerization that occurs until a stable equilibrium is reached.

Epimerization

This compound can undergo epimerization at the C-2 position to form L-glucose. This reaction is reversible and is notably catalyzed by molybdate ions in acidic solutions. Under neutral and alkaline conditions, the interconversion between mannose, glucose, and fructose can also occur, typically proceeding through a common enediol intermediate.

Degradation

Under more extreme conditions, such as high temperature and pressure (hydrothermal conditions) or strong alkaline environments, this compound can undergo more extensive degradation.[1] Studies on D-mannose in subcritical water (180–260 °C) have shown that it is susceptible to degradation, with isomerization to fructose being a primary initial step.[1][2] The decomposition of mannose under these conditions follows first-order kinetics.[3]

Quantitative Stability Data

While specific kinetic data for the degradation of this compound across a wide range of pH and temperatures is not extensively available in public literature, data from studies on D-mannose and other monosaccharides provide valuable insights. The following tables summarize relevant quantitative data. It is important to note that while the chemical principles are the same, the exact rates for this compound may differ.

ParameterConditionValueReference
Anomeric Equilibrium (D-Mannose) Aqueous Solutionα-pyranose: ~67%, β-pyranose: ~33%[4]
Epimerization Equilibrium (D-Glucose to D-Mannose) Acidified water with molybdate catalystD-Glucose:D-Mannose ratio of 75:25
Decomposition Activation Energy (D-Mannose) Hydrothermal conditions (170-250°C)44.6 kJ/mol
Decomposition Pre-exponential Factor (D-Mannose) Hydrothermal conditions (170-250°C)9,600 s⁻¹

Table 1: Physicochemical and Kinetic Data Relevant to Mannose Stability

Experimental Protocols

To assess the stability of this compound in an aqueous formulation, a comprehensive stability-indicating method is required. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products, including its epimer (L-glucose).

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector after derivatization).

  • Data acquisition and processing software.

Chromatographic Conditions (Example):

  • Column: A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Aminex HPX-87P) or a hydrophilic interaction chromatography (HILIC) column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v for HILIC). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min (to be optimized).

  • Column Temperature: 35 °C (to be optimized).

  • Detector: Refractive Index Detector.

  • Injection Volume: 20 µL.

Method Development and Validation:

  • Specificity/Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of an this compound solution should be performed under various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80 °C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) for 24 hours. The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the degradation products are well-resolved from the parent this compound peak.

  • Linearity: Prepare a series of this compound standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

Experimental Workflow for Stability Study

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_LM Prepare this compound Solution in Aqueous Buffer Prep_pH Adjust pH to desired levels (e.g., 4, 7, 9) Prep_LM->Prep_pH Aliquots Aliquot into stability chambers Prep_pH->Aliquots Accelerated Accelerated: 40°C / 75% RH Aliquots->Accelerated LongTerm Long-Term: 25°C / 60% RH Aliquots->LongTerm Timepoints Withdraw samples at pre-defined time points (0, 1, 3, 6 months) Accelerated->Timepoints LongTerm->Timepoints HPLC_Analysis Analyze by validated stability-indicating HPLC method Timepoints->HPLC_Analysis Data_Analysis Quantify this compound and degradation products HPLC_Analysis->Data_Analysis Kinetics Determine degradation kinetics (rate constant, half-life) Data_Analysis->Kinetics

Caption: Workflow for a typical stability study of this compound in aqueous solution.

Signaling Pathways Involving Mannose

While this compound itself is not a primary signaling molecule in the same way as hormones or neurotransmitters, its metabolic products and its recognition by specific receptors play crucial roles in cellular signaling, particularly in the immune system. The information available is predominantly for D-mannose, but the general pathways are expected to be similar for the L-isomer.

Intracellular Metabolic Signaling

Once inside the cell, mannose is phosphorylated to mannose-6-phosphate. This intermediate stands at a critical metabolic branch point.

Mannose_Metabolism Mannose This compound (extracellular) Mannose_in This compound (intracellular) Mannose->Mannose_in GLUT Transporter M6P This compound-6-Phosphate Mannose_in->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P Phosphomannose Isomerase (PMI) M1P This compound-1-Phosphate M6P->M1P Phosphomannomutase (PMM) Glycolysis Glycolysis F6P->Glycolysis GDP_Man GDP-L-Mannose M1P->GDP_Man Glycosylation Glycosylation (N-linked, O-linked, etc.) GDP_Man->Glycosylation

Caption: Intracellular metabolic pathways of this compound.

The balance between the activity of Phosphomannose Isomerase (PMI) and Phosphomannomutase (PMM) determines the metabolic fate of mannose. High PMI activity shunts mannose towards glycolysis for energy production, while high PMM activity directs it towards the synthesis of activated mannose donors (like GDP-mannose) for glycosylation reactions. These glycosylation events are critical for the proper folding, stability, and function of a vast number of proteins, thereby indirectly influencing a multitude of signaling pathways.

Mannose Receptor-Mediated Signaling

The Mannose Receptor (MR, CD206) is a C-type lectin receptor expressed on the surface of various immune cells, including macrophages and dendritic cells. It recognizes terminal mannose residues on glycoproteins and pathogens. While the cytoplasmic tail of the mannose receptor lacks intrinsic signaling motifs, its engagement can modulate immune responses through interaction with other signaling pathways, such as those initiated by Toll-like receptors (TLRs).

Mannose_Receptor_Signaling cluster_membrane Cell Membrane MR Mannose Receptor (CD206) Internalization Endocytosis & Antigen Presentation MR->Internalization Signaling_Modulation Modulation of TLR Signaling MR->Signaling_Modulation TLR Toll-like Receptor (e.g., TLR2) TLR->Signaling_Modulation Ligand This compound-containing Glycoprotein / Pathogen Ligand->MR Cytokine Altered Cytokine Production (e.g., IL-10, IL-12) Signaling_Modulation->Cytokine

Caption: Simplified overview of Mannose Receptor-mediated signaling.

Binding of mannosylated ligands to the MR can lead to their internalization for antigen processing and presentation. Furthermore, co-ligation of the MR and TLRs can lead to a modulation of the inflammatory response, for example, by enhancing the production of anti-inflammatory cytokines like IL-10. This cross-talk between the MR and other pattern recognition receptors is a key aspect of how mannose recognition influences immune cell function.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue governed by its inherent chemical properties and its environment. While significant degradation is generally limited to harsh conditions, the potential for anomerization and epimerization must be considered in the formulation and handling of this compound solutions. The development of a robust, stability-indicating analytical method, such as the HPLC protocol outlined in this guide, is essential for accurately monitoring the integrity of this compound in research and pharmaceutical applications. Furthermore, a deeper understanding of its metabolic fate and its interaction with cellular receptors will continue to unveil its biological significance and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for L-Rhamnose Isomerase Immobilization in L-Mannose Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immobilization of L-rhamnose isomerase (L-RI) and its application in the enzymatic production of L-Mannose, a rare sugar with significant potential in the pharmaceutical and food industries. The protocols are based on established enzyme immobilization techniques and the known biochemical properties of L-rhamnose isomerase.

Introduction

This compound is a C-2 epimer of L-rhamnose and a rare sugar that has garnered interest for its potential biological activities. The enzymatic production of this compound can be achieved through the isomerization of the more readily available L-fructose, catalyzed by L-rhamnose isomerase (EC 5.3.1.14).[1][2][3] L-rhamnose isomerase, particularly from thermophilic organisms, exhibits broad substrate specificity, enabling it to act on substrates other than its namesake, L-rhamnose.[4][5] For industrial-scale production, immobilizing the enzyme offers significant advantages, including enhanced stability, reusability, and suitability for continuous processes. This document outlines two effective protocols for the immobilization of L-rhamnose isomerase: covalent attachment to chitosan beads and entrapment in calcium alginate, followed by its application in a packed-bed reactor for continuous this compound production.

Data Presentation

The following tables summarize key quantitative data for free and immobilized L-rhamnose isomerase, providing a basis for comparison and process optimization.

Table 1: Biochemical Properties of Free and Immobilized L-Rhamnose Isomerase from Caldicellulosiruptor obsidiansis

ParameterFree EnzymeImmobilized on Chitosan BeadsImmobilized in Calcium Alginate
Optimal pH 8.08.0-8.57.5-8.0
Optimal Temperature 85 °C80-85 °C75-80 °C
Metal Cofactor Co²⁺Co²⁺Co²⁺
Specific Activity (on this compound) 57.9 U/mg~45-55 U/mg~35-45 U/mg
Thermal Stability (Half-life at 70°C) 24.75 h> 48 h> 36 h
Immobilization Efficiency N/A~ 70-80%~ 80-90%

Note: Data for immobilized enzyme are representative values based on typical outcomes of these immobilization methods.

Table 2: Performance of Immobilized L-Rhamnose Isomerase in this compound Production

ParameterCovalent Attachment (Chitosan)Entrapment (Ca-Alginate)
Substrate L-FructoseL-Fructose
Initial Substrate Concentration 50 g/L50 g/L
Conversion Yield (after 24h) ~ 30-35%~ 25-30%
Productivity (g L⁻¹ h⁻¹) ~ 0.6-0.7~ 0.5-0.6
Reusability (Activity after 10 cycles) > 80%> 70%
Operational Stability in Packed-Bed Reactor (Half-life) ~ 15 days~ 10 days

Note: These values are illustrative and can vary based on the specific enzyme source, immobilization conditions, and reactor setup.

Experimental Protocols

Protocol 1: Covalent Immobilization of L-Rhamnose Isomerase on Chitosan Beads

This protocol describes the covalent attachment of L-rhamnose isomerase onto chitosan beads using glutaraldehyde as a cross-linking agent.

Materials:

  • Recombinant L-rhamnose isomerase (e.g., from Caldicellulosiruptor obsidiansis)

  • Chitosan flakes

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Glutaraldehyde (25% aqueous solution)

  • Phosphate buffer (50 mM, pH 7.0)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Chitosan Beads:

    • Dissolve 2 g of chitosan flakes in 100 mL of 2% (v/v) acetic acid with stirring until a homogenous solution is formed.

    • Add the chitosan solution dropwise into a 1 M NaOH solution with gentle stirring to form beads.

    • Leave the beads in the NaOH solution for 2 hours to solidify.

    • Wash the beads thoroughly with deionized water until the pH is neutral.

  • Activation of Chitosan Beads:

    • Suspend 10 g of wet chitosan beads in 100 mL of 50 mM phosphate buffer (pH 7.0).

    • Add 20 mL of 2.5% (v/v) glutaraldehyde solution and stir gently for 2 hours at room temperature.

    • Wash the activated beads extensively with deionized water to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of L-rhamnose isomerase (e.g., 1 mg/mL) in 50 mM phosphate buffer (pH 8.0).

    • Add 10 g of activated chitosan beads to 50 mL of the enzyme solution.

    • Incubate the mixture at 4°C with gentle shaking for 12-18 hours.

    • (Optional but recommended for stability) To reduce the Schiff bases formed, add NaBH₄ to a final concentration of 0.1 mg/mL and incubate for 1 hour at 4°C.

    • Collect the immobilized enzyme by filtration and wash with phosphate buffer (pH 8.0) to remove any unbound enzyme.

    • Store the immobilized enzyme at 4°C in a suitable buffer.

Protocol 2: Entrapment of L-Rhamnose Isomerase in Calcium Alginate Beads

This protocol details the entrapment of L-rhamnose isomerase within a porous calcium alginate gel matrix.

Materials:

  • Recombinant L-rhamnose isomerase

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Deionized water

Procedure:

  • Preparation of Enzyme-Alginate Mixture:

    • Prepare a 2% (w/v) sodium alginate solution by dissolving 2 g of sodium alginate in 100 mL of deionized water with gentle heating and stirring. Cool to room temperature.

    • Prepare an L-rhamnose isomerase solution (e.g., 2 mg/mL) in 50 mM Tris-HCl buffer (pH 8.0).

    • Mix the enzyme solution with the sodium alginate solution in a 1:2 (v/v) ratio to obtain a final alginate concentration of approximately 1.33% and an enzyme concentration of approximately 0.67 mg/mL.

  • Formation of Calcium Alginate Beads:

    • Prepare a 0.2 M CaCl₂ solution.

    • Extrude the enzyme-alginate mixture dropwise through a syringe or a nozzle into the CaCl₂ solution from a height of about 10 cm.

    • Allow the beads to harden in the CaCl₂ solution for at least 1 hour at 4°C with gentle stirring.

  • Washing and Storage:

    • Collect the beads by filtration.

    • Wash the beads with 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM CoCl₂ to remove excess calcium ions and any leaked enzyme.

    • Store the immobilized enzyme in the same buffer at 4°C.

Application in this compound Production

Batch Production of this compound

Procedure:

  • Prepare a 50 g/L solution of L-fructose in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM CoCl₂.

  • Add a known amount of immobilized L-rhamnose isomerase (e.g., 10 g of wet beads per 100 mL of substrate solution).

  • Incubate the reaction mixture at the optimal temperature for the immobilized enzyme (e.g., 80°C for chitosan-immobilized enzyme) with gentle agitation.

  • Withdraw samples periodically to monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.

  • After the reaction, separate the immobilized enzyme by filtration for reuse.

Continuous Production in a Packed-Bed Reactor

Procedure:

  • Pack a jacketed glass column with the immobilized L-rhamnose isomerase beads.

  • Prepare the substrate feed solution: 50 g/L L-fructose in 50 mM Tris-HCl buffer (pH 8.0) with 1 mM CoCl₂.

  • Pump the substrate solution through the packed-bed reactor at a controlled flow rate.

  • Maintain the reactor at the optimal temperature using a circulating water bath connected to the column jacket.

  • Collect the effluent from the reactor outlet and analyze for this compound concentration by HPLC.

  • The flow rate can be adjusted to achieve the desired conversion rate.

Visualizations

experimental_workflow cluster_immobilization Enzyme Immobilization cluster_production This compound Production cluster_reuse Enzyme Reuse enzyme L-Rhamnose Isomerase Solution immobilization Immobilization Process (Covalent Bonding or Entrapment) enzyme->immobilization support Immobilization Support (Chitosan or Alginate) support->immobilization immobilized_enzyme Immobilized L-Rhamnose Isomerase immobilization->immobilized_enzyme reactor Bioreactor (Batch or Packed-Bed) immobilized_enzyme->reactor substrate L-Fructose Substrate Solution substrate->reactor product This compound Product Stream reactor->product analysis HPLC Analysis product->analysis separation Separation of Immobilized Enzyme product->separation reuse Recycle for Next Batch separation->reuse reuse->reactor

Caption: Experimental workflow for this compound production using immobilized L-rhamnose isomerase.

signaling_pathway L_Fructose L-Fructose Enzyme Immobilized L-Rhamnose Isomerase L_Fructose->Enzyme L_Mannose This compound Enzyme->L_Mannose Isomerization

Caption: Enzymatic conversion of L-Fructose to this compound.

References

Application Notes and Protocols for the Analytical Identification of L-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies and protocols for the identification and quantification of L-Mannose, a crucial monosaccharide in various biological and pharmaceutical contexts. The following sections are tailored for researchers, scientists, and drug development professionals, offering comprehensive guidance on leveraging various analytical techniques for accurate and reliable this compound analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices. This technique offers excellent selectivity, allowing for the separation of mannose from its epimers, such as glucose and galactose.[1][2]

Quantitative Data Summary
ParameterValueReference
Linearity Range0.31–40 µg/mL[1][2]
1–50 µg/mL[3]
Accuracy96–104%
Intra- and Inter-day: <2%
Precision (RSD)<10%
Intra- and Inter-day: <2%
Lower Limit of Detection (LLOD)0.31 µg/mL
Lower Limit of Quantification (LLOQ)1.25 µg/mL
1 µg/mL
Extraction Recovery104.1%–105.5%
Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS

This protocol is adapted from a validated method for D-Mannose analysis, which is applicable to this compound with appropriate standards.

Materials:

  • D-Mannose (or this compound) standard

  • D-mannose-13C6 (internal standard, IS)

  • Acetonitrile (ACN)

  • Formic acid

  • HPLC grade water

  • Surrogate blank serum (e.g., 4% BSA in PBS)

  • Human serum samples

  • Microcentrifuge tubes

  • Nitrogen evaporator

Instrumentation:

  • Agilent 1200 series HPLC or equivalent

  • SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 × 7.8 mm, 9 μm)

  • API 3200 QTRAP triple quadrupole mass spectrometer or equivalent with a Turbo Ion Spray ion source

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of this compound (10 mg/mL) and the internal standard (4 mg/mL) in water.

    • Prepare a series of standard samples by diluting the stock solution with water and then spiking into surrogate blank serum to obtain concentrations ranging from 1 to 50 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 10, and 40 µg/mL) in the same manner.

  • Sample Preparation:

    • To 50 μL of standard, QC, or human serum sample in a microcentrifuge tube, add 5 μL of the internal standard working solution.

    • Add 100 μL of acetonitrile to deproteinize the sample.

    • Vortex mix for 30 seconds.

    • Centrifuge for 10 minutes at 20,800 × g at room temperature.

    • Transfer 100 μL of the supernatant to a clean tube.

    • Dry the supernatant under a stream of nitrogen gas at 40°C.

    • Reconstitute the residue with 100 μL of 0.1% formic acid in water.

    • Vortex for 30 seconds and centrifuge.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • HPLC Column: SUPELCOGEL™ Pb, 6% Crosslinked (300 × 7.8 mm, 9 μm)

    • Column Temperature: 80°C

    • Mobile Phase: 100% HPLC water

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 μL

    • Mass Spectrometer: API 3200 QTRAP

    • Ionization Mode: Negative Ion Electrospray

    • Monitor the appropriate mass transitions for this compound and the internal standard.

Experimental Workflow

LCMS_Workflow start Start: Serum Sample (50 µL) add_is Add Internal Standard (5 µL) start->add_is deproteinize Add Acetonitrile (100 µL) Vortex & Centrifuge add_is->deproteinize supernatant Collect Supernatant (100 µL) deproteinize->supernatant dry Dry under Nitrogen supernatant->dry reconstitute Reconstitute in 0.1% Formic Acid (100 µL) Vortex & Centrifuge dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 1: LC-MS/MS sample preparation workflow for this compound analysis.

Enzymatic Assay

Enzymatic assays provide a cost-effective and relatively simple method for the determination of mannose concentration. These assays often employ a series of coupled enzymatic reactions that result in a spectrophotometrically measurable product. A key challenge is the interference from the much more abundant D-glucose, which can be overcome by specific glucose removal steps.

Quantitative Data Summary
ParameterD-Mannose ConcentrationIntra-assay CV (%)Inter-assay CV (%)Reference
Precision40 µmol/L6.712.2
80 µmol/L4.49.8
Recovery5–200 µmol/L-94% ± 4.4%
Linearity Range0–200 µmol/L--
Detection Limit~0.7 mg/L--
Experimental Protocol: Enzymatic Assay of Mannose in Serum

This protocol is based on a method for D-Mannose but can be adapted for this compound if appropriate enzymes are available. The core principle involves the enzymatic conversion of mannose and subsequent measurement of a reaction product.

Materials:

  • Serum samples

  • Glucokinase (thermostable, from Bacillus stearothermophilus)

  • Anion-exchange resin spin columns

  • Enzymes for mannose detection (e.g., mannose isomerase, phosphomannose isomerase, glucose-6-phosphate dehydrogenase)

  • Reaction buffers

  • Spectrophotometer

Procedure:

  • Glucose Removal:

    • Incubate serum samples with a highly specific thermostable glucokinase to convert D-glucose to glucose-6-phosphate.

    • Pass the reaction mixture through an anion-exchange chromatography spin column to remove the anionic glucose-6-phosphate and excess substrates.

  • Mannose Assay:

    • The glucose-depleted sample is then subjected to a series of coupled enzymatic reactions. For D-Mannose, this typically involves:

      • Mannose is converted to mannose-6-phosphate.

      • Mannose-6-phosphate is isomerized to fructose-6-phosphate.

      • Fructose-6-phosphate is converted to glucose-6-phosphate.

      • Glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH.

    • The increase in absorbance at 340 nm due to the formation of NADPH is measured spectrophotometrically and is proportional to the mannose concentration.

Enzymatic Assay Principle

References

Application Notes and Protocols for the Experimental Use of L-Mannose in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of L-Mannose, a rare sugar, in enzymatic assays. Due to its stereochemistry, this compound is not typically metabolized in biological systems, making it a valuable tool for specific enzymatic studies, particularly as an unnatural substrate to probe enzyme specificity and for the biosynthesis of other rare sugars.

Application Note 1: this compound as a Substrate for L-Rhamnose Isomerase

Introduction: L-Rhamnose Isomerase (L-RI, EC 5.3.1.14) is an enzyme that primarily catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose. However, L-RIs from certain microbial sources, such as Pseudomonas stutzeri, exhibit broad substrate specificity and can effectively catalyze the isomerization of other L-sugars, including this compound.[1][2] This characteristic allows for the use of this compound as a substrate to study the kinetic properties of these enzymes and for the enzymatic synthesis of L-fructose.

Principle: L-Rhamnose Isomerase catalyzes the conversion of this compound to L-fructose. The reaction can be monitored by measuring the depletion of the aldose (this compound) or the formation of the ketose (L-fructose). This application is particularly relevant in the fields of biocatalysis and synthetic biology for the production of rare sugars, which have applications in food science and pharmaceuticals.

Applications:

  • Enzyme Characterization: this compound can be used as a substrate to determine the kinetic parameters (K_m, V_max) of L-Rhamnose Isomerases from various sources, providing insights into their substrate specificity and catalytic mechanism.

  • Biocatalytic Synthesis: Enzymatic conversion of this compound to L-fructose using L-Rhamnose Isomerase offers a specific and efficient method for producing this rare ketose under mild reaction conditions.

  • Screening for Novel Isomerases: this compound can be employed as a screening substrate to identify novel isomerases with broad substrate specificities from microbial sources.

Application Note 2: Investigating Mannose-6-Phosphate Isomerase Activity with this compound

Introduction: Mannose-6-Phosphate Isomerase (MPI, EC 5.3.1.8) typically catalyzes the interconversion of D-mannose-6-phosphate and D-fructose-6-phosphate. However, studies on MPI from sources like Bacillus subtilis have shown that the enzyme can also recognize and isomerize unphosphorylated sugars, including this compound, albeit with lower efficiency compared to its primary substrates.[3]

Principle: The Bacillus subtilis Mannose-6-Phosphate Isomerase can catalyze the isomerization of this compound to L-fructose. While not its primary function, this activity can be harnessed to study the enzyme's active site flexibility and substrate promiscuity. The reaction monitoring would be similar to that for L-Rhamnose Isomerase, focusing on the formation of L-fructose.

Applications:

  • Probing Enzyme Specificity: Using this compound as a substrate for MPI helps in understanding the structural determinants of substrate binding and catalysis within the enzyme's active site.

  • Drug Discovery: As MPI is a potential target for antifungal treatments, understanding its interaction with various mannose analogs, including this compound, could inform the design of specific inhibitors.[4]

  • Directed Evolution Studies: this compound can be used as a selection substrate in directed evolution experiments to engineer MPI variants with altered or enhanced activity towards non-canonical sugars.

Quantitative Data Summary

The following tables summarize the available quantitative data for the enzymatic conversion of this compound.

Table 1: Kinetic Parameters of L-Rhamnose Isomerase with this compound

Enzyme SourceSubstrateK_m (mM)V_max (U/mg)Reference
Pseudomonas stutzeriThis compound21150[1]
Pseudomonas stutzeriL-Rhamnose (for comparison)11240

Table 2: Relative Activity of Mannose-6-Phosphate Isomerase with Various Substrates

Enzyme SourceSubstrateRelative Specific Activity (%)Reference
Bacillus subtilisL-Ribose100
Bacillus subtilisD-Mannose~30
Bacillus subtilisThis compound~10

Experimental Protocols

Protocol 1: Assay for L-Rhamnose Isomerase Activity using this compound

This protocol describes a spectrophotometric assay to determine the activity of L-Rhamnose Isomerase by measuring the formation of L-fructose from this compound. The produced L-fructose is then measured using a colorimetric method.

Materials:

  • Purified L-Rhamnose Isomerase (e.g., from Pseudomonas stutzeri)

  • This compound stock solution (1 M in water)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 1 mM MnCl_2

  • Cysteine-carbazole reagent (0.12% w/v carbazole in absolute ethanol, and 1.5 g L-cysteine hydrochloride in 100 mL of 70% v/v sulfuric acid)

  • L-Fructose standards (for calibration curve)

  • Spectrophotometer or microplate reader capable of reading at 560 nm

Procedure:

  • Enzyme Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 800 µL of 50 mM Tris-HCl buffer (pH 7.5) with 1 mM MnCl_2.

      • 100 µL of this compound stock solution (final concentration 100 mM).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) for 5 minutes.

    • Initiate the reaction by adding 100 µL of a suitable dilution of the L-Rhamnose Isomerase solution.

    • Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes).

    • Stop the reaction by boiling the mixture for 5 minutes.

    • Centrifuge to pellet any precipitated protein.

  • Quantification of L-Fructose:

    • Prepare a standard curve using known concentrations of L-fructose.

    • To 100 µL of the supernatant from the enzyme reaction (or L-fructose standard), add 100 µL of the L-cysteine solution.

    • Add 600 µL of 70% sulfuric acid and vortex thoroughly.

    • Add 100 µL of the carbazole solution and vortex again.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 560 nm.

    • Calculate the concentration of L-fructose produced in the enzymatic reaction from the standard curve.

Calculation of Enzyme Activity: One unit (U) of L-Rhamnose Isomerase activity is defined as the amount of enzyme that produces 1 µmol of L-fructose per minute under the specified assay conditions.

Activity (U/mL) = (µmol of L-fructose produced) / (incubation time (min) * volume of enzyme (mL))

Visualizations

L_Mannose_Isomerization_Pathway LMannose This compound Enzyme L-Rhamnose Isomerase (e.g., from P. stutzeri) LMannose->Enzyme LFructose L-Fructose Enzyme->LFructose Isomerization

Caption: Enzymatic isomerization of this compound to L-Fructose.

Experimental_Workflow_LRI_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis start Prepare Reaction Mix (Buffer, this compound) preincubate Pre-incubate at Optimal Temp. start->preincubate add_enzyme Add L-Rhamnose Isomerase preincubate->add_enzyme incubate Incubate for Fixed Time add_enzyme->incubate stop_reaction Stop Reaction (Boil) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_reagents Add Cysteine-Carbazole Reagents supernatant->add_reagents incubate_color Incubate for Color Development add_reagents->incubate_color measure_abs Measure Absorbance at 560 nm incubate_color->measure_abs calculate Calculate L-Fructose Concentration measure_abs->calculate std_curve Prepare L-Fructose Standard Curve std_curve->calculate activity Determine Enzyme Activity (U/mL) calculate->activity

Caption: Workflow for L-Rhamnose Isomerase activity assay.

References

Application Notes and Protocols: L-Mannose as a Precursor for Synthesizing Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Mannose, a C-2 epimer of L-glucose, is a naturally occurring monosaccharide that serves as a versatile and powerful building block in the synthesis of a wide array of novel bioactive compounds. Its unique stereochemistry and the presence of multiple hydroxyl groups offer a rich platform for chemical modifications, leading to the development of derivatives with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of various this compound-derived compounds, including those with anti-infective, anti-cancer, and immunomodulatory properties. The protocols are supplemented with quantitative data and visualizations of relevant signaling pathways to facilitate research and development in this promising area.

Applications of this compound Derivatives

This compound and its derivatives have emerged as crucial molecules in various biomedical applications, ranging from dietary supplements to the development of sophisticated drug delivery systems.[1][2]

  • Anti-Infective Agents: Mannose derivatives have shown significant promise as anti-infective agents by interfering with pathogen adhesion to host cells. A key target is the FimH adhesin on uropathogenic Escherichia coli (UPEC), a critical factor in urinary tract infections (UTIs).[3][4][5] Novel C-mannoside FimH antagonists have been synthesized that effectively block bacterial adhesion to bladder epithelial cells. Beyond antibacterial applications, mannose-containing glycoconjugates, dendrimers, and nanoparticles have demonstrated antiviral activity against a range of viruses, including HIV, SARS-CoV-2, and Ebola, by targeting viral glycoproteins or blocking lectin-mediated transmission.

  • Immunomodulation: this compound can modulate the immune system, for instance, by promoting the activation of the NF-κB signaling pathway in macrophages, which plays a crucial role in the inflammatory response. This immunomodulatory property is being explored for the development of new treatments for inflammatory and autoimmune diseases.

  • Drug Delivery: The specific recognition of mannose by receptors on certain cell types, such as macrophages and dendritic cells, makes it an ideal targeting ligand for drug delivery systems. Mannosylated nanoparticles and liposomes have been developed to enhance the delivery of therapeutic agents, including siRNA and antibacterial drugs, to these specific cell populations.

  • Anti-Cancer Therapy: The synthesis of mannose conjugates with cytotoxic agents is a promising strategy in cancer therapy. These conjugates can selectively target cancer cells that overexpress mannose receptors, thereby increasing the efficacy of the drug while minimizing side effects.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of various this compound derivatives.

Protocol 1: Synthesis of a C-Mannoside FimH Antagonist via Nickel-Catalyzed Reductive Coupling

This protocol describes a four-step synthesis of a C-mannoside FimH antagonist, a potent inhibitor of E. coli adhesion.

Experimental Workflow:

G cluster_0 Synthesis of C-Mannoside FimH Antagonist Start Start Step1 Step 1: Synthesis of α-acyl-C-mannoside Start->Step1 L-Mannosyl Bromide, Substituted Benzoic Acid, Ni Catalyst Step2 Step 2: Stereoselective Reduction Step1->Step2 Reducing Agent Step3 Step 3: Global Deprotection Step2->Step3 Deprotection Reagent End Final Compound Step3->End

Caption: Workflow for the synthesis of a C-mannoside FimH antagonist.

Step 1: Synthesis of α-acyl-C-mannoside This step involves a nickel-catalyzed reductive cross-coupling reaction between a protected L-mannosyl bromide and a substituted benzoic acid.

  • Materials:

    • 2,3,4,6-Tetra-O-acetyl-α-L-mannopyranosyl bromide

    • Substituted benzoic acid (e.g., 4-biphenylcarboxylic acid)

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

    • Reducing agent (e.g., Zinc powder)

    • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the substituted benzoic acid, NiCl₂·6H₂O, and the ligand in anhydrous THF.

    • Add the zinc powder to the mixture and stir vigorously.

    • Add a solution of 2,3,4,6-tetra-O-acetyl-α-L-mannopyranosyl bromide in anhydrous THF dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Stereoselective Reduction of the Ketone The ketone group of the α-acyl-C-mannoside is stereoselectively reduced to a hydroxyl group.

  • Materials:

    • α-acyl-C-mannoside from Step 1

    • Reducing agent (e.g., Lithium tri-tert-butoxyaluminum hydride - L-Selectride®)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • Dissolve the α-acyl-C-mannoside in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add the reducing agent dropwise and stir the reaction at -78 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water at -78 °C.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Step 3: Global Deprotection The acetyl protecting groups on the mannose moiety are removed.

  • Materials:

    • Protected C-mannoside from Step 2

    • Sodium methoxide (NaOMe) in methanol

    • Anhydrous methanol

  • Procedure:

    • Dissolve the protected C-mannoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H⁺).

    • Filter the resin and concentrate the filtrate under reduced pressure to obtain the final deprotected C-mannoside FimH antagonist.

Protocol 2: Synthesis of Mannosylated Nanoparticles for Targeted Drug Delivery

This protocol describes the preparation of mannosylated nanoparticles designed for targeted delivery to macrophages.

Experimental Workflow:

G cluster_1 Synthesis of Mannosylated Nanoparticles Start_NP Start Step1_NP Step 1: Synthesis of Bioreducible Cationic Polymer Start_NP->Step1_NP Michael Addition: CBA + bPEI Step2_NP Step 2: Mannosylation of the Polymer Step1_NP->Step2_NP D-(+)-mannose, Sodium Acetate Buffer Step3_NP Step 3: Nanoparticle Formation Step2_NP->Step3_NP siRNA, TPP, Complex Coacervation End_NP Mannosylated Nanoparticles Step3_NP->End_NP

Caption: Workflow for the synthesis of mannosylated nanoparticles.

Step 1: Synthesis of Bioreducible Cationic Polymer (p(CBA-bPEI)) A bioreducible polymer is synthesized by Michael addition of N,N'-cystaminebisacrylamide (CBA) and branched polyethylenimine (bPEI).

  • Materials:

    • N,N'-Cystaminebisacrylamide (CBA)

    • Branched polyethylenimine (bPEI, e.g., 800 Da)

    • 10% aqueous methanol

    • 1 M HCl

  • Procedure:

    • Dissolve CBA and bPEI in 10% aqueous methanol in a tightly-closed flask under a nitrogen atmosphere.

    • Stir the mixture for 24 hours at 60 °C.

    • Add an excess of bPEI in methanol to consume unreacted acrylamide groups and continue the reaction for another 6 hours.

    • Dilute the reaction mixture with 1 M HCl to pH 5.0.

    • Purify the polymer by dialysis against deionized water for 5 days using a dialysis membrane (MWCO = 3500 Da).

    • Lyophilize the purified polymer.

Step 2: Mannosylation of the Polymer The synthesized polymer is functionalized with mannose.

  • Materials:

    • p(CBA-bPEI) polymer from Step 1

    • D-(+)-Mannose

    • 0.1 M Sodium acetate buffer (pH 4)

    • NH₂-PEG-COOH (as a linker, optional)

  • Procedure:

    • Dissolve D-(+)-mannose in 0.1 M sodium acetate buffer at pH 4 and heat at 60 °C for 2 hours to facilitate ring opening.

    • Mix the p(CBA-bPEI) polymer solution with the mannose solution and react for 24 hours. The aldehyde group of the ring-opened mannose reacts with the primary amine groups of the polymer.

    • Purify the mannosylated polymer by ultrafiltration using a filtration membrane (MWCO = 1000 Da).

    • Lyophilize the purified mannosylated polymer (PPM).

Step 3: Nanoparticle Formation The mannosylated polymer is used to form nanoparticles encapsulating a therapeutic agent (e.g., siRNA) via complex coacervation.

  • Materials:

    • PPM polymer from Step 2

    • Sodium tripolyphosphate (TPP)

    • siRNA

    • RNase-free water

  • Procedure:

    • Dissolve the PPM polymer and TPP in RNase-free water to the desired concentrations.

    • Prepare the siRNA stock solution in RNase-free water.

    • Mix the siRNA solution with or without the TPP solution.

    • Add the PPM polymer solution to the siRNA/TPP mixture and vortex for 10 seconds.

    • Incubate the resulting mixture for 30 minutes at room temperature to allow for complete nanoparticle formation.

Data Presentation

The following tables summarize quantitative data for representative this compound derivatives.

Table 1: Synthesis and Spectroscopic Data of this compound Derivatives

Compound IDSynthetic MethodYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)Reference
1 Nickel-catalyzed reductive coupling34-504.8-5.5 (anomeric H), 7.2-7.8 (aromatic H)95-105 (anomeric C), 125-140 (aromatic C)[M+Na]⁺
2 Thiosugar synthesis308.37 (s, 1H, NH), 4.83 (d, J=5.5 Hz, 1H, H-2)174.5 (C=N), 112.5, 110.5 (isopropylidene C)[M+H]⁺ 274.1104
3 Poly-D-mannose synthesis>95Not specifiedNot specified>410,000 Da & 3884 Da
4 Mannosylated neoglycolipid70-934.5-5.0 (anomeric H), 0.8-1.5 (alkyl chains)100-102 (anomeric C), 14-40 (alkyl chains)[M+Na]⁺

Table 2: Biological Activity of this compound Derivatives

Compound IDTargetAssayActivity MetricValueReference
1 FimH (E. coli)Hemagglutination Inhibition (HAI)IC₅₀Sub-nanomolar
2 AntiviralVSV-SARS-CoV-2 pseudovirusInhibition (%)>99% at 12 h.p.i.
3 Anti-biofilmS. typhimurium biofilm inhibitionInhibition (%)68.0% ± 3.9% at 2 mg/mL
4 Anticancer (K562 cells)CytotoxicityIC₅₀Cell line dependent
5 Bacillus subtilisAntibacterialMIC0.5 µg/L

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives can influence cellular functions by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory responses. Mannose-binding lectin (MBL) can activate this pathway in macrophages, leading to the production of pro-inflammatory cytokines.

Canonical NF-κB Pathway Activation:

G cluster_nfkb Canonical NF-κB Signaling Pathway Stimulus Stimulus (e.g., MBL, TNFα, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. It is a three-tiered kinase module consisting of MAP3K, MAP2K, and MAPK.

MAPK/ERK Pathway Activation:

G cluster_mapk MAPK/ERK Signaling Pathway Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits & activates Ras Ras GRB2_SOS->Ras activates Raf Raf (MAP3K) Ras->Raf activates MEK MEK (MAP2K) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus_MAPK Nucleus ERK->Nucleus_MAPK translocates to Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) Nucleus_MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response induces

Caption: MAPK/ERK signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of novel compounds with significant potential in drug development and biomedical research. The detailed protocols and compiled data presented in these application notes aim to provide researchers with the necessary tools to explore and expand the therapeutic applications of this compound derivatives. The ability of these compounds to modulate key signaling pathways such as NF-κB and MAPK further underscores their importance as potential therapeutic agents for a range of diseases, from infectious diseases to cancer and inflammatory disorders. Further research into the synthesis and biological evaluation of new this compound derivatives is warranted to fully unlock their therapeutic potential.

References

Tracking L-Mannose Metabolism In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for tracking L-Mannose metabolism in vitro. This compound, a C-2 epimer of glucose, plays a crucial role in glycosylation and has emerged as a significant molecule in cellular metabolism, with implications in various diseases, including congenital disorders of glycosylation (CDG) and cancer.[1] Understanding its metabolic fate is paramount for both basic research and therapeutic development.

Introduction to this compound Metabolism

This compound enters mammalian cells primarily through hexose transporters of the SLC2A (GLUT) family.[1] Once inside the cell, it is phosphorylated by hexokinase (HK) to this compound-6-phosphate (Man-6-P). This intermediate is at a critical metabolic juncture, where it can be channeled into two primary pathways:

  • Glycosylation Pathway: Man-6-P is converted to this compound-1-phosphate (Man-1-P) by phosphomannomutase (PMM). Man-1-P is then activated to GDP-Mannose, the donor substrate for N-glycosylation, a critical process for protein folding and function.[2][3]

  • Glycolytic Pathway: Man-6-P can be isomerized to Fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), thereby entering the glycolytic pathway to be used for energy production.[2]

The balance between these pathways is crucial for cellular homeostasis and can be cell-type and context-dependent. For instance, in some cell lines, exogenous mannose can contribute up to 50% of the mannose in N-glycans when supplied at physiological concentrations.

Methods for Tracking this compound Metabolism

Several in vitro methods can be employed to track the uptake and metabolic fate of this compound. The choice of method depends on the specific research question, available instrumentation, and desired level of detail.

Isotopic Labeling and Mass Spectrometry

Stable isotope labeling is a powerful technique for tracing the journey of this compound through metabolic pathways. By using this compound labeled with heavy isotopes such as ¹³C or ²H, researchers can track its incorporation into various downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Key Applications:

  • Metabolic flux analysis (MFA) to quantify the rate of metabolic reactions.

  • Tracing the carbon backbone of this compound through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

  • Investigating the incorporation of mannose into glycoproteins and other glycoconjugates.

Data Presentation: Isotopic Tracer Comparison

FeatureD-Mannose-¹³C₆Deuterated Mannose (e.g., 2-deutero-D-mannose)
Isotopic Label Carbon-13 (¹³C)Deuterium (²H)
Labeling Strategy Typically uniformly labeledSpecifically labeled at one or more positions
Primary Application Tracing the carbon backbone through central carbon metabolismInvestigating specific enzymatic reactions and hydrogen exchange
Analytical Detection Mass Spectrometry (GC-MS, LC-MS), NMR SpectroscopyMass Spectrometry, NMR Spectroscopy

Table adapted from existing literature on stable isotope tracing.

Experimental Protocol: ¹³C-L-Mannose Metabolic Flux Analysis

This protocol outlines a general workflow for a typical stable isotope labeling study with ¹³C-L-Mannose.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • D-Mannose-¹³C₆

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Replace the standard medium with a medium containing a known concentration of D-Mannose-¹³C₆. The concentration and labeling time will need to be optimized for the specific cell line and experimental goals.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS to halt metabolic activity.

    • Immediately add a pre-chilled extraction solvent to the culture dish.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • Metabolite Analysis:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Analyze the extracts using LC-MS or GC-MS to identify and quantify the mass isotopologues of key metabolites in the pathways of interest.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to determine the isotopic enrichment in downstream metabolites.

    • Calculate metabolic fluxes using established modeling software.

Enzymatic Assays

Enzymatic assays provide a straightforward and often high-throughput method to quantify the concentration of this compound and its phosphorylated derivatives. These assays typically involve a series of coupled enzymatic reactions that result in a measurable change in absorbance or fluorescence.

Key Applications:

  • Quantifying D-Mannose concentrations in cell lysates or culture medium.

  • Measuring the activity of key enzymes in mannose metabolism, such as phosphomannose isomerase (MPI).

Data Presentation: Performance of an Enzymatic Assay for D-Mannose in Serum

ParameterValue
Recovery of added mannose (5-200 µmol/L) 94% ± 4.4%
Intra-assay CV (40 µmol/L) 6.7%
Intra-assay CV (80 µmol/L) 4.4%
Inter-assay CV (40 µmol/L) 12.2%
Inter-assay CV (80 µmol/L) 9.8%

Data from a study describing an enzymatic assay for D-mannose in serum.

Experimental Protocol: Enzymatic Assay for D-Mannose

This protocol is based on the principle of converting D-Mannose through a series of enzymatic reactions to produce a quantifiable product like NADPH.

Materials:

  • Sample containing D-Mannose (e.g., cell lysate, deproteinized serum)

  • Reaction buffer (e.g., HEPES buffer, pH 7.5)

  • ATP

  • NADP⁺

  • Hexokinase (HK)

  • Phosphomannose isomerase (PMI)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare cell lysates or other samples and ensure they are free of interfering substances. Deproteinization may be necessary.

  • Reaction Setup: In a microplate well or cuvette, combine the reaction buffer, ATP, and NADP⁺.

  • Blank Measurement: Add the sample to the reaction mixture and measure the initial absorbance at 340 nm (A_initial). This accounts for any background absorbance.

  • Enzymatic Reactions:

    • Add Hexokinase and Phosphomannose Isomerase to the mixture. This will convert D-Mannose to Fructose-6-Phosphate.

    • Add Phosphoglucose Isomerase to convert Fructose-6-Phosphate to Glucose-6-Phosphate.

    • Add Glucose-6-Phosphate Dehydrogenase to convert Glucose-6-Phosphate to 6-phosphogluconate, which reduces NADP⁺ to NADPH.

  • Final Measurement: Incubate the reaction until it reaches completion. Measure the final absorbance at 340 nm (A_final).

  • Calculation: The change in absorbance (A_final - A_initial) is proportional to the amount of NADPH produced, which is stoichiometric with the initial amount of D-Mannose in the sample. A standard curve with known concentrations of D-Mannose should be run in parallel for accurate quantification.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a sensitive and selective method for the direct determination of underivatized carbohydrates, including mannose and its phosphorylated forms like Mannose-6-Phosphate (M-6-P).

Key Applications:

  • Quantification of M-6-P in glycoproteins after acid hydrolysis.

  • Separation and quantification of various monosaccharides and their phosphorylated derivatives in complex biological samples.

Experimental Protocol: HPAE-PAD for Mannose-6-Phosphate Quantification

This protocol is adapted from established methods for M-6-P analysis.

Materials:

  • Glycoprotein sample

  • Trifluoroacetic acid (TFA)

  • HPAE-PAD system (e.g., Dionex ICS-3000)

  • CarboPac™ PA200 column (or similar)

  • Sodium hydroxide (NaOH) solution

  • Sodium acetate (NaOAc) solution

  • M-6-P standard

Procedure:

  • Sample Hydrolysis:

    • Hydrolyze the glycoprotein sample in 6.75 M TFA for 1.5 hours at 100°C to release M-6-P.

    • Dry the sample to remove the acid.

    • Reconstitute the sample in high-purity water.

  • Chromatographic Separation:

    • Inject the hydrolyzed sample onto the HPAE-PAD system.

    • Separate the carbohydrates on a CarboPac™ PA200 column using an isocratic or gradient elution with NaOH and NaOAc. A typical mobile phase could be 100 mM NaOH and 100 mM NaOAc.

  • Detection:

    • Detect the eluted carbohydrates using a pulsed amperometric detector with a gold working electrode.

  • Quantification:

    • Identify the M-6-P peak based on its retention time compared to a known standard.

    • Quantify the amount of M-6-P by integrating the peak area and comparing it to a standard curve.

Visualizing this compound Metabolism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow for tracking this compound metabolism.

L_Mannose_Metabolism LMannose_ext This compound (extracellular) LMannose_int This compound (intracellular) LMannose_ext->LMannose_int GLUTs Man6P Mannose-6-P LMannose_int->Man6P Hexokinase (HK) Man1P Mannose-1-P Man6P->Man1P PMM Fru6P Fructose-6-P Man6P->Fru6P MPI GDPMannose GDP-Mannose Man1P->GDPMannose GMPP Glycosylation N-Glycosylation GDPMannose->Glycosylation Glycolysis Glycolysis Fru6P->Glycolysis

Caption: Metabolic fate of this compound leading to glycosylation or glycolysis.

Experimental_Workflow start Cell Culture labeling Isotopic Labeling (e.g., ¹³C-L-Mannose) start->labeling quench Metabolism Quenching (e.g., Cold PBS Wash) labeling->quench extraction Metabolite Extraction (e.g., 80% Methanol) quench->extraction analysis Instrumental Analysis (LC-MS/MS, GC-MS, HPAE-PAD) extraction->analysis data Data Processing & Interpretation analysis->data end Results data->end

Caption: General experimental workflow for tracking this compound metabolism.

Conclusion

The methods and protocols outlined in this document provide a comprehensive toolkit for researchers to investigate the intricate role of this compound metabolism in vitro. The choice of technique will be guided by the specific biological question, but a combination of isotopic labeling with mass spectrometry and targeted enzymatic or chromatographic assays will yield the most detailed understanding of how cells utilize this important monosaccharide. These approaches are essential for advancing our knowledge in areas ranging from fundamental cell biology to the development of novel therapeutic strategies.

References

Application of L-Mannose in Carbohydrate-Based Drug Design: A Focus on Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a rare sugar and an epimer of L-glucose, serves as a valuable chiral building block in the intricate field of carbohydrate-based drug design. Unlike its more common enantiomer, D-mannose, which has well-documented roles in cellular metabolism and immune modulation, this compound is not readily metabolized by mammalian cells. This metabolic stability makes it an attractive scaffold for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and synthesis of potential anticancer drugs, with a specific focus on L-rhamnose-linked amino glycerolipids. While this compound itself has been shown to be non-cytotoxic, its derivatives have demonstrated significant bioactivity.[1]

Key Applications of this compound in Drug Design

The primary application of this compound in drug design is its use as a stereochemically defined starting material for the synthesis of complex carbohydrate-containing molecules. Its unique stereochemistry allows for the creation of diverse structures that can be explored for various therapeutic purposes. A notable example is its use in the synthesis of L-rhamnose (6-deoxy-L-mannose) derivatives, which have shown promise as cytotoxic agents against cancer cells.[1][2]

This compound as a Chiral Precursor for Anticancer Glycolipids

Researchers have successfully synthesized a series of L-rhamnose-linked amino glycerolipids using this compound as a precursor.[1] These synthetic glycolipids have been evaluated for their cytotoxic activity against various human cancer cell lines, demonstrating the potential of this compound-derived compounds in oncology drug discovery.

Quantitative Data: Cytotoxicity of L-Rhamnose-Linked Amino Glycerolipids

The cytotoxic activities of the synthesized L-rhamnose-linked amino glycerolipids were determined against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) values are summarized in the table below.

CompoundMDA-MB-231 (Breast) CC50 (µM)JIMT-1 (Breast) CC50 (µM)DU-145 (Prostate) CC50 (µM)MiaPaCa2 (Pancreas) CC50 (µM)PC-3 (Prostate) CC50 (µM)
L-rhamnose-GAEL 3 11.0 ± 1.54.8 ± 0.57.5 ± 0.89.2 ± 1.18.5 ± 0.9
L-rhamnose GAEL lacking an amino group (2) >30>30>30>30>30
Amide analogue of L-rhamnose GAEL (4) 21.5 ± 2.025.0 ± 2.828.1 ± 3.1>3026.4 ± 2.5
L-glucose-GAEL (5) >30>30>30>30>30
6-amino-6-deoxy-L-mannose-GAEL (6) 15.2 ± 1.810.5 ± 1.212.8 ± 1.518.7 ± 2.214.1 ± 1.6
Cisplatin 15.0 ± 1.78.0 ± 0.910.0 ± 1.212.0 ± 1.411.0 ± 1.3
Chlorambucil 25.0 ± 2.918.0 ± 2.120.0 ± 2.322.0 ± 2.519.0 ± 2.2

Data extracted from Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells.[1]

The data clearly indicates that the L-rhamnose-linked glycerolipid with a free amino group (Compound 3) exhibits the most potent cytotoxic activity, superior to the clinically used anticancer agents cisplatin and chlorambucil in some cell lines. The absence of the amino group (Compound 2) or its conversion to an amide (Compound 4) significantly reduces cytotoxicity, highlighting the importance of the cationic amino group for the compound's activity. Furthermore, the analogue with L-glucose instead of L-rhamnose (Compound 5) was inactive, suggesting a crucial role for the L-rhamnose moiety.

Experimental Protocols

The following protocols are based on the synthetic schemes reported for L-rhamnose-linked amino glycerolipids.

Protocol 1: Synthesis of Tetraacetyl-L-rhamnose (Compound 9)
  • Starting Material: L-Rhamnose (1 equivalent).

  • Reagents: Acetic anhydride (10 equivalents), pyridine (solvent), 4-dimethylaminopyridine (DMAP, catalytic amount).

  • Procedure:

    • Dissolve L-rhamnose in pyridine in a round-bottom flask.

    • Add acetic anhydride and DMAP to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding methanol.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain tetraacetyl-L-rhamnose.

Protocol 2: Synthesis of Phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside (Compound 10)
  • Starting Material: Tetraacetyl-L-rhamnose (1 equivalent).

  • Reagents: Thiophenol (1.2 equivalents), Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equivalents), Dichloromethane (DCM, solvent).

  • Procedure:

    • Dissolve tetraacetyl-L-rhamnose and thiophenol in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add BF₃·OEt₂ dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Glycosylation to form the Protected Glycolipid (Compound 12)
  • Starting Materials: Phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside (1 equivalent), Glycerolipid alcohol (Compound 11, 1.2 equivalents).

  • Reagents: Silver triflate (AgOTf, 2 equivalents), N-Iodosuccinimide (NIS, 2 equivalents), Dichloromethane (DCM, solvent), 4Å Molecular sieves.

  • Procedure:

    • Add 4Å molecular sieves to a solution of the thioglycoside donor and glycerolipid alcohol acceptor in dry DCM under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to -20 °C.

    • Add NIS and AgOTf to the mixture.

    • Stir the reaction at -20 °C for 2-3 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Filter the mixture through Celite and wash the filter cake with DCM.

    • Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography.

Protocol 4: Deprotection to Yield the Final Active Compound (Compound 2)
  • Starting Material: Fully protected glycolipid (Compound 12, 1 equivalent).

  • Reagents: Sodium methoxide (catalytic amount), Methanol (solvent).

  • Procedure:

    • Dissolve the protected glycolipid in dry methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Neutralize the reaction with Amberlite IR-120 (H⁺) resin.

    • Filter the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final compound by recrystallization or column chromatography.

Visualizations

Synthesis Workflow for L-Rhamnose-Linked Glycolipid

Synthesis_Workflow L_Mannose This compound Acetylation Acetylation (Ac₂O, Py, DMAP) L_Mannose->Acetylation Tetraacetyl_Rhamnose Tetraacetyl- L-rhamnose (9) Acetylation->Tetraacetyl_Rhamnose Thioglycosylation Thioglycosylation (PhSH, BF₃·OEt₂) Tetraacetyl_Rhamnose->Thioglycosylation Thioglycoside_Donor Thioglycoside Donor (10) Thioglycosylation->Thioglycoside_Donor Glycosylation Glycosylation (NIS, AgOTf) Thioglycoside_Donor->Glycosylation Glycerolipid_Acceptor Glycerolipid Acceptor (11) Glycerolipid_Acceptor->Glycosylation Protected_Glycolipid Protected Glycolipid (12) Glycosylation->Protected_Glycolipid Deprotection Deprotection (NaOMe, MeOH) Protected_Glycolipid->Deprotection Final_Product L-rhamnose-linked Glycolipid (2) Deprotection->Final_Product

Caption: Synthetic pathway from this compound to L-rhamnose-linked glycolipids.

Logical Relationship: Structure-Activity Relationship of this compound Derivatives

SAR_Diagram L_Rhamnose L-Rhamnose Moiety High_Cytotoxicity High Cytotoxicity (CC50 < 15 µM) L_Rhamnose->High_Cytotoxicity Essential for Activity Glycerolipid Glycerolipid Backbone Glycerolipid->High_Cytotoxicity Provides Lipophilicity Amino_Group Cationic Amino Group (at C-3 of glycerol) Amino_Group->High_Cytotoxicity Crucial for Potency No_Amino No Amino Group Low_Cytotoxicity Low/No Cytotoxicity (CC50 > 20 µM or inactive) No_Amino->Low_Cytotoxicity Amide_Group Amide Group Amide_Group->Low_Cytotoxicity

Caption: Structure-activity relationship of L-rhamnose-linked glycerolipids.

Conclusion and Future Perspectives

This compound stands as a promising and versatile chiral building block for the development of novel carbohydrate-based therapeutics. The successful synthesis and potent anticancer activity of L-rhamnose-linked amino glycerolipids underscore the potential of this rare sugar in medicinal chemistry. Future research should focus on exploring a wider range of this compound derivatives to establish a broader structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific cellular targets and signaling pathways affected by these this compound-derived compounds, which will be crucial for their advancement as clinical drug candidates. The development of more efficient and scalable synthetic routes will also be vital for the translation of these promising laboratory findings into tangible therapeutic applications.

References

Application Notes and Protocols for Cell Culture Using L-Mannose Supplemented Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of protein glycosylation is a critical aspect of biopharmaceutical production. Glycosylation patterns significantly influence the efficacy, stability, and immunogenicity of therapeutic proteins.[1][2] L-Mannose, a C-2 epimer of glucose, serves as a key monosaccharide in the synthesis of N-linked glycans.[3] Supplementing cell culture media with this compound has emerged as a strategy to modulate the glycosylation profile of recombinant proteins, particularly to increase the proportion of high-mannose glycans.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound supplemented media in cell culture, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line for producing recombinant therapeutic proteins.

Application Notes

This compound is a crucial component in the biosynthesis of N-linked glycans. It is converted to mannose-6-phosphate and subsequently to mannose-1-phosphate, which then forms GDP-mannose, the donor substrate for mannosyltransferases in the endoplasmic reticulum (ER) and Golgi apparatus. Supplementing cell culture media with this compound can lead to an increased intracellular pool of mannose and its metabolites. This elevated concentration is proposed to inhibit the activity of α-mannosidases in the ER and Golgi, which are responsible for trimming mannose residues from the nascent glycan structure. The inhibition of these enzymes results in the retention of high-mannose N-glycan structures on the final glycoprotein product.

The ability to control and increase the high-mannose content of a recombinant protein can be desirable for several reasons. For certain therapeutic antibodies, an increase in high-mannose glycans has been associated with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for the clearance of target cells. Furthermore, for biosimilar development, matching the high-mannose glycan profile of the originator molecule is a critical quality attribute.

Studies have shown that CHO cells can effectively metabolize mannose as a carbon source for growth and recombinant protein production, with minimal impact on cell viability or overall protein titer. The modulation of glycosylation through this compound supplementation offers a valuable tool for process development in the biopharmaceutical industry.

Quantitative Data Summary

The following table summarizes the reported effects of this compound supplementation on the glycosylation of a recombinant IgG1 produced in CHO cells.

This compound ConcentrationCell LineCulture SystemKey Findings on GlycosylationReference
200 g/L (likely a typo, possibly 200 mg/L or in mM range)CHO K1Fed-batchIncreased all high-mannose (Man) species, with the most significant increase in Man5 (+13.0%).
Major Carbon SourceRecombinant CHOBatchDramatic increase in total high-mannose glycosylation of recombinant IgG.

Signaling Pathway

The proposed mechanism by which this compound supplementation increases high-mannose glycosylation is through the inhibition of mannosidase activity in the ER and Golgi.

Mannose_Pathway Extracellular this compound Extracellular this compound Mannose Transporter Mannose Transporter Extracellular this compound->Mannose Transporter Uptake Intracellular this compound Intracellular this compound Mannose Transporter->Intracellular this compound GDP-Mannose Synthesis Pathway GDP-Mannose Synthesis Pathway Intracellular this compound->GDP-Mannose Synthesis Pathway Increased GDP-Mannose Increased GDP-Mannose GDP-Mannose Synthesis Pathway->Increased GDP-Mannose High Mannose Glycans High Mannose Glycans Increased GDP-Mannose->High Mannose Glycans Increased Substrate α-Mannosidase (ER & Golgi) α-Mannosidase (ER & Golgi) Increased GDP-Mannose->α-Mannosidase (ER & Golgi) Inhibition

Caption: Proposed pathway of this compound affecting glycosylation.

Experimental Workflow

The overall experimental workflow for utilizing this compound supplemented media and analyzing the resulting glycoproteins is outlined below.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis Cell_Thawing Thaw & Expand CHO Cells Bioreactor_Culture Inoculate Bioreactor Cell_Thawing->Bioreactor_Culture Mannose_Supplementation Supplement with this compound Bioreactor_Culture->Mannose_Supplementation Culture_Monitoring Monitor Growth & Viability Mannose_Supplementation->Culture_Monitoring Harvest Harvest Supernatant Culture_Monitoring->Harvest Protein_Purification Purify Recombinant Protein Harvest->Protein_Purification Glycan_Release Release N-Glycans Protein_Purification->Glycan_Release Glycan_Labeling Label Glycans Glycan_Release->Glycan_Labeling LC_MS_Analysis Analyze by LC-MS Glycan_Labeling->LC_MS_Analysis Data_Analysis Data Interpretation LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow from cell culture to analysis.

Experimental Protocols

Protocol 1: CHO Cell Culture with this compound Supplementation

This protocol provides a general guideline for supplementing CHO cell cultures with this compound to modulate protein glycosylation. Optimization may be required for specific cell lines and processes.

Materials:

  • CHO cell line producing a recombinant glycoprotein (e.g., IgG)

  • Appropriate basal cell culture medium (e.g., DMEM/F-12, CHO-S-SFM II)

  • Fetal Bovine Serum (FBS), if required for the specific cell line

  • This compound powder (cell culture tested)

  • Sterile, deionized water

  • Sterile 0.22 µm filter

  • Spinner flasks or bioreactors

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1 M this compound stock solution by dissolving 18.02 g of this compound powder in 100 mL of sterile, deionized water.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 2-8°C.

  • Cell Culture Inoculation:

    • Expand the CHO cells from a frozen vial according to standard cell culture protocols.

    • Inoculate a spinner flask or bioreactor with the CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL) in the appropriate basal medium.

    • Maintain the culture under standard conditions (e.g., 37°C, 5% CO2, and appropriate agitation).

  • This compound Supplementation:

    • This compound can be added at the time of inoculation or as part of a fed-batch strategy.

    • For initial experiments, a concentration range of 10-50 mM this compound can be tested.

    • To add 25 mM this compound to a 1 L culture, for example, add 25 mL of the 1 M this compound stock solution.

    • A control culture without this compound supplementation should always be run in parallel.

  • Culture Monitoring:

    • Monitor viable cell density and viability daily using a hemocytometer and trypan blue exclusion or an automated cell counter.

    • Monitor key metabolites such as glucose, lactate, and ammonia.

  • Harvesting:

    • Harvest the cell culture supernatant when the cell viability drops significantly (e.g., below 60%) or at a predetermined time point based on protein production kinetics.

    • Centrifuge the culture at 1000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant containing the recombinant protein and store it at -80°C for further analysis.

Protocol 2: Analysis of N-linked Glycosylation

This protocol outlines a general method for the analysis of N-linked glycans from a purified glycoprotein using HILIC-UPLC.

Materials:

  • Purified recombinant glycoprotein

  • SDS (Sodium Dodecyl Sulfate)

  • PNGase F (Peptide-N-Glycosidase F)

  • Fluorescent labeling dye (e.g., 2-aminobenzamide)

  • HILIC-UPLC column (e.g., BEH Glycan chromatography column)

  • Acetonitrile

  • Ammonium formate

  • Standard laboratory equipment (heating block, centrifuge, UPLC system with fluorescence detector)

Procedure:

  • Glycan Release:

    • Denature the purified protein by adding SDS to a final concentration of 1.33% and incubating at 65°C for 10 minutes.

    • Add a non-ionic detergent (e.g., Triton X-100) to sequester the SDS.

    • Add PNGase F to the protein sample and incubate at 37°C for 1-2 hours to release the N-linked glycans.

  • Glycan Labeling:

    • Isolate the released glycans from the protein.

    • Label the reducing terminus of the glycans with a fluorescent dye according to the manufacturer's protocol.

  • HILIC-UPLC Analysis:

    • Separate the labeled N-glycans using a HILIC-UPLC system.

    • Use a linear gradient of acetonitrile and ammonium formate buffer (pH 4.4) for elution.

    • Detect the fluorescently labeled glycans using a fluorescence detector.

    • Integrate the chromatographic peaks to determine the relative abundance of each glycan species, including the high-mannose forms.

By following these protocols, researchers can effectively utilize this compound supplemented media to modulate the glycosylation of recombinant proteins and analyze the resulting glycan profiles. This approach provides a valuable tool for the development of biotherapeutics with desired quality attributes.

References

Application Notes and Protocols for Studying L-Mannose Transport Across Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, an epimer of glucose, plays a crucial role in various physiological processes, most notably in glycoprotein synthesis.[1][2] Understanding the mechanisms by which this compound is transported across cell membranes is fundamental for research in glycobiology, cancer metabolism, and for the development of therapeutic agents that may modulate these pathways. While it is established that glucose transporters (GLUTs) of the SLC2A family can facilitate mannose transport, evidence also suggests the existence of a specific, high-affinity mannose transporter that is less sensitive to glucose competition.[1][3] This document provides detailed protocols for key experimental methods used to study this compound transport, a summary of quantitative data, and visual workflows to guide researchers in this field.

Data Presentation: Quantitative Analysis of this compound Transport

The following table summarizes the kinetic parameters for this compound transport across various cell types as reported in the literature. These values are critical for designing uptake experiments and for comparative analysis.

Cell TypeTransporter/SystemKm / Kuptake (µM)Vmax (nmol/h/mg protein)NotesReference
Human ErythrocytesGlucose Transporters6000Not ReportedTransport inhibited by glucose transporter substrates.[4]
HL-60 (Human Leukemia)Glucose Transporters6000Not ReportedShort uptake assays identified a single functional activity.
Various Mammalian Cell LinesSpecific Mannose Transporter30-70Sufficient for glycoprotein synthesisDescribed as a glucose-insensitive transporter.
HepG2 & C3A (Human Hepatoma)Mannose-Specific Transporter7533High-affinity transport process observed.

Key Experimental Methods and Protocols

Radiolabeled this compound Uptake Assay

This is the most common and direct method to quantify the rate of this compound transport into cells. The use of radiolabeled substrates such as D-[2-³H]mannose or D-[¹⁴C]mannose allows for sensitive detection of sugar uptake.

Principle: Cells are incubated with a known concentration of radiolabeled this compound for a defined period. The reaction is then stopped, and the cells are washed to remove extracellular label. The amount of intracellular radioactivity is measured and used to calculate the transport rate.

Experimental Protocol:

  • Cell Culture: Seed cells in a multi-well plate (e.g., 24-well or 12-well) and culture to the desired confluency (typically 80-90%).

  • Preparation:

    • Prepare a stock solution of radiolabeled this compound (e.g., D-[2-³H]mannose) of known specific activity.

    • Prepare a transport buffer (e.g., phosphate-buffered saline (PBS) or a HEPES-buffered saline) with or without sodium, depending on the experimental question.

    • Prepare an ice-cold stop solution (e.g., PBS with 0.2 mM phloretin or 20 µM cytochalasin B) to halt transport.

  • Uptake Assay:

    • Aspirate the culture medium from the wells and wash the cells twice with warm transport buffer.

    • To initiate the uptake, add the pre-warmed transport buffer containing the radiolabeled this compound at the desired concentration. For competition assays, include varying concentrations of unlabeled this compound or other sugars like D-glucose.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5, 10, 15 minutes). It is crucial to ensure the uptake is within the linear range.

  • Stopping the Reaction:

    • To terminate the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add a scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford).

    • Calculate the rate of uptake, typically expressed as pmol or nmol of this compound per mg of protein per minute.

    • For kinetic analysis, perform the assay over a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Workflow for Radiolabeled this compound Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Assay cluster_stop Termination cluster_analysis Analysis cell_culture Seed and Culture Cells prepare_reagents Prepare Radiolabeled Mannose, Buffers cell_culture->prepare_reagents wash_cells Wash Cells with Warm Buffer prepare_reagents->wash_cells initiate_uptake Add Radiolabeled Mannose wash_cells->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation stop_reaction Aspirate & Wash with Ice-Cold Stop Solution incubation->stop_reaction cell_lysis Lyse Cells stop_reaction->cell_lysis scintillation Scintillation Counting cell_lysis->scintillation protein_assay Protein Quantification cell_lysis->protein_assay data_analysis Calculate Uptake Rate (Km, Vmax) scintillation->data_analysis protein_assay->data_analysis

Caption: Workflow of a radiolabeled this compound uptake experiment.

Fluorescent this compound Analog Uptake Assay

This method utilizes fluorescently tagged this compound derivatives to visualize and quantify cellular uptake, often through techniques like flow cytometry or fluorescence microscopy.

Principle: Cells are incubated with a fluorescent this compound conjugate. The cellular fluorescence intensity is then measured, which correlates with the amount of sugar analog taken up by the cells. This method is particularly useful for high-throughput screening and for studying uptake in specific cell populations within a heterogeneous sample.

Experimental Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest at a known concentration in a suitable buffer (e.g., PBS with calcium and magnesium).

  • Incubation:

    • Add the fluorescent this compound analog (e.g., conjugated to NBD, Cy5, or AF647) to the cell suspension at the desired final concentration.

    • For competition or inhibition studies, pre-incubate the cells with unlabeled this compound, other sugars, or specific transporter inhibitors before adding the fluorescent analog.

    • Incubate the cells at 37°C for a defined period. A parallel incubation at 4°C can serve as a negative control for active transport.

  • Washing:

    • After incubation, pellet the cells by centrifugation at a low speed.

    • Aspirate the supernatant and wash the cell pellet with ice-cold PBS to remove the extracellular fluorescent probe. Repeat the wash step two to three times.

  • Analysis:

    • Resuspend the final cell pellet in a suitable buffer for analysis.

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity per cell.

    • Alternatively, visualize and quantify uptake in adherent cells using fluorescence microscopy.

  • Data Interpretation: An increase in cell fluorescence at 37°C compared to 4°C is indicative of active transport. A reduction in fluorescence in the presence of competitors or inhibitors suggests specific transport mechanisms.

Proposed Mechanisms of this compound Transport

G cluster_membrane Cell Membrane glut Glucose Transporters (GLUTs) - Facilitated Diffusion - Competitively inhibited by Glucose intracellular Intracellular this compound glut->intracellular mannose_transporter Specific Mannose Transporter - High Affinity - Low sensitivity to Glucose inhibition mannose_transporter->intracellular extracellular Extracellular this compound extracellular->glut Low Affinity extracellular->mannose_transporter High Affinity

Caption: Proposed this compound transport mechanisms into the cell.

Inhibitor-Based Studies

The use of specific inhibitors is a valuable tool to dissect the contribution of different transporters to this compound uptake.

Principle: By using inhibitors that target known classes of transporters, one can infer the involvement of those transporters in this compound uptake. For example, inhibitors of glucose transporters can be used to determine the extent to which GLUTs are responsible for mannose transport.

Experimental Protocol:

  • Follow the Protocol for Radiolabeled or Fluorescent Uptake Assays: The general procedure is the same as described in the sections above.

  • Inhibitor Pre-incubation:

    • Before adding the labeled or fluorescent this compound, pre-incubate the cells with the inhibitor for a sufficient time to allow for its effect to take place (e.g., 15-30 minutes).

    • Commonly used inhibitors for glucose transporters include:

      • Cytochalasin B: A potent inhibitor of GLUTs.

      • Phloretin: An inhibitor of several GLUTs.

      • Genistein and Myricetin: Also known to inhibit glucose transporters.

  • Uptake Measurement: Proceed with the uptake assay in the continuous presence of the inhibitor.

  • Data Analysis: Compare the rate of this compound uptake in the presence and absence of the inhibitor. A significant reduction in uptake suggests the involvement of the targeted transporter family. The degree of inhibition can provide a semi-quantitative measure of the transporter's contribution. For instance, 100% inhibition of mannose transport by cytochalasin B suggests that GLUTs are the primary route of entry.

Conclusion

The study of this compound transport is a dynamic field with implications for both basic science and therapeutic development. The methods outlined in this document provide a robust framework for researchers to investigate the kinetics, mechanisms, and regulation of this compound transport in various cellular contexts. Careful selection and application of these techniques, coupled with a thorough understanding of their principles, will enable the generation of high-quality, reproducible data to advance our knowledge of this compound biology.

References

Application Notes & Protocols: Generation and Application of L-Mannose-Specific Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Mannose-Specific Antibodies

Mannose is a simple sugar crucial for numerous biological processes, primarily as a component of glycoproteins and glycolipids.[1][2] While D-Mannose is the common epimer in mammalian glycosylation pathways, this compound and its derivatives, such as L-rhamnose (6-deoxy-L-mannose), are found in the structures of bacteria and plants.[1][3] The ability to specifically detect this compound is critical for distinguishing between glycosylation patterns of different organisms, identifying pathogenic bacteria, and developing novel therapeutic and diagnostic tools.

Antibodies that specifically recognize carbohydrate antigens are invaluable for studying cell-cell adhesion, analyzing viral and toxin receptors, and characterizing the glycosylation of proteins.[4] However, generating high-affinity antibodies against small molecules like monosaccharides presents a unique challenge. Monosaccharides are haptens—molecules that can be recognized by antibodies but are not immunogenic on their own. To elicit a robust immune response, they must be covalently linked to a larger carrier protein.

These application notes provide a comprehensive guide to producing and characterizing high-affinity monoclonal antibodies specific for this compound. The protocols cover immunogen synthesis, immunization strategies, hybridoma technology, and antibody validation for use in various research applications.

Workflow for Generating this compound-Specific Monoclonal Antibodies

The overall process involves synthesizing an immunogen, immunizing an animal, creating antibody-producing hybridoma cells, screening for the desired antibody, and finally, purifying and characterizing the antibody.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Immunization & Hybridoma Production cluster_2 Phase 3: Screening & Characterization cluster_3 Final Product A This compound Derivatization C Conjugation of this compound to Carrier Protein A->C B Carrier Protein Selection (e.g., KLH, BSA) B->C D Animal Immunization (e.g., Mouse) C->D E Serum Titer Monitoring (ELISA) D->E F Spleen Cell Harvest E->F G Fusion with Myeloma Cells F->G H Hybridoma Selection (HAT medium) G->H I Primary Screening (ELISA) against this compound Conjugate H->I J Subcloning of Positive Clones I->J K Secondary Screening & Specificity Testing J->K L Antibody Isotyping & Purification K->L M Validated this compound- Specific Monoclonal Antibody L->M

Caption: Workflow for this compound monoclonal antibody production.

Experimental Protocols

Protocol 1: Preparation of this compound-KLH Immunogen

This protocol describes the conjugation of this compound to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein. The principle relies on reductive amination to form a stable covalent bond between an aminated derivative of this compound and the carrier protein.

Materials:

  • This compound

  • Aminooxy-functionalized linker (e.g., (aminooxy)acetic acid)

  • Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)

Methodology:

  • Derivatization of this compound: Create an aldehyde-reactive this compound derivative. A common method is to use an aminooxy linker. React this compound with an excess of (aminooxy)acetic acid to form an oxime linkage, introducing a carboxyl group.

  • Activation of Carrier Protein: Dissolve KLH in Conjugation Buffer. Add a 100-fold molar excess of EDC and NHS to activate the carboxyl groups on KLH. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the carboxylated this compound derivative to the activated KLH solution at a molar ratio of 100-200 moles of sugar derivative per mole of KLH.

  • Stabilization: Add sodium cyanoborohydride to the reaction mixture to reduce the Schiff base formed, creating a stable secondary amine linkage.

  • Purification: Remove unreacted sugar and reagents by extensive dialysis against PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes.

  • Characterization: Confirm successful conjugation using methods like MALDI-TOF mass spectrometry to observe a mass shift in the KLH or by using a carbohydrate quantification assay (e.g., phenol-sulfuric acid method).

Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

This protocol outlines the generation of hybridomas producing this compound-specific monoclonal antibodies.

Materials:

  • This compound-KLH immunogen

  • Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)

  • BALB/c mice (6-8 weeks old)

  • Myeloma cell line (e.g., P3X63Ag8.653)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium

  • Culture medium (e.g., DMEM with 20% FBS)

  • 96-well culture plates

Methodology:

  • Immunization:

    • Emulsify the this compound-KLH immunogen (50-100 µg) with an equal volume of Freund's Complete Adjuvant.

    • Inject the emulsion intraperitoneally (IP) into BALB/c mice.

    • Administer booster injections every 2-3 weeks with the immunogen emulsified in Freund's Incomplete Adjuvant.

  • Titer Monitoring: After the second boost, collect a small amount of blood from the tail vein. Determine the serum antibody titer against an this compound-BSA conjugate (to avoid carrier-specific antibodies) using an indirect ELISA.

  • Final Boost & Spleen Harvest: Three days before fusion, administer a final IP injection of the immunogen in saline. Euthanize the mouse and aseptically harvest the spleen.

  • Cell Fusion:

    • Prepare a single-cell suspension of splenocytes.

    • Mix splenocytes with myeloma cells at a ratio of 5:1.

    • Add PEG solution dropwise to induce cell fusion.

  • Hybridoma Selection:

    • Gently wash the fused cells and resuspend in HAT medium.

    • Plate the cells into multiple 96-well plates. The aminopterin in the HAT medium will kill unfused myeloma cells, while unfused splenocytes have a limited lifespan. Only fused hybridoma cells will survive.

  • Screening:

    • After 10-14 days, screen the culture supernatants for the presence of this compound-specific antibodies using an indirect ELISA coated with this compound-BSA.

  • Cloning: Expand positive hybridomas and perform limiting dilution cloning to isolate single-cell clones and ensure monoclonality.

  • Antibody Production & Purification: Grow up the selected monoclonal hybridoma clones in larger culture volumes. Purify the monoclonal antibody from the supernatant using Protein A/G affinity chromatography.

Protocol 3: Antibody Characterization by ELISA

Materials:

  • 96-well ELISA plates

  • This compound-BSA, D-Mannose-BSA, L-Rhamnose-BSA, and BSA (for coating)

  • Hybridoma supernatants or purified antibody

  • Blocking buffer (e.g., 5% non-fat milk in PBS-T)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader (450 nm)

Methodology:

  • Coating: Coat wells with 1-5 µg/mL of this compound-BSA and control antigens (D-Mannose-BSA, L-Rhamnose-BSA, BSA) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific sites with blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the purified antibody or hybridoma supernatant to the wells and incubate for 1-2 hours.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: Wash the plate, add TMB substrate, and incubate in the dark until a blue color develops.

  • Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.

Data Presentation: Expected Results

Successful generation of an this compound-specific antibody should yield data demonstrating high titer, affinity, and specificity.

Table 1: Representative ELISA Titer Results for Polyclonal Sera

Serum DilutionAbsorbance (450 nm) vs this compound-BSAAbsorbance (450 nm) vs BSA (Control)
1:1,0002.8500.150
1:10,0002.1000.120
1:100,0000.9500.110
1:1,000,0000.2500.105

Table 2: Specificity Profile of Purified Monoclonal Antibody (Clone L-Man-A5)

Antigen Coated (1 µg/mL)EC₅₀ (ng/mL)Max Absorbance (450 nm)
This compound-BSA 25.5 3.1
D-Mannose-BSA> 10,0000.18
L-Rhamnose-BSA4,5000.45
L-Fucose-BSA> 10,0000.15
BSANo Binding0.12

Table 3: Kinetic and Affinity Constants from Surface Plasmon Resonance (SPR)

Antibody CloneTarget Ligandkₐ (1/Ms)kₔ (1/s)Kₔ (nM)
L-Man-A5This compound-BSA2.1 x 10⁵8.5 x 10⁻⁴4.0
L-Man-A5D-Mannose-BSANo BindingNo BindingNo Binding

Relevant Biological Pathways: The Role of Mannose in Glycosylation

While this guide focuses on this compound, understanding the biological roles of D-Mannose is crucial for contextualizing the antibody's application. D-Mannose is a central component of O-linked and N-linked glycosylation, post-translational modifications essential for protein folding and function. Defects in these pathways can lead to severe diseases, such as congenital muscular dystrophies resulting from improper O-mannosylation of α-dystroglycan.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus GDP_Man GDP-D-Mannose Dol_P_Man Dolichol-P-Mannose GDP_Man->Dol_P_Man DPM Synthase Dol_P Dolichol-P Dol_P->Dol_P_Man POMT POMT1/POMT2 Complex Dol_P_Man->POMT O_Man_Protein O-Mannosyl-Protein (Core M0) POMT->O_Man_Protein Protein Protein (Ser/Thr) Protein->POMT POMGNT1 POMGNT1 O_Man_Protein->POMGNT1 Transport to Golgi Core_M1 Core M1 Structure (GlcNAc-β1,2-Man-Ser/Thr) POMGNT1->Core_M1 Extension Further Glycan Extension Core_M1->Extension Mature_Glycoprotein Mature O-Mannosyl Glycoprotein Extension->Mature_Glycoprotein

Caption: Simplified O-Mannosylation pathway in mammals.

Applications in Research and Development

A validated this compound-specific antibody is a powerful tool with diverse applications:

  • Microbiology: Detection and identification of bacteria or other pathogens that display this compound or L-rhamnose on their cell surfaces.

  • Glycobiology: Probing complex glycan structures in non-mammalian systems to elucidate their function.

  • Diagnostics: Development of diagnostic assays (e.g., ELISA, lateral flow) for detecting specific microbial infections.

  • Quality Control: Monitoring the glycosylation patterns of recombinant proteins produced in non-mammalian expression systems (e.g., yeast, plants).

References

Probing Enzyme Stereospecificity using L-Mannose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereospecificity of enzymes, their ability to distinguish between stereoisomers of a substrate, is a fundamental aspect of their catalytic function and a critical consideration in drug design and development. L-sugars, the enantiomers of the more common D-sugars, serve as invaluable tools for investigating this specificity. L-Mannose, the C-2 epimer of L-glucose, provides a unique probe to explore the active site topology and catalytic mechanisms of various enzymes, particularly those involved in hexose metabolism. By comparing the enzymatic activity with D-mannose and this compound, researchers can gain insights into the precise molecular recognition patterns that govern substrate binding and turnover.

These application notes provide a framework for utilizing this compound to study the stereospecificity of two key enzymes: Mannose-6-Phosphate Isomerase and Hexokinase . The protocols and data presented herein offer a guide for researchers to design and execute experiments aimed at elucidating the stereochemical preferences of these and other enzymes.

Key Applications of this compound in Enzyme Stereospecificity Studies

  • Elucidation of Active Site Architecture: The differential binding and/or conversion of D- and this compound can reveal the spatial arrangement of amino acid residues within the enzyme's active site that are critical for substrate recognition and orientation.

  • Mechanistic Insights: Studying the interaction of this compound can help to understand the catalytic mechanism, including the roles of specific functional groups on the substrate and amino acid residues in the enzyme.

  • Drug Discovery and Design: A thorough understanding of enzyme stereospecificity is paramount for the rational design of specific inhibitors or stereoselective drugs. This compound can be used in screening assays to identify enzymes with desired stereoselectivity or to characterize the stereospecificity of potential drug targets.

Data Presentation: Quantitative Analysis of Enzyme Activity

The following tables summarize the kinetic parameters for Mannose-6-Phosphate Isomerase and Hexokinase with their respective substrates, highlighting the differential activity towards D- and L-sugars.

Table 1: Substrate Specificity of Mannose-6-Phosphate Isomerase from Bacillus subtilis [1]

SubstrateSpecific Activity (U/mg)
D-Mannose 1.8
This compound 0.8
D-Lyxose2.5
L-Ribose3.2
D-Talose2.1
L-Allose1.5
D-Ribose1.2
L-Talose1.1
D-Allose1.0
L-Lyxose0.9

Specific activity was determined at 40°C in 50 mM EPPS buffer (pH 7.5) containing 10 mM of the respective sugar and 0.5 mM Co²⁺.

Table 2: Kinetic Parameters of Hexokinase D (Glucokinase) with D-Sugars [1][2]

SubstrateK₀.₅ (mM)Relative Vmax (%)Cooperativity (Hill coefficient, h)
D-Glucose ~8 (pH 8.0)1001.5 - 1.6
D-Mannose 8 (pH 8.0), 12 (pH 7.5)-1.5 - 1.6
D-Fructose --Michaelian (h=1)
2-Deoxyglucose --Michaelian (h=1)

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Mannose-6-Phosphate Isomerase Activity

This protocol is adapted from the assay described for the characterization of Bacillus subtilis Mannose-6-Phosphate Isomerase[1]. It relies on a colorimetric method to quantify the ketose product formed from the aldose substrate.

Materials:

  • Recombinant or purified Mannose-6-Phosphate Isomerase

  • D-Mannose and this compound (1 M stock solutions in water)

  • EPPS buffer (500 mM, pH 7.5)

  • Cobalt Chloride (CoCl₂) (5 mM stock solution)

  • Cysteine-carbazole-sulfuric acid reagent

  • Microplate reader or spectrophotometer

  • Thermostated water bath or incubator

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL) as follows:

    • 50 µL of 100 mM EPPS buffer (pH 7.5)

    • 10 µL of 5 mM CoCl₂

    • 10 µL of substrate (D-Mannose or this compound) at various concentrations (e.g., 0, 2, 5, 10, 20, 50, 100 mM).

    • Deionized water to bring the volume to 90 µL.

  • Enzyme Addition: Pre-incubate the reaction mixture at 40°C for 5 minutes. Initiate the reaction by adding 10 µL of a suitably diluted enzyme solution. Mix gently.

  • Incubation: Incubate the reaction at 40°C for a fixed time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M HCl.

  • Colorimetric Detection:

    • To the terminated reaction, add 600 µL of the cysteine-carbazole-sulfuric acid reagent.

    • Incubate at room temperature for 30 minutes to allow color development.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of the expected ketose product (e.g., L-Fructose from this compound) to quantify the amount of product formed.

  • Data Analysis: Calculate the initial velocity of the reaction for each substrate concentration. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using a suitable software.

Protocol 2: Coupled Spectrophotometric Assay for Hexokinase Activity

This protocol utilizes a coupled enzyme system to continuously monitor the phosphorylation of mannose by hexokinase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This protocol is a general framework and may require optimization for specific hexokinase isoenzymes and for testing this compound.

Materials:

  • Recombinant or purified Hexokinase

  • D-Mannose and this compound (1 M stock solutions in water)

  • ATP (100 mM stock solution, pH 7.0)

  • MgCl₂ (1 M stock solution)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Phosphoenolpyruvate (PEP) (100 mM stock solution)

  • NADH (10 mM stock solution)

  • Pyruvate Kinase (PK) (high specific activity solution)

  • Lactate Dehydrogenase (LDH) (high specific activity solution)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture (final volume of 1 mL) as follows:

    • 100 µL of 1 M Tris-HCl buffer (pH 8.0)

    • 10 µL of 1 M MgCl₂

    • 10 µL of 100 mM ATP

    • 10 µL of 100 mM PEP

    • 10 µL of 10 mM NADH

    • Substrate (D-Mannose or this compound) at various concentrations.

    • Sufficient activity of PK and LDH (typically 5-10 units each).

    • Deionized water to bring the volume to 990 µL.

  • Background Rate Measurement: Mix the components and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to measure any background rate of NADH oxidation.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a suitably diluted hexokinase solution. Mix immediately.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot (using the molar extinction coefficient of NADH, which is 6220 M⁻¹cm⁻¹).

    • If this compound is a substrate, determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against substrate concentrations.

    • If this compound acts as a competitive inhibitor, perform the assay with varying concentrations of D-glucose (the primary substrate) in the presence of different fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki).

Visualization of Key Concepts

Mannose Metabolism and the Role of Key Enzymes

Mannose_Metabolism cluster_intracellular Intracellular D-Mannose_ext D-Mannose D-Mannose_int D-Mannose D-Mannose_ext->D-Mannose_int Transport L-Mannose_ext This compound L-Mannose_int This compound L-Mannose_ext->L-Mannose_int Transport D-Mannose-6P D-Mannose-6-Phosphate D-Mannose_int->D-Mannose-6P Hexokinase (ATP -> ADP) L-Mannose_int->D-Mannose-6P Hexokinase (Potential low activity or inhibition) Fructose-6P Fructose-6-Phosphate D-Mannose-6P->Fructose-6P Mannose-6-Phosphate Isomerase Glycolysis Glycolysis Fructose-6P->Glycolysis Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Assay_D Assay with D-Mannose Enzyme->Assay_D Assay_L Assay with this compound Enzyme->Assay_L Substrates D-Mannose & this compound Substrates->Assay_D Substrates->Assay_L Reagents Buffers & Reagents Reagents->Assay_D Reagents->Assay_L Kinetics Determine Kinetic Parameters (Km, Vmax) Assay_D->Kinetics Assay_L->Kinetics Inhibition Determine Inhibition Constant (Ki) if applicable Assay_L->Inhibition Comparison Compare Stereospecificity Kinetics->Comparison Inhibition->Comparison Competitive_Inhibition Enzyme Enzyme (e.g., Hexokinase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + D_Substrate D-Substrate (e.g., D-Glucose) D_Substrate->ES_Complex L_Inhibitor L-Inhibitor (this compound) L_Inhibitor->EI_Complex Product Product ES_Complex->Product k_cat Product->Enzyme Regeneration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of L-Mannose from L-Arabinose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of L-Mannose from L-arabinose.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic pathway for synthesizing this compound from L-arabinose?

A1: The enzymatic synthesis of this compound from L-arabinose is typically a two-step process. First, L-arabinose is isomerized to L-ribulose by the enzyme L-arabinose isomerase (L-AI). Subsequently, L-ribulose is converted to this compound. This second step can be catalyzed by an enzyme such as a mannose-2-epimerase or a similar isomerase.

Q2: Which microorganisms are common sources for the enzymes used in this synthesis?

A2: L-arabinose isomerase, the key enzyme in the initial step, is commonly sourced from bacteria such as Lactobacillus species (e.g., Lactobacillus plantarum, Lactobacillus bifermentans) and thermophilic bacteria like Geobacillus thermodenitrificans.[1] The choice of microorganism can significantly impact enzyme characteristics like thermostability and optimal pH.

Q3: What are the critical factors that influence the yield of this compound?

A3: The primary factors affecting the yield of this compound include the activity and stability of the enzymes used, the reaction conditions (pH, temperature, and buffer composition), the presence of necessary metal cofactors, substrate and product concentrations which can cause inhibition, and the purity of the starting materials and enzymes.

Q4: How can the production of L-arabinose isomerase be optimized?

A4: Optimization of L-arabinose isomerase production can be achieved by refining the culture medium and growth conditions for the source microorganism.[1][2] Key parameters to adjust include the carbon and nitrogen sources in the medium, mineral salt composition, pH, temperature, and incubation time.[1] The addition of specific metal ions, such as manganese (Mn²⁺), has been shown to increase the production rate of the enzyme.[1]

Q5: What methods can be used to purify this compound from the reaction mixture?

A5: After the enzymatic conversion, this compound can be purified from the reaction mixture using several techniques. Common methods include activated carbon adsorption to remove impurities and color, evaporative crystallization for separation, and ion-exchange chromatography to separate this compound from other sugars and salts.

Troubleshooting Guides

Issue 1: Low this compound Yield
Possible Cause Suggested Solution
Suboptimal Enzyme Activity Verify and optimize reaction conditions such as pH, temperature, and buffer composition. Ensure the presence and optimal concentration of required metal cofactors (e.g., Mn²⁺, Co²⁺).
Enzyme Inhibition High concentrations of the substrate (L-arabinose) or product (this compound) can be inhibitory. Try varying the initial substrate concentration or implementing a fed-batch system. Consider in-situ product removal techniques.
Poor Enzyme Stability The enzyme may be denaturing under the reaction conditions. Assess the thermostability of the enzyme and consider using a more stable variant or enzyme immobilization techniques to enhance stability.
Incorrect Enzyme Ratio (in two-step synthesis) In a two-step enzymatic process, the ratio of L-arabinose isomerase to the subsequent epimerase/isomerase is critical. Experiment with different enzyme ratios to find the optimal balance for efficient conversion.
Presence of Inhibitors in the Substrate Impurities in the L-arabinose starting material may inhibit enzyme activity. Use a higher purity grade of L-arabinose or pre-treat the substrate to remove potential inhibitors.
Issue 2: Enzyme Inactivity or Low Activity
Possible Cause Suggested Solution
Incorrect Cofactor Concentration Many isomerases and epimerases require specific metal ions as cofactors for their activity. Ensure that the correct cofactor (e.g., Mn²⁺, Co²⁺) is present at the optimal concentration as specified in the enzyme's documentation or relevant literature.
Suboptimal pH or Temperature Enzyme activity is highly dependent on pH and temperature. Determine the optimal pH and temperature for your specific enzyme and ensure your reaction is carried out under these conditions.
Improper Enzyme Storage Enzymes can lose activity if not stored correctly. Verify the recommended storage conditions (temperature, buffer) for your enzyme and ensure they have been followed.
Denaturation during Purification or Handling The enzyme may have been denatured during purification or handling. Review your purification protocol and handling procedures to minimize harsh conditions (e.g., extreme pH, high temperatures, vigorous agitation).
Presence of Chelating Agents If your buffer contains chelating agents (e.g., EDTA), they may be sequestering the essential metal cofactors, leading to reduced enzyme activity. Use a buffer without chelating agents.

Data Presentation

Table 1: Optimal Conditions for L-Arabinose Isomerase from Various Sources

Microorganism Optimal pH Optimal Temperature (°C) Required Cofactor(s) Reference
Lactobacillus plantarum7.450Mn²⁺
Lactobacillus SK1.0028.437MnSO₄·2H₂O
Klebsiella pneumoniae8.050Mn²⁺
Lactobacillus reuteri6.065Co²⁺, Mn²⁺
Geobacillus thermodenitrificans7.070Co²⁺

Table 2: Comparison of this compound (or related sugar) Synthesis Yields

Enzyme System Substrate Product Conversion Yield (%) Key Reaction Conditions Reference
L-arabinose isomerase & mannose-6-phosphate isomeraseL-arabinoseL-ribose23.6pH 7.0, 70°C, 1 mM Co²⁺
D-mannose 2-epimeraseD-glucoseD-mannose23.15pH 8.0, 40°C
D-lyxose isomeraseD-fructoseD-mannose25.4pH 6.5, 65°C
Immobilized L-arabinose isomerase & mannose-6-phosphate isomeraseL-arabinoseL-ribose46.6-

Experimental Protocols

Protocol 1: General Assay for L-Arabinose Isomerase Activity
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM L-arabinose

    • 50 mM buffer (e.g., sodium phosphate buffer, pH adjusted to the enzyme's optimum)

    • 1 mM of the required metal cofactor (e.g., MnCl₂)

    • Enzyme solution (appropriately diluted)

    • Make up the final volume to 0.5 mL with deionized water.

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature for a defined period (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by heating the mixture at 95-100°C for 5-10 minutes. This will denature the enzyme.

  • Quantify Product Formation: Centrifuge the tube to pellet any precipitated protein. Analyze the supernatant for the formation of L-ribulose using a suitable method, such as the cysteine-carbazole-sulfuric acid method or High-Performance Liquid Chromatography (HPLC).

  • Calculate Enzyme Activity: One unit of L-arabinose isomerase activity is typically defined as the amount of enzyme required to produce 1 µmol of L-ribulose per minute under the specified assay conditions.

Visualizations

chemical_conversion Larabinose L-Arabinose Lribulose L-Ribulose Larabinose->Lribulose L-Arabinose Isomerase (L-AI) Lmannose This compound Lribulose->Lmannose Mannose-2-Epimerase / Isomerase

Caption: Enzymatic conversion pathway of L-arabinose to this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification enzyme_prod Enzyme Production & Purification enzymatic_conv Enzymatic Conversion enzyme_prod->enzymatic_conv substrate_prep Substrate & Buffer Preparation substrate_prep->enzymatic_conv product_quant Product Quantification (HPLC) enzymatic_conv->product_quant purification This compound Purification product_quant->purification

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield start Low this compound Yield check_activity Is Enzyme Activity Optimal? start->check_activity check_conditions Are Reaction Conditions (pH, Temp) Optimal? check_activity->check_conditions No check_inhibition Is Substrate/Product Inhibition Occurring? check_activity->check_inhibition Yes check_cofactors Is Cofactor Concentration Correct? check_conditions->check_cofactors Yes optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions No optimize_cofactors Adjust Cofactor Concentration check_cofactors->optimize_cofactors No final_check Re-evaluate Yield check_cofactors->final_check Yes adjust_concentration Vary Substrate Concentration / Fed-batch check_inhibition->adjust_concentration Yes optimize_conditions->final_check optimize_cofactors->final_check adjust_concentration->final_check

Caption: Troubleshooting decision tree for low this compound yield.

References

L-Mannose Purification Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Mannose purification by chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter during your chromatography experiments.

1. Peak Quality Issues

  • Q1: Why are my this compound peaks tailing?

    Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors.[1][2][3] A primary reason for tailing in sugar analysis is the interaction of the analyte with the stationary phase, particularly with residual silanol groups on silica-based columns.[3][4]

    Troubleshooting Steps:

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.

    • Optimize Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the stationary phase. For silica-based columns, operating at a lower pH (around 3-4) can suppress the ionization of silanol groups, minimizing secondary interactions that cause tailing.

    • Increase Buffer Concentration: A sufficient buffer concentration in the mobile phase can help maintain a stable pH and mask residual silanol interactions.

    • Inspect the Column: Peak tailing affecting all peaks could indicate a physical problem with the column, such as a partially blocked inlet frit or a void at the column inlet. Consider backflushing the column or replacing the frit. Using a guard column can help protect the analytical column from contaminants.

  • Q2: Why are my this compound peaks showing fronting?

    Peak fronting, where the first half of the peak is broader, is less common than tailing but can occur. It is often a result of column overload, where the sample concentration is too high for the column's capacity.

    Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape becomes more symmetrical.

    • Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Q3: My chromatogram shows split or doubled peaks for this compound. What is the cause?

    Split or doubled peaks for all analytes often point to an issue at the column inlet.

    Troubleshooting Steps:

    • Check for a Blocked Frit: Debris from the sample or mobile phase can block the inlet frit, distorting the sample flow. Try reversing and backflushing the column.

    • Inspect for a Column Void: A void or channel in the packing material at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.

    • Consider Anomeric Separation: Sugars like mannose can exist as different anomers (α and β forms). In some chromatographic conditions, particularly at lower temperatures, the interconversion between these forms can be slow enough that they separate, leading to broadened or split peaks. Increasing the column temperature can often resolve this by accelerating the equilibration of the anomers.

2. Purity and Separation Issues

  • Q4: I am having difficulty separating this compound from other sugars, especially its epimer, D-Glucose. How can I improve the resolution?

    Separating sugar epimers like this compound and D-Glucose is a common challenge due to their similar structures.

    Troubleshooting Steps:

    • Select the Right Column: Specialized columns are often required for sugar analysis. Ion-exchange columns, particularly those with a lead (Pb2+) or calcium (Ca2+) form, are effective for separating monosaccharides through a combination of size exclusion and ligand-exchange mechanisms. Hydrophilic Interaction Chromatography (HILIC) columns are also widely used for sugar separations.

    • Optimize Temperature: Temperature can significantly impact the separation of sugars. For some ion-exchange columns, higher temperatures (e.g., 60-85°C) can improve resolution.

    • Adjust Mobile Phase Composition: In HILIC, the ratio of the organic solvent (typically acetonitrile) to the aqueous component is critical. Increasing the aqueous portion will generally decrease retention time.

    • Consider Multi-dimensional Chromatography: For very complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide enhanced separation by using two columns with different selectivities.

  • Q5: My purified this compound fraction is contaminated with salts. How can I remove them?

    High salt concentrations can interfere with chromatographic separation and detection.

    Troubleshooting Steps:

    • Sample Preparation: If possible, desalt your sample before injection using techniques like solid-phase extraction (SPE) or dialysis.

    • Chromatography Mode: Size-exclusion chromatography can be used to separate the larger sugar molecules from smaller salt ions.

    • Detector Compatibility: Be aware that some detectors, like Evaporative Light Scattering Detectors (ELSD), are not compatible with non-volatile buffers.

3. Yield and Recovery Issues

  • Q6: The yield of my purified this compound is very low. What are the possible reasons?

    Low recovery can stem from several factors, from sample preparation to the elution conditions.

    Troubleshooting Steps:

    • Check for Protein Precipitation (if applicable): If purifying from a complex biological matrix, ensure that the this compound is not co-precipitating with proteins during sample preparation.

    • Optimize Elution Conditions: The elution buffer may not be strong enough to release all the this compound from the column. In affinity chromatography, for example, you might need to increase the concentration of the competing sugar in the elution buffer. For ion-exchange or HILIC, adjusting the mobile phase composition or gradient may be necessary.

    • Investigate for Aggregates: In some cases, the target molecule might form aggregates that do not interact properly with the chromatography resin, leading to poor binding and recovery.

    • Rule out Degradation: Ensure that the pH and temperature conditions of your purification process are not causing degradation of the this compound.

Experimental Protocols

Protocol 1: HPLC-Based Purification of this compound using a HILIC Column

This protocol is a general guideline for the separation of this compound from other monosaccharides using Hydrophilic Interaction Chromatography (HILIC).

  • Column: Ascentis® Express HILIC, 15 cm x 4.6 mm I.D., 2.7 µm particles (or equivalent).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Isocratic elution with 25:75 (A:B). A gradient can be developed to optimize separation, for instance, by increasing the percentage of water to elute more polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector. For ELSD, typical settings are a drift tube temperature of 55 °C and nitrogen gas pressure of 3.5 bar.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sugar mixture in the mobile phase. Ensure the sample is filtered through a 0.2 µm filter before injection.

Protocol 2: Separation of this compound and D-Glucose using an Ion-Exchange Column

This protocol is adapted for the separation of challenging sugar epimers.

  • Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 µm) or similar lead-form ion-exchange resin column.

  • Mobile Phase: 100% HPLC-grade water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80 °C. High temperature is crucial for this separation.

  • Detector: Refractive Index (RI) Detector or Mass Spectrometer (MS).

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples should be deproteinized if necessary (e.g., for serum samples, use acetonitrile precipitation). The final sample should be reconstituted in water.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Mannose Separation

ParameterHILIC MethodIon-Exchange Method
Column Type Ascentis® Express HILICSUPELCOGEL™ Pb, 6% Crosslinked
Mobile Phase 25:75 Water:Acetonitrile100% Water
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 35 °C80 °C
Detector ELSD or RIRI or MS
Primary Use General sugar separationsSeparation of epimers (e.g., Mannose/Glucose)

Visualizations

Diagram 1: General Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed q1 Does it affect all peaks? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No check_column Suspect Column/System Issue - Check for column void - Inspect inlet frit for blockage - Check for extra-column dead volume yes1->check_column check_interactions Suspect Chemical Interactions - Optimize mobile phase pH - Increase buffer concentration no1->check_interactions overload_all Check for severe column overload check_column->overload_all end Peak Shape Improved overload_all->end check_overload_single Check for analyte-specific column overload (dilute sample) check_interactions->check_overload_single check_overload_single->end

A logical workflow for diagnosing the cause of peak tailing in chromatography.

Diagram 2: Experimental Workflow for this compound Purification and Analysis

G This compound Purification Workflow start Crude Sample (containing this compound) sample_prep Sample Preparation - Deproteinization (if needed) - Desalting - Filtration (0.2 µm) start->sample_prep chromatography Chromatographic Separation (e.g., HILIC or Ion-Exchange) sample_prep->chromatography detection Detection (RI, ELSD, or MS) chromatography->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis of Fractions (Re-chromatograph or MS) fraction_collection->analysis end Purified this compound analysis->end

A general experimental workflow for the purification and analysis of this compound.

References

Technical Support Center: Scaling Up L-Mannose Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Mannose production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the scaling up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale this compound production?

A1: The two primary scalable methods for this compound production are enzymatic isomerization of D-fructose and hydrolysis of mannan-rich biomass. Chemical synthesis is also possible but often involves harsh conditions and the formation of by-products, making it less suitable for industrial-scale production of food- and pharmaceutical-grade this compound.

Q2: Which enzymes are commonly used for this compound production?

A2: For enzymatic isomerization, D-lyxose isomerase and D-mannose isomerase are frequently used to convert D-fructose to D-mannose. For the hydrolysis of mannan-rich biomass, β-mannanase is the key enzyme that breaks down mannan polymers into mannose monomers.

Q3: What are the typical yields I can expect when scaling up this compound production?

A3: Yields can vary significantly depending on the method and substrate. Enzymatic hydrolysis of mannan-rich feedstocks like açaí seeds has been reported to achieve mannose concentrations as high as 146.3 g/L with a yield of up to 96.8%[1]. Enzymatic isomerization of D-fructose can yield concentrations around 110.5 g/L from a 500 g/L D-fructose solution, with a conversion rate of approximately 22.1%[2].

Q4: What are the main challenges in the downstream processing and purification of this compound?

A4: The main challenges include the removal of unreacted substrates (e.g., fructose or other sugars), by-products from hydrolysis, and salts from buffers. Common purification methods include activated carbon adsorption for color and organic impurity removal, ion exchange chromatography for salt and charged impurity removal, and crystallization for achieving high purity. Each of these steps can present scalability challenges and potential product loss[3].

Q5: How can I accurately quantify the concentration of this compound in my process samples?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of this compound. Enzymatic assays using a combination of hexokinase, phosphoglucose isomerase, and phosphomannose isomerase are also used and can be specific for D-mannose[4]. For more complex matrices, LC-MS/MS offers high sensitivity and specificity.

Troubleshooting Guides

Issue 1: Low Conversion Rate in Enzymatic Isomerization of D-Fructose
Potential Cause Recommended Action
Suboptimal pH or Temperature Verify that the pH and temperature of your reaction are within the optimal range for the specific isomerase being used. For many D-lyxose isomerases, the optimal pH is around 6.5-7.5 and the temperature is between 45-65°C[2].
Enzyme Inhibition High concentrations of the substrate (D-fructose) or product (this compound) can cause inhibition. Consider a fed-batch approach for the substrate and in-situ product removal to alleviate this. Also, check for the presence of inhibiting ions or by-products in your reaction mixture.
Low Enzyme Activity or Stability Ensure the enzyme has been stored correctly and has not lost activity. Consider enzyme immobilization on a solid support, which can enhance stability and allow for easier reuse.
Insufficient Reaction Time The reaction may not have reached equilibrium. Monitor the reaction over time by taking aliquots and analyzing the this compound concentration to determine the optimal reaction time.
Incorrect Cofactor Concentration Some isomerases require metal ions (e.g., Mn²⁺ or Co²⁺) as cofactors for optimal activity. Ensure the correct cofactor is present at the recommended concentration.
Issue 2: Low Yield After Hydrolysis of Mannan-Rich Biomass
Potential Cause Recommended Action
Inefficient Pre-treatment The lignocellulosic structure of the biomass may be hindering enzyme access to the mannan. Optimize the pre-treatment step (e.g., dilute acid hydrolysis, steam explosion, or alkaline treatment) to effectively break down the biomass structure.
Low Mannanase Activity Check the activity of your β-mannanase preparation. Ensure the pH and temperature are optimal for the specific enzyme. For example, some fungal mannanases have optimal activity at acidic pH, while others prefer neutral conditions.
Presence of Inhibitory Compounds Lignocellulosic biomass can release inhibitory compounds during pre-treatment, such as furfural and hydroxymethylfurfural (HMF), which can inhibit enzymatic activity. Consider a detoxification step after pre-treatment.
Solid Loading is Too High While high solid loading is desirable for achieving a high product concentration, it can lead to mass transfer limitations and mixing issues. Experiment with different solid-to-liquid ratios to find the optimal balance.
Issue 3: Difficulties in Downstream Purification
Potential Cause Recommended Action
Poor Resolution in Chromatography If you are using chromatography to separate this compound from other sugars, you may need to optimize the mobile phase, gradient, and resin type. Simulated moving bed (SMB) chromatography can be an efficient method for large-scale separation.
Low Recovery After Crystallization The presence of impurities can inhibit crystallization. Ensure the mannose solution is sufficiently pure before attempting crystallization. The use of activated carbon or ion exchange resins can help remove these impurities.
Membrane Fouling During Filtration If using membrane filtration to concentrate the mannose solution or remove impurities, fouling can be a significant issue. Optimize the transmembrane pressure and cross-flow velocity, and consider periodic back-flushing or cleaning of the membranes.

Quantitative Data Presentation

Table 1: Comparison of this compound Production Methods

Production Method Substrate Key Enzymes/Catalysts Reported Concentration Reported Yield/Conversion Reference
Enzymatic IsomerizationD-Fructose (500 g/L)D-lyxose isomerase110.5 g/L22.1%
Enzymatic IsomerizationD-Fructose (400 g/L)D-lyxose isomerase101.6 g/L25.4%
Acid & Enzymatic HydrolysisAçaí SeedsSulfuric Acid, Mannanase146.3 g/L96.8%
Acid HydrolysisKonjac PowderHydrochloric Acid-35.8%
Chemical EpimerizationD-GlucoseAmmonium Molybdate-32.6%

Table 2: Influence of Reaction Parameters on Enzymatic Isomerization

Parameter Condition Observed Effect Reference
pH Optimal around 6.5Maximum enzyme activity for D-LIase from B. velezensis
Temperature Optimal at 55°CMaximum enzyme activity for D-LIase from B. velezensis
Cofactor (Co²⁺) 0.1 mMRequired for maximal activity of D-LIase from B. velezensis
Enzyme Stability Half-life of 5.64h at 70°CD-LIase from Thermosediminibacter oceani shows good thermostability

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from D-Fructose

Objective: To produce this compound via enzymatic isomerization of D-fructose using D-lyxose isomerase.

Materials:

  • D-Fructose

  • D-lyxose isomerase (e.g., from Bacillus velezensis)

  • Phosphate buffer (50 mM, pH 6.5)

  • Cobalt chloride (CoCl₂) solution (1 mM)

  • Bioreactor with temperature and pH control

  • HPLC system for analysis

Methodology:

  • Prepare a D-fructose solution of 500 g/L in 50 mM phosphate buffer (pH 6.5).

  • Transfer the solution to a temperature-controlled bioreactor and equilibrate to 55°C.

  • Add CoCl₂ to a final concentration of 0.1 mM.

  • Initiate the reaction by adding D-lyxose isomerase to a final concentration of 25 U/mL.

  • Maintain the reaction at 55°C and pH 6.5 with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every hour for 6 hours).

  • Quench the reaction in the samples by heat inactivation of the enzyme (e.g., 100°C for 10 minutes) or by adding acid.

  • Analyze the concentration of this compound and D-fructose in the samples using a calibrated HPLC system.

  • Once the reaction has reached equilibrium (typically after 6 hours), terminate the bulk reaction by heat inactivation.

  • Proceed with downstream purification.

Protocol 2: this compound Production from Spent Coffee Grounds (SCG) via Hydrolysis

Objective: To produce this compound from SCG through a two-stage hydrolysis process.

Materials:

  • Dried Spent Coffee Grounds (SCG)

  • Sulfuric acid (H₂SO₄) solution (3% v/v)

  • β-mannanase

  • Sodium hydroxide (NaOH) for pH adjustment

  • Autoclave/pressure reactor

  • Shaking incubator

  • HPLC system for analysis

Methodology:

  • Acid Pre-treatment:

    • Suspend the dried SCG in a 3% sulfuric acid solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the slurry in an autoclave at 121°C for 60 minutes.

    • After cooling, separate the solid and liquid fractions by filtration. The liquid fraction will contain some mannose.

    • Wash the solid fraction with water until the pH is neutral.

  • Enzymatic Hydrolysis:

    • Resuspend the washed solid fraction in a buffer solution at the optimal pH for the β-mannanase.

    • Add β-mannanase to the slurry. The enzyme loading should be optimized based on the enzyme's activity.

    • Incubate the mixture in a shaking incubator at the optimal temperature for the enzyme (e.g., 50°C) for 24-48 hours.

  • Analysis and Downstream Processing:

    • After incubation, separate the solid and liquid fractions.

    • Analyze the mannose concentration in the liquid hydrolysate using HPLC.

    • The liquid hydrolysate can then be subjected to downstream purification steps.

Visualizations

Enzymatic_Isomerization_Workflow cluster_0 Upstream Processing cluster_1 Bioreaction cluster_2 Downstream Processing Fructose D-Fructose Solution (Substrate) Bioreactor Bioreactor (pH 6.5, 55°C) Fructose->Bioreactor Enzyme D-Lyxose Isomerase Enzyme->Bioreactor Cofactor Cofactor (e.g., Co²⁺) Cofactor->Bioreactor Purification Purification (Chromatography, Crystallization) Bioreactor->Purification Crude this compound Product High-Purity This compound Purification->Product

Caption: Workflow for this compound production via enzymatic isomerization.

Biomass_Hydrolysis_Workflow cluster_0 Raw Material & Pre-treatment cluster_1 Enzymatic Hydrolysis cluster_2 Downstream Processing Biomass Mannan-Rich Biomass (e.g., Spent Coffee Grounds) Acid Acid Pre-treatment (e.g., H₂SO₄) Biomass->Acid Hydrolysis Hydrolysis Reactor Acid->Hydrolysis Pre-treated Biomass Enzyme β-Mannanase Enzyme->Hydrolysis Purification Purification & Separation Hydrolysis->Purification Crude Mannose Hydrolysate Product This compound Product Purification->Product

Caption: Workflow for this compound production from biomass hydrolysis.

Troubleshooting_Logic Start Low this compound Yield CheckMethod Which Production Method? Start->CheckMethod Isomerization Enzymatic Isomerization CheckMethod->Isomerization Isomerization Hydrolysis Biomass Hydrolysis CheckMethod->Hydrolysis Hydrolysis CheckEnzyme Check Enzyme Activity & Reaction Conditions (pH, Temp, Cofactors) Isomerization->CheckEnzyme CheckPretreatment Evaluate Pre-treatment Effectiveness Hydrolysis->CheckPretreatment CheckInhibition Check for Substrate/ Product Inhibition CheckEnzyme->CheckInhibition Conditions OK OptimizeIsomerization Optimize Reaction Time & Enzyme Concentration CheckInhibition->OptimizeIsomerization No Inhibition CheckHydrolysis Check Mannanase Activity & Potential Inhibitors CheckPretreatment->CheckHydrolysis Pre-treatment OK OptimizeHydrolysis Optimize Solid Loading & Hydrolysis Time CheckHydrolysis->OptimizeHydrolysis Activity OK

Caption: Logical workflow for troubleshooting low this compound yield.

References

preventing degradation of L-Mannose during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Mannose. This resource is designed to help researchers, scientists, and drug development professionals prevent the degradation of this compound during storage and troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of this compound degradation?

A: The most common signs of degradation in solid this compound are discoloration (yellowing to brown), caking or clumping due to moisture absorption, and a faint caramel-like odor. For this compound solutions, degradation may be indicated by a change in color, a drop in pH, or the appearance of precipitates.

Q2: What are the primary causes of this compound degradation during storage?

A: this compound degradation is primarily caused by two non-enzymatic browning reactions:

  • Maillard Reaction: This is a chemical reaction between the reducing sugar (this compound) and amino acids or proteins.[1][2] It is accelerated by heat and moisture and results in brown nitrogenous polymers and melanoidins.[2]

  • Caramelization: This process occurs when sugars are heated, causing them to break down and form complex polymers.[3][4] It is a form of pyrolysis and does not require the presence of amino acids.

Both pathways are highly dependent on temperature, moisture, and pH.

Q3: My solid this compound has turned yellow. What happened and can I still use it?

A: A yellow or brown discoloration indicates that the this compound has undergone degradation, likely via the Maillard reaction or caramelization, due to exposure to excessive heat or moisture. This process creates a complex mixture of poorly characterized molecules, altering the purity of the compound. It is strongly recommended to discard the discolored product as it may lead to inaccurate and irreproducible experimental results.

Q4: How does pH affect the stability of this compound in an aqueous solution?

A: The stability of sugar solutions is pH-dependent. Alkaline conditions can accelerate the degradation of reducing sugars like mannose. Studies on similar sugars show that discoloration and decomposition increase as the solution becomes more alkaline. For maximum stability, solutions should be kept at a neutral or slightly acidic pH, if compatible with the intended application.

Troubleshooting Guide

Problem: Solid this compound appears discolored, clumped, or has an unusual odor.

  • Possible Cause : The product has been exposed to high temperatures, humidity, or light, leading to degradation. This compound is hygroscopic and can absorb moisture from the air if not sealed properly.

  • Recommended Action : Do not use the product. Discard it and obtain a fresh lot. Review your storage protocol to ensure it aligns with the recommended conditions.

Problem: Prepared this compound solution changes color or shows precipitation over time.

  • Possible Cause : This could be due to chemical degradation from improper storage temperature or pH, or it could be a result of microbial contamination.

  • Recommended Action : Discard the solution. Prepare fresh stock solutions using high-purity, sterile water or an appropriate sterile buffer. Filter-sterilize the solution if necessary. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at the recommended temperature.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureConditionsDuration
Solid Powder Room Temperature (15-25°C)Store in a tightly sealed container in a dry, cool, well-ventilated place. Protect from light and moisture.Long-term
Aqueous Solution -20°CAliquot into single-use volumes to avoid freeze-thaw cycles.Short-term (≤ 1 month)
Aqueous Solution -80°CAliquot into single-use volumes. For enhanced stability, storing under a nitrogen atmosphere is recommended.Long-term (≤ 6 months)

Visualizations

This compound Degradation Pathways

The primary chemical degradation routes for this compound involve non-enzymatic browning reactions.

cluster_start Starting Material cluster_factors Degradation Factors cluster_reactions Degradation Reactions cluster_products Degradation Products LM This compound (Solid or Solution) Heat Elevated Temperature Moisture Moisture / High Water Activity Amines Amino Acids / Proteins MR Maillard Reaction Heat->MR Caramel Caramelization Heat->Caramel Moisture->MR Moisture->Caramel Amines->MR DP Discoloration (Yellow/Brown) Formation of Melanoidins Loss of Purity & Potency MR->DP Caramel->DP

Caption: Key factors leading to this compound degradation via Maillard and caramelization reactions.

Troubleshooting Workflow for this compound Storage

Use this workflow to diagnose potential issues with your this compound sample.

start Observe this compound Sample check_degradation Evidence of degradation? (e.g., discoloration, clumping) start->check_degradation check_form Sample is Solid or Solution? check_degradation->check_form Yes end_ok Sample is OK for Use check_degradation->end_ok No solid_cause Likely Cause: Exposure to heat/moisture check_form->solid_cause Solid solution_cause Likely Cause: Improper temp/pH or microbial growth check_form->solution_cause Solution action_discard Action: Discard sample. Review storage protocol. solid_cause->action_discard action_fresh Action: Discard solution. Prepare fresh, sterile aliquots. Review storage protocol. solution_cause->action_fresh

Caption: A decision tree for troubleshooting the stability and usability of this compound samples.

Experimental Protocols

Protocol: Quantification of this compound Degradation by HPLC

This protocol provides a general method to assess the purity of this compound and detect common degradation products using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

1. Objective: To quantify the concentration of this compound and identify potential degradation byproducts (e.g., hydroxymethylfurfural [HMF], furfural) that absorb UV light, while mannose is detected by RI.

2. Materials:

  • This compound sample (to be tested)

  • This compound reference standard (≥99% purity)

  • HPLC-grade water

  • HPLC-grade sulfuric acid

  • 0.2 µm syringe filters

3. Equipment:

  • HPLC system equipped with:

    • Bio-Rad Aminex HPX-87H or similar ion-exclusion column

    • Refractive Index (RI) Detector

    • UV Detector (optional, for degradation products)

    • Column oven

4. Standard Preparation:

  • Prepare a stock solution of the this compound reference standard at 10 mg/mL in HPLC-grade water.

  • Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by diluting the stock solution.

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample to be tested in HPLC-grade water to a theoretical concentration within the calibration range (e.g., 2.0 mg/mL).

  • Vortex until fully dissolved.

  • Filter the prepared sample and all standards through a 0.2 µm syringe filter into HPLC vials.

6. HPLC Conditions:

  • Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60-65 °C

  • Detector: RI Detector (and UV at 280 nm if available)

  • Injection Volume: 10-20 µL

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration.

  • Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.

  • Purity (%) = (Measured Concentration / Theoretical Concentration) x 100.

  • Examine the chromatogram for additional peaks that are not present in the reference standard. These may indicate degradation products or other impurities.

References

addressing low cell viability with L-Mannose as a carbon source

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability when using L-Mannose as a carbon source in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a carbon source in cell culture?

A1: this compound is utilized in specific experimental contexts, often related to studies on glycosylation, metabolic pathways, and as a selection agent in systems using the phosphomannose isomerase (PMI) gene as a selectable marker.[1] It can also be used to modulate the glycosylation profile of recombinant proteins.[2][3] In cancer research, this compound is investigated for its ability to inhibit tumor growth by interfering with glucose metabolism.[4][5]

Q2: What are the common causes of low cell viability when using this compound?

A2: Low cell viability in the presence of this compound can stem from several factors:

  • Metabolic Disruption: this compound can interfere with glycolysis, leading to a reduction in ATP production and the generation of essential biomacromolecules.

  • Accumulation of Toxic Metabolites: In cells with low levels of the enzyme phosphomannose isomerase (PMI), this compound can be converted to mannose-6-phosphate, which accumulates to toxic levels. This accumulation can deplete cellular ATP.

  • Inhibition of Cell Proliferation: this compound has been shown to suppress cell proliferation in a dose-dependent manner.

  • Nutrient Imbalance: Using this compound as the sole carbon source may lead to deficiencies in other essential metabolites typically derived from glucose.

Q3: Are all cell lines equally sensitive to this compound?

A3: No, sensitivity to this compound varies significantly between cell lines. This difference is often attributed to the expression levels of phosphomannose isomerase (PMI). Cells with low PMI expression are generally more sensitive to the growth-inhibitory effects of this compound.

Troubleshooting Guide for Low Cell Viability

This guide addresses specific issues you may encounter when using this compound as a carbon source.

Problem: Significant cell death observed shortly after introducing this compound media.

Potential Cause Recommended Solution
This compound concentration is too high. This compound can be toxic at high concentrations. It is crucial to determine the optimal concentration for your specific cell line. Start with a low concentration and gradually increase it.
Abrupt change in carbon source. Cells need time to adapt to a new primary carbon source. Gradually adapt your cells by progressively increasing the ratio of this compound to glucose in the culture medium over several passages.
Low phosphomannose isomerase (PMI) expression. If your cell line has inherently low PMI expression, it may not be suitable for growth in high this compound conditions. Consider using a cell line with higher PMI expression or genetically engineering your cells to express PMI if the experimental design allows.
Media formulation is not optimal. Ensure the basal medium is supplemented with all necessary amino acids, vitamins, and growth factors that might be compromised by the altered metabolic state.

Problem: Cells are viable but not proliferating.

Potential Cause Recommended Solution
Insufficient energy production. This compound metabolism can be less efficient than glycolysis. Consider supplementing the medium with a small amount of glucose or other energy sources like pyruvate to support proliferation.
Cell cycle arrest. This compound can induce cell cycle arrest. Analyze the cell cycle profile of your cells to confirm this. Depending on your experimental goals, this may be an expected outcome.
Lack of essential precursors for biosynthesis. The metabolic shift to this compound may limit the availability of precursors for nucleotide and amino acid synthesis. Supplementing the media with these precursors may improve proliferation.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell line and experimental goals. The following table provides a general reference.

Parameter Concentration Range Notes
General Cell Culture 1-25 mMThis is a common starting range for many cell lines.
Selection of Transformed Cells (with PMI marker) 1-10 g/LThe concentration needs to be high enough to inhibit the growth of non-transformed cells.
Induction of Treg Cells 0-50 mMThe induction of regulatory T cells has been shown to be dose-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Cell Culture Medium

  • Prepare Basal Medium: Prepare your desired basal medium (e.g., DMEM, RPMI-1640) according to the manufacturer's instructions, but omit glucose.

  • Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 1 M in ultrapure water). Filter-sterilize the solution using a 0.22 µm filter.

  • Supplement Basal Medium: Add the this compound stock solution to the glucose-free basal medium to achieve the desired final concentration.

  • Add Other Supplements: Add other necessary supplements such as fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

  • Final pH and Sterility Check: Adjust the pH of the final medium to the optimal range for your cells (typically 7.2-7.4). Perform a sterility check by incubating a small aliquot of the medium for 48 hours.

Protocol 2: Adaptation of Cells to this compound Medium

  • Initial Culture: Culture cells in their standard glucose-containing medium until they reach 70-80% confluency.

  • Gradual Introduction of this compound:

    • Passage 1: Subculture the cells in a medium containing a 75:25 ratio of glucose-containing medium to this compound-containing medium.

    • Passage 2: Once the cells have reached 70-80% confluency, subculture them in a medium with a 50:50 ratio.

    • Passage 3: Repeat the process with a 25:75 ratio.

    • Passage 4: Finally, subculture the cells in 100% this compound-containing medium.

  • Monitor Cell Health: At each step, closely monitor cell viability, morphology, and proliferation rate. If a significant decrease in viability is observed, maintain the cells at the current ratio for an additional passage before proceeding.

Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay

  • Harvest Cells: Detach adherent cells using trypsin or collect suspension cells by centrifugation.

  • Prepare Cell Suspension: Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS) or culture medium.

  • Stain with Trypan Blue: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubate: Incubate the mixture for 1-2 minutes at room temperature.

  • Count Cells: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate Viability:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

experimental_workflow start Low Cell Viability Observed check_conc Check this compound Concentration start->check_conc check_adaptation Review Cell Adaptation Protocol start->check_adaptation check_media Verify Media Formulation start->check_media optimize_conc Optimize Concentration (Titration Experiment) check_conc->optimize_conc gradual_adaptation Implement Gradual Adaptation check_adaptation->gradual_adaptation supplement_media Supplement with Glucose or Pyruvate check_media->supplement_media assess_viability Assess Viability (e.g., Trypan Blue) optimize_conc->assess_viability gradual_adaptation->assess_viability supplement_media->assess_viability end_success Improved Viability assess_viability->end_success Viability > 80% end_fail Re-evaluate Experiment assess_viability->end_fail Viability < 80%

Caption: Troubleshooting workflow for addressing low cell viability.

mannose_metabolism cluster_glycolysis Glycolysis cluster_mannose This compound Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P HK F6P Fructose-6-P G6P->F6P PGI Glycolysis_Intermediates Glycolysis Intermediates F6P->Glycolysis_Intermediates Pyruvate Pyruvate Glycolysis_Intermediates->Pyruvate ATP_gly ATP Glycolysis_Intermediates->ATP_gly Mannose This compound M6P Mannose-6-P Mannose->M6P HK M6P->G6P Inhibition (at high conc.) M6P->F6P PMI

Caption: this compound metabolism and its interaction with glycolysis.

References

optimizing detection limits for L-Mannose in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of L-Mannose in complex samples.

Troubleshooting Guides

Question: Why am I seeing poor sensitivity and a low signal-to-noise ratio for my this compound peak?

Answer: Low sensitivity can stem from several factors throughout your analytical workflow. Here are some common causes and solutions:

  • Suboptimal Sample Preparation: Inefficient protein precipitation or extraction can lead to matrix effects, suppressing the this compound signal.

    • Solution: Ensure complete protein precipitation by using ice-cold acetonitrile or perchloric acid and vortexing thoroughly.[1][2] Consider solid-phase extraction (SPE) for cleaner samples.

  • Ineffective Derivatization (for HPLC-UV/Fluorescence): The derivatization reaction with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) may be incomplete.[3][4]

    • Solution: Optimize reaction conditions such as temperature, time, and pH. Ensure reagents are fresh and of high quality.

  • Poor Chromatographic Resolution: Co-elution with other more abundant sugars, particularly glucose, can mask the this compound peak.[1]

    • Solution: Utilize a column specifically designed for sugar analysis, such as a SUPELCOGEL™ Pb column or a HILIC column. Adjusting the mobile phase composition and gradient can also improve separation.

  • Mass Spectrometer Settings (for LC-MS/MS): Ionization efficiency may be low.

    • Solution: Optimize source parameters, including ionization mode (negative electrospray is common), gas flows, and temperatures.

Question: My results show high variability between replicate injections. What could be the cause?

Answer: High variability often points to issues with sample stability, injection precision, or system stability.

  • Sample Stability: this compound may degrade if samples are not handled or stored properly.

    • Solution: Store samples at -80°C for long-term stability. For short-term storage (up to 24 hours), keep samples at 4°C or in an autosampler at 15°C. Avoid repeated freeze-thaw cycles.

  • Inconsistent Sample Preparation: Minor differences in sample handling can lead to significant variations.

    • Solution: Use a consistent and well-documented protocol for sample preparation. The use of a stable isotope-labeled internal standard, such as D-mannose-¹³C₆, is highly recommended to correct for variability in extraction and injection.

  • HPLC System Issues: Fluctuations in pump pressure, column temperature, or autosampler performance can affect reproducibility.

    • Solution: Equilibrate the HPLC system thoroughly before analysis. Monitor system pressure and temperature for any unusual fluctuations.

Question: I am observing interference from other sugars, especially a large glucose peak. How can I minimize this?

Answer: Interference from other monosaccharides, particularly the highly abundant D-glucose, is a common challenge in mannose analysis.

  • Chromatographic Separation: The most effective approach is to achieve baseline separation of this compound from interfering sugars.

    • Solution: Employ specialized columns like ion-exchange or HILIC columns that are effective at separating sugar epimers. Optimization of mobile phase and temperature is also crucial.

  • Enzymatic Glucose Depletion: For enzymatic assays, it is essential to remove glucose from the sample before measuring mannose.

    • Solution: Use glucokinase to specifically convert glucose to glucose-6-phosphate, which can then be removed using anion-exchange chromatography.

  • Derivatization: Derivatization can alter the chromatographic properties of sugars, potentially improving separation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in complex samples like serum or plasma?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for its high sensitivity, specificity, and accuracy. It often requires minimal sample preparation and can achieve low limits of quantification.

Q2: Can I use an enzymatic assay for this compound quantification?

A2: Yes, enzymatic assays can be used and are adaptable for high-throughput analysis. However, they may be prone to interference from other sugars, and a glucose depletion step is often necessary for accurate quantification in biological samples.

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is typically required for detection by HPLC with UV or fluorescence detectors to enhance the signal. For LC-MS/MS, derivatization is often not necessary, which simplifies sample preparation.

Q4: What are the key considerations for sample preparation when analyzing this compound in serum or plasma?

A4: The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis. Common methods include protein precipitation with acetonitrile or perchloric acid. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Q5: How can I ensure the stability of this compound in my samples?

A5: Proper storage is critical. For long-term storage, samples should be kept at -80°C. Studies have shown that D-mannose in human serum is stable for at least 24 hours at room temperature, after three freeze-thaw cycles, and for at least 14 days at -80°C.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for D-Mannose quantification, which can serve as a reference for optimizing this compound detection.

Table 1: Performance Comparison of D-Mannose Quantification Methods

MethodLinearity RangeAccuracyPrecision (RSD%)Key Considerations
LC-MS/MS 1–50 µg/mL<2% deviation<2%High sensitivity and specificity; requires stable isotope internal standard for best results.
HPLC with PMP Derivatization 0.5–500 µg/mLWithin ±15%Not explicitly statedRequires a derivatization step; longer analysis time compared to LC-MS/MS.
Enzymatic Assay 0–200 µmol/L94% ± 4.4% recoveryIntra-assay: 4.4% - 6.7%, Inter-assay: 9.8% - 12.2%Potential for interference from other sugars; requires glucose depletion steps.

Table 2: LC-MS/MS Method Parameters for D-Mannose in Human Serum

ParameterMethod Details
Sample Preparation Protein precipitation with acetonitrile.
Internal Standard D-mannose-¹³C₆
Chromatography Column SUPELCOGEL™ Pb, 6% Crosslinked column
Mobile Phase HPLC water
Flow Rate 0.5 mL/min
Column Temperature 80 °C
Ionization Mode Negative ionization electrospray
LLOQ 1 µg/mL
Extraction Recovery 104.1%–105.5%
Matrix Effect 97.0%–100.0%

Experimental Protocols

Protocol 1: LC-MS/MS for this compound Quantification in Serum

This protocol is adapted from a validated method for D-Mannose and is expected to be suitable for this compound.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in water.

    • Prepare a stock solution of a suitable internal standard (IS), such as this compound-¹³C₆ (e.g., 4 mg/mL), in water.

    • Spike the this compound stock solution into a surrogate blank serum (e.g., 4% BSA in PBS) to create a series of standard concentrations (e.g., 1, 2, 5, 20, and 50 µg/mL).

    • Prepare low, medium, and high concentration QC samples in the same manner.

  • Sample Preparation:

    • To a 50 µL aliquot of your serum sample, standard, or QC, add 5 µL of the IS working solution.

    • Add 100 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.

    • Centrifuge the mixture for 10 minutes at 20,800 x g at room temperature.

    • Transfer 100 µL of the supernatant to a new tube and dry it under a stream of nitrogen gas in a 40°C water bath.

    • Reconstitute the residue in 100 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Centrifuge, and transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 µm).

    • Mobile Phase: 100% HPLC grade water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: API 3200 QTRAP or equivalent triple quadrupole mass spectrometer.

    • Ion Source: Turbo Ion Spray.

    • Ionization Mode: Negative.

Protocol 2: Enzymatic Assay for this compound in Serum

This protocol is based on an enzymatic assay for D-Mannose and includes a glucose depletion step.

  • Glucose Depletion:

    • In a microcentrifuge tube, combine the serum sample with a thermostable glucokinase in the presence of ATP to convert D-glucose to glucose-6-phosphate.

    • Pass the reaction mixture through a microcentrifuge spin column containing an anion-exchange resin to remove the negatively charged glucose-6-phosphate and excess substrates.

  • This compound Assay:

    • The glucose-depleted sample is then assayed using a series of coupled enzymatic reactions:

      • Hexokinase converts this compound to this compound-6-phosphate.

      • Phosphomannose isomerase converts this compound-6-phosphate to L-Fructose-6-phosphate.

      • Phosphoglucose isomerase converts L-Fructose-6-phosphate to L-Glucose-6-phosphate.

      • Glucose-6-phosphate dehydrogenase oxidizes L-Glucose-6-phosphate, which reduces NADP+ to NADPH.

    • Measure the increase in absorbance at 340 nm due to the production of NADPH. The amount of NADPH is directly proportional to the initial this compound concentration.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Serum Sample (50 µL) add_is Add Internal Standard (5 µL) sample->add_is protein_precip Add Acetonitrile (100 µL) Vortex add_is->protein_precip centrifuge1 Centrifuge (20,800 x g, 10 min) protein_precip->centrifuge1 supernatant Transfer Supernatant (100 µL) centrifuge1->supernatant dry_down Dry under Nitrogen supernatant->dry_down reconstitute Reconstitute in 0.1% Formic Acid (100 µL) Vortex dry_down->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Supernatant for Analysis centrifuge2->final_sample hplc HPLC Separation (SUPELCOGEL™ Pb Column) final_sample->hplc ms Mass Spectrometry (Negative ESI) hplc->ms data Data Acquisition & Quantification ms->data enzymatic_assay_workflow cluster_glucose_depletion Glucose Depletion cluster_mannose_assay Mannose Assay serum Serum Sample glucokinase Add Glucokinase + ATP serum->glucokinase anion_exchange Anion-Exchange Chromatography glucokinase->anion_exchange glucose_free Glucose-Depleted Sample anion_exchange->glucose_free hexokinase Hexokinase glucose_free->hexokinase pmi Phosphomannose Isomerase hexokinase->pmi pgi Phosphoglucose Isomerase pmi->pgi g6pdh G6P Dehydrogenase pgi->g6pdh nadph Measure NADPH at 340 nm g6pdh->nadph troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal/Sensitivity Issue sample_prep Suboptimal Sample Prep start->sample_prep derivatization Ineffective Derivatization start->derivatization chromatography Poor Resolution start->chromatography ms_settings Incorrect MS Settings start->ms_settings optimize_prep Optimize Precipitation/Extraction sample_prep->optimize_prep optimize_deriv Optimize Reaction Conditions derivatization->optimize_deriv optimize_hplc Use Specialized Column/ Adjust Mobile Phase chromatography->optimize_hplc optimize_ms Optimize Source Parameters ms_settings->optimize_ms

References

Technical Support Center: Overcoming Poor Solubility of L-Mannose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of L-Mannose derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: this compound itself is a sugar that is freely soluble in water.[1] However, when this compound is chemically modified to create derivatives, its solubility properties can change dramatically. Derivatives with added hydrophobic (water-repelling) groups, such as acetyl groups or long-chain fatty acids, will have reduced solubility in aqueous solutions. These modifications are often necessary for the derivative to be effective in biological systems, but they create challenges for in vitro experiments.

Q2: What are some common this compound derivatives that exhibit poor solubility?

A2: Common derivatives with poor aqueous solubility include:

  • Peracetylated this compound: Where the hydroxyl groups are replaced with acetyl esters.

  • This compound fatty acid esters: Where one or more hydroxyl groups are esterified with long-chain fatty acids.

  • Rhamnolipids: Glycolipids containing rhamnose (a deoxy sugar of mannose) linked to fatty acids. While some rhamnolipids can form micelles in water, their solubility is pH-dependent.[2][3]

Q3: What are the initial steps I should take when I encounter a solubility issue with an this compound derivative?

A3: Start by assessing the polarity of your derivative. If it has many hydrophobic modifications, it is unlikely to dissolve in water. A good starting point is to try dissolving a small amount in a range of solvents with varying polarities, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

Q4: Can I use co-solvents to improve the solubility of my this compound derivative in an aqueous buffer?

A4: Yes, using a co-solvent is a common and effective strategy. A small percentage of an organic solvent like DMSO or ethanol can be added to your aqueous buffer to help solubilize the derivative. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., it doesn't affect cell viability or enzyme activity).

Q5: How does pH affect the solubility of this compound derivatives?

A5: For derivatives with ionizable groups, such as the carboxylic acid group in rhamnolipids, pH is a critical factor. At a low pH (acidic conditions), the carboxylic acid is protonated, making the molecule less charged and less soluble in water, which can cause it to precipitate.[2] By increasing the pH with a base (e.g., sodium hydroxide), the carboxylic acid is deprotonated, forming a salt that is more soluble in water.[2]

Troubleshooting Guides

Guide 1: My this compound derivative is not dissolving in my desired solvent.

Problem: You are trying to dissolve a powdered this compound derivative, and it remains as a suspension or precipitate in your chosen solvent.

Troubleshooting Steps:

  • Verify the Derivative's Structure: Confirm the chemical structure of your this compound derivative. The presence of multiple hydrophobic groups (e.g., acetyl, benzoyl, long alkyl chains) will significantly decrease its aqueous solubility.

  • Consult the Solvent Selection Workflow: Use the diagram below to guide your choice of an appropriate solvent based on the derivative's properties.

  • Apply Gentle Heating: For some derivatives, gently warming the solution (e.g., to 30-40°C) can increase solubility. Be cautious with heat-sensitive compounds.

  • Use Sonication: Place the sample in an ultrasonic bath for short intervals to break up particles and enhance dissolution.

  • Try a Co-Solvent System: If you need to use an aqueous buffer, prepare a concentrated stock solution of your derivative in a water-miscible organic solvent like DMSO. Then, add the stock solution dropwise to your vigorously stirred aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

G A Start: You have a poorly soluble this compound derivative B What is the nature of the derivative? A->B C Highly acetylated or has other non-polar protecting groups B->C Non-polar D Esterified with long-chain fatty acids B->D Amphiphilic E Contains ionizable groups (e.g., carboxylic acid) B->E Ionizable F Try organic solvents: DCM, Chloroform, Ethyl Acetate, THF C->F G Try polar aprotic solvents: DMSO, DMF, Acetone D->G H Use pH modification: Acidify to precipitate, then dissolve in a basic aqueous solution (e.g., NaOH) E->H I Prepare a concentrated stock in DMSO or Ethanol G->I J Add stock solution dropwise to the final aqueous buffer with vigorous stirring I->J

Caption: A flowchart for troubleshooting precipitation issues with this compound derivatives.

Data Presentation

Table 1: Qualitative Solubility of this compound and its Derivatives in Common Solvents

Compound TypeWaterEthanol/MethanolDMSO/DMFDCM/Chloroform
This compound / L-Rhamnose SolubleSolubleSolubleInsoluble
Peracetylated this compound InsolubleSlightly SolubleSolubleSoluble
This compound Fatty Acid Esters (Long Chain) InsolubleSlightly SolubleSolubleSoluble
Rhamnolipids (Acid form) InsolubleSolubleSolubleSoluble
Rhamnolipids (Salt form) SolubleSolubleSolubleInsoluble

This table provides general solubility trends. Actual solubility can vary depending on the specific derivative and experimental conditions.

Table 2: Specific Solubility Data for D-Mannose (as a reference)

SolventApproximate Solubility
PBS (pH 7.2)~10 mg/mL
DMSO~20 mg/mL
Dimethylformamide (DMF)~10 mg/mL

Data for D-Mannose is provided as a reference for a related compound. Solubility of this compound is expected to be similar.

Experimental Protocols

Protocol 1: Solubilization of Peracetylated this compound for Chemical Reactions

This protocol describes how to dissolve a highly hydrophobic, peracetylated this compound derivative for use in a chemical reaction.

Materials:

  • Peracetylated this compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Round bottom flask and magnetic stirrer

Procedure:

  • Weigh the desired amount of the peracetylated this compound derivative and add it to a dry round bottom flask.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DCM to the flask. A common starting concentration is 20-50 mg/mL.

  • Stir the mixture at room temperature. The peracetylated derivative should dissolve to form a clear solution.

  • The resulting solution is now ready for the addition of other reagents for your chemical reaction.

Protocol 2: Preparation of an Aqueous Solution of an this compound Fatty Acid Ester using a Co-Solvent

This protocol is for preparing a dilute aqueous solution of a poorly soluble this compound fatty acid ester for in vitro biological assays.

Materials:

  • This compound fatty acid ester

  • Dimethyl sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of the this compound fatty acid ester in 100% DMSO. Ensure it is fully dissolved. This may require gentle warming or brief sonication.

  • Warm the desired sterile aqueous buffer to room temperature.

  • While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration (e.g., for a 10 µM final solution, add 1 µL of the 10 mM stock to 1 mL of buffer).

  • Continuously vortex for another 30 seconds after adding the stock solution to ensure proper mixing and minimize precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

  • Important: Prepare a vehicle control using the same concentration of DMSO in your aqueous buffer to test for any effects of the solvent on your experiment.

Protocol 3: pH-Dependent Solubilization of Rhamnolipid-like Derivatives

This protocol is suitable for this compound derivatives that contain a carboxylic acid group, such as rhamnolipids.

Materials:

  • Rhamnolipid-like this compound derivative

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter

Procedure:

  • If your derivative is in a basic aqueous solution, slowly add 1 M HCl to acidify the solution to a pH of approximately 3. This will protonate the carboxylic acid groups and cause the rhamnolipid to precipitate out of the solution.

  • Isolate the precipitate by centrifugation.

  • Remove the aqueous supernatant.

  • To the rhamnolipid precipitate, add a small amount of deionized water.

  • Slowly add 1 M NaOH dropwise while stirring until the pH of the solution reaches approximately 7.0.

  • The precipitate should dissolve as the carboxylic acid groups are deprotonated, forming the more soluble sodium salt. This will result in a concentrated aqueous solution of the rhamnolipid derivative.

Diagram: Effect of Derivatization on this compound Solubility

G cluster_0 Hydrophilic cluster_1 Hydrophobic A This compound B Chemical Derivatization (e.g., Acetylation, Esterification) A->B E High Water Solubility C Peracetylated this compound F Low Water Solubility D This compound Fatty Acid Ester B->C B->D

Caption: Derivatization of this compound with hydrophobic groups decreases its water solubility.

References

Technical Support Center: L-Mannose Enzymatic Conversion Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic conversion of L-Mannose. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the refinement of your this compound conversion processes.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for this compound production?

A1: The primary enzymes utilized for the production of this compound (a rare sugar not commonly found in nature) are typically isomerases that catalyze the conversion of a more readily available substrate. While the direct enzymatic conversion to this compound is less common, enzymes like L-rhamnose isomerase can use L-fructose as a substrate to produce this compound. More commonly in industrial production, D-mannose is synthesized from D-fructose using enzymes such as D-lyxose isomerase (D-LIase) or D-mannose isomerase.[1][2] For the purpose of this guide, we will focus on protocols that can be adapted for this compound production, often referencing the more extensively studied D-mannose production as a model.

Q2: What are the optimal reaction conditions for mannose isomerases?

A2: Optimal conditions vary depending on the specific enzyme and its source organism. However, general ranges can be provided. For example, many D-lyxose isomerases show optimal activity at a pH of around 6.5 and a temperature of 65°C.[2] One novel D-lyxose isomerase from Thermoprotei archaeon exhibits optimal activity at a higher temperature of 80-85°C and a pH of 6.5.[3] Mannose-6-phosphate isomerase from Bacillus subtilis has an optimal temperature of 40°C and a pH of 7.5.[4] It is crucial to consult the specific literature for the enzyme you are using.

Q3: What cofactors are required for mannose isomerase activity?

A3: Many mannose isomerases are metalloenzymes and require divalent metal ions as cofactors for their catalytic activity. Commonly required cofactors include cobalt (Co²⁺), manganese (Mn²⁺), and magnesium (Mg²⁺). For instance, the presence of 1.0 mM Co²⁺ can increase the activity of a co-expressed D-glucose isomerase and D-lyxose isomerase system by over 27-fold. Conversely, some metal ions can be inhibitory. It is recommended to determine the optimal cofactor and its concentration for your specific enzyme.

Q4: How can I monitor the progress of my this compound conversion reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for monitoring the production of mannose and the consumption of the substrate. Specific HPLC columns, such as those designed for carbohydrate analysis, can effectively separate mannose from other sugars in the reaction mixture. Additionally, colorimetric assays, such as the cysteine-carbazole method, can be used to quantify the ketose product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.Verify the optimal pH and temperature for your specific enzyme from the literature or manufacturer's data sheet. Prepare buffers accurately and ensure your incubator/water bath is calibrated.
Incorrect or Missing Cofactors: Many isomerases require specific metal ions to function.Ensure the required metal cofactor (e.g., Co²⁺, Mn²⁺) is present in the reaction mixture at the optimal concentration. Consider that some enzymes can be inhibited by other metal ions.
Enzyme Inactivation: The enzyme may have denatured due to improper storage or handling. High temperatures or extreme pH can lead to irreversible inactivation.Store the enzyme at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Maintain the reaction within the enzyme's stable pH and temperature range.
Presence of Inhibitors: The reaction mixture may contain inhibitors. For example, some sugar analogs or byproducts can act as competitive inhibitors. High concentrations of phosphate can also inhibit certain phosphatases used in multi-step synthesis pathways.Analyze your substrate and buffer components for potential inhibitors. If possible, purify the substrate. If byproducts are inhibitory, consider strategies to remove them during the reaction (e.g., in-situ product removal).
Inconsistent Results Inaccurate Substrate/Enzyme Concentration: Errors in weighing or diluting the enzyme or substrate will lead to variability.Calibrate your balances and pipettes. Prepare fresh substrate and enzyme solutions for each set of experiments.
Buffer Preparation Issues: Incorrect buffer pH or ionic strength can affect enzyme activity.Use a calibrated pH meter. Ensure the buffer components are fully dissolved and the final concentration is correct.
Difficulty in Product Analysis Poor Separation in HPLC: Co-elution of the product with the substrate or other components of the reaction mixture.Optimize your HPLC method. This may involve trying different columns, mobile phases, or temperatures.
Interference in Colorimetric Assays: Other components in the reaction mixture may interfere with the color development.Run appropriate controls, including a reaction mixture without the enzyme, to determine the background signal. Consider a more specific analytical method like HPLC.

Data Presentation

Table 1: Optimal Conditions for Various Mannose Isomerases

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Required Cofactor(s)Reference
D-Lyxose IsomeraseThermus sp.7.0>95Mn²⁺
D-Lyxose IsomeraseThermoprotei archaeon6.580-85Ni²⁺
D-Lyxose Isomerase & D-Glucose Isomerase (co-expressed)Acidothermus cellulolyticus & Thermosediminibacter oceani6.565Co²⁺
Mannose-6-Phosphate IsomeraseBacillus subtilis7.540Co²⁺
Mannose-6-Phosphate IsomeraseThermus thermophilus7.075Cu²⁺
Mannose-6-Phosphate IsomeraseBacillus amyloliquefaciens7.570Co²⁺
D-Mannose IsomerasePseudomonas syringae7.545None required

Table 2: Substrate Specificity of Mannose-6-Phosphate Isomerase from Bacillus subtilis

Substrate (Aldose)Relative Activity (%)Substrate (Ketose)Relative Activity (%)
L-Ribose100L-Ribulose100
D-Lyxose85D-Xylulose88
D-Talose70D-Ribulose75
D-Mannose65L-Xylulose60
L-Allose50D-Tagatose55

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Mannose from D-Fructose using D-Lyxose Isomerase

This protocol is adapted from a study on D-mannose production and can be used as a starting point for this compound synthesis from L-fructose with an appropriate L-sugar isomerase.

Materials:

  • D-Lyxose Isomerase (e.g., from Caldanaerobius polysaccharolyticus)

  • D-Fructose

  • Potassium phosphate buffer (PBS-K), 50 mM, pH 6.5

  • Manganese chloride (MnCl₂) solution, 1 M

  • Ultrapure water

  • Reaction vessels (e.g., 1.5 mL microcentrifuge tubes or larger vessels for scaled-up reactions)

  • Incubator or water bath set to 65°C

  • Boiling water bath or heating block at 100°C

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system for analysis

Procedure:

  • Prepare the Reaction Mixture:

    • In a reaction vessel, combine the following components to the desired final volume:

      • D-Fructose solution (to a final concentration of 100 mM to 600 g/L, depending on the experimental goal)

      • 50 mM PBS-K buffer (pH 6.5)

      • MnCl₂ (to a final concentration of 1 mM)

      • D-Lyxose Isomerase (e.g., 100 µg/mL)

  • Initiate the Reaction:

    • Place the reaction vessel in an incubator or water bath pre-heated to 65°C.

    • Incubate for the desired reaction time (e.g., 15 minutes for initial activity assays, or several hours for production runs).

  • Terminate the Reaction:

    • To stop the enzymatic reaction, place the reaction vessel in a boiling water bath or heating block at 100°C for 15 minutes.

  • Sample Preparation for Analysis:

    • After cooling the sample to room temperature, centrifuge at 8,000 x g for 15 minutes to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the sample by HPLC to determine the concentration of D-mannose produced and D-fructose consumed.

Protocol 2: Activity Assay for Mannose-6-Phosphate Isomerase (MPI)

This protocol is based on a colorimetric method for determining MPI activity.

Materials:

  • Cell lysate or purified Mannose-6-Phosphate Isomerase

  • Reaction buffer (20 mM Tris, 0.5 mM ZnCl₂, pH 7.5)

  • Mannose-6-phosphate solution

  • 1.5% Cysteine-HCl solution

  • 70% Sulfuric acid

  • Ethanolic carbazole solution (0.12%)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, dilute 50 µg of protein from the cell lysate or an appropriate amount of purified enzyme in the reaction buffer.

    • Add mannose-6-phosphate to a final concentration of 222 µM.

    • Incubate the reaction mixture at 37°C for 10 minutes.

  • Color Development:

    • Add 1.5% cysteine-HCl to a final concentration of 0.25%.

    • Carefully add 70% sulfuric acid to a final concentration of 60%.

    • Add the ethanolic carbazole solution to a final concentration of 0.003%.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for 1 hour to allow for color development.

    • Measure the absorbance of the solution at 560 nm using a spectrophotometer.

  • Quantification:

    • The amount of fructose-6-phosphate produced is proportional to the absorbance at 560 nm. A standard curve using known concentrations of fructose-6-phosphate should be prepared to quantify the product.

Mandatory Visualizations

Enzymatic_Conversion_Pathway cluster_enzyme L-Rhamnose Isomerase (or other suitable L-sugar isomerase) L-Fructose L-Fructose Enzyme Enzyme L-Fructose->Enzyme This compound This compound Enzyme->this compound

Caption: Enzymatic conversion of L-Fructose to this compound.

Troubleshooting_Workflow Start Low/No Product Yield Check_Conditions Optimal pH & Temp? Start->Check_Conditions Check_Cofactors Cofactors Present? Check_Conditions->Check_Cofactors Yes Adjust_Conditions Adjust pH and/or Temperature Check_Conditions->Adjust_Conditions No Check_Enzyme_Activity Enzyme Active? Check_Cofactors->Check_Enzyme_Activity Yes Add_Cofactors Add Correct Cofactors Check_Cofactors->Add_Cofactors No Check_Inhibitors Inhibitors Present? Check_Enzyme_Activity->Check_Inhibitors Yes New_Enzyme Use Fresh Enzyme Stock Check_Enzyme_Activity->New_Enzyme No Purify_Substrate Purify Substrate/Buffer Check_Inhibitors->Purify_Substrate Yes Success Successful Conversion Check_Inhibitors->Success No Adjust_Conditions->Start Add_Cofactors->Start New_Enzyme->Start Purify_Substrate->Start

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Troubleshooting Non-Specific Enzyme Activity on L-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to non-specific enzyme activity on the L-Mannose substrate.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues with off-target enzyme activity on this compound in a question-and-answer format.

Q1: My enzyme, which should be specific for another sugar (e.g., L-Rhamnose), is showing significant activity on this compound. What could be the cause?

A1: This phenomenon, known as enzyme promiscuity or substrate ambiguity, can occur when an enzyme's active site has some flexibility, allowing it to bind and catalyze reactions on substrates with similar structures to its primary substrate. This compound and L-Rhamnose (6-deoxy-L-mannose) are structurally similar, which can lead to off-target activity. Several factors can influence this, including suboptimal assay conditions and high enzyme or substrate concentrations.

Q2: How can I confirm that the observed activity is indeed on this compound and not due to contamination?

A2: To confirm the source of the activity, you should run a series of control experiments:

  • Substrate Blank: Incubate this compound in the reaction buffer without the enzyme to check for non-enzymatic degradation.

  • Enzyme Blank: Incubate the enzyme in the reaction buffer without the this compound substrate to check for any interfering reactions from the enzyme preparation itself.

  • Positive Control: Test your enzyme with its known primary substrate to ensure it is active under your experimental conditions.

  • Confirmation of Product Identity: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm that the product formed is derived from this compound.

Q3: What are the immediate steps I can take to reduce this non-specific activity?

A3: You can start by optimizing your reaction conditions, as minor changes can significantly impact enzyme specificity.

  • Adjust pH and Temperature: Enzyme specificity can be highly dependent on pH and temperature. Perform a matrix of experiments with varying pH and temperature to find the optimal conditions that favor activity on your primary substrate while minimizing activity on this compound.

  • Lower Enzyme Concentration: High concentrations of the enzyme can sometimes lead to increased off-target activity. Try reducing the enzyme concentration to the lowest level that still provides a reliable signal with your primary substrate.

  • Vary Substrate Concentration: At very high concentrations of the off-target substrate (this compound), you may observe increased non-specific activity. Conversely, if you are working with a mixture of substrates, the relative concentrations will influence which reaction is favored.

Q4: Can I use an inhibitor to block the non-specific activity on this compound?

A4: Yes, using a competitive inhibitor that specifically blocks the binding of this compound without affecting the binding of your primary substrate can be an effective strategy. The ideal inhibitor would be a structural analog of this compound that binds to the active site but is not processed by the enzyme. You will need to perform a competitive inhibition assay to determine the appropriate concentration of the inhibitor.

Frequently Asked Questions (FAQs)

Q: What is enzyme promiscuity?

A: Enzyme promiscuity is the ability of an enzyme to catalyze a reaction on a substrate other than its primary, physiological substrate. This is often observed with substrates that are structurally similar to the main substrate.

Q: Are there known instances of enzymes non-specifically acting on this compound?

A: Yes, for example, some L-rhamnose isomerases have been reported to exhibit activity on other sugars due to structural similarities between the substrates. Similarly, certain glycosidases may show off-target activity on mannose-containing glycans. For instance, an α-1,6-mannosidase from Xanthomonas manihotis has been observed to also have an unexpected β1-4-galactosidase activity on branched glycans.[1]

Q: How do I choose a suitable competitive inhibitor?

A: A good competitive inhibitor is typically a molecule that closely resembles the substrate (in this case, this compound) in shape and chemical properties but lacks the specific bond that the enzyme cleaves or modifies. This allows it to bind to the active site and block the substrate without being converted into a product.

Q: How does buffer composition affect enzyme specificity?

A: Buffer components, including pH, ionic strength, and the presence of certain ions or additives, can influence the conformation of the enzyme's active site. By altering the three-dimensional structure of the active site, the buffer can affect the enzyme's affinity for different substrates, thereby influencing its specificity.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for an L-Rhamnose Isomerase

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)
L-Rhamnose1.51501258.3 x 104
This compound15.030251.7 x 103

This table illustrates how kinetic parameters can be used to quantify the difference in an enzyme's efficiency with its primary substrate versus a non-specific substrate. A lower Km and a higher kcat/Km indicate greater specificity and efficiency.

Table 2: Effect of a Competitive Inhibitor on Non-Specific Activity

Inhibitor Conc. (µM)% Inhibition of this compound Activity% Inhibition of L-Rhamnose Activity
000
10252
50708
1009215

This table shows the differential effect of a competitive inhibitor on the enzyme's activity with its non-specific (this compound) and primary (L-Rhamnose) substrates.

Experimental Protocols

Protocol 1: Determining the Inhibition Constant (Ki) of a Competitive Inhibitor

This protocol outlines the steps to determine the Ki of an inhibitor for the non-specific activity of an enzyme on this compound.

1. Materials:

  • Enzyme of interest
  • This compound (substrate)
  • Competitive inhibitor
  • Assay buffer (optimized for pH and ionic strength)
  • Spectrophotometer or other appropriate detection instrument
  • 96-well plates or cuvettes

2. Procedure:

  • Determine the Km for this compound:
  • Prepare a series of this compound concentrations in the assay buffer.
  • Initiate the reaction by adding a fixed amount of the enzyme.
  • Measure the initial reaction velocity (V0) for each substrate concentration.
  • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
  • Perform Inhibition Assays:
  • Prepare a matrix of reactions in a 96-well plate. Each well should contain a fixed concentration of the enzyme and varying concentrations of both this compound and the inhibitor.
  • It is recommended to use this compound concentrations around the previously determined Km value.
  • Use a range of inhibitor concentrations, starting from a low concentration and increasing to a concentration that gives significant inhibition.
  • Initiate the reactions by adding the enzyme.
  • Measure the initial reaction velocities for all conditions.
  • Data Analysis:
  • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.
  • Alternatively, use non-linear regression analysis to fit the data to the competitive inhibition model of the Michaelis-Menten equation.
  • Calculate the apparent Km (Km,app) for each inhibitor concentration.
  • Plot Km,app versus the inhibitor concentration [I]. The slope of this line will be Km/Ki. From this, the Ki can be calculated.
  • The Ki can also be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where the IC50 is the inhibitor concentration that causes 50% inhibition of the enzyme's activity at a given substrate concentration [S].[2]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Non-Specific Activity on this compound Observed q1 Is the activity truly on this compound? start->q1 run_controls Run Control Experiments (Blanks, Positive Control) q1->run_controls No q2 Are assay conditions optimal? q1->q2 Yes confirm_product Confirm Product Identity (HPLC, MS) run_controls->confirm_product confirm_product->q2 optimize_conditions Optimize Assay Conditions (pH, Temp, Enzyme Conc.) q2->optimize_conditions No q3 Is non-specific activity still high? q2->q3 Yes optimize_conditions->q3 use_inhibitor Use a Competitive Inhibitor q3->use_inhibitor Yes end_fail Further Investigation Needed (e.g., Protein Engineering) q3->end_fail No determine_ki Determine Inhibitor Ki use_inhibitor->determine_ki end_success Success: Specificity Increased determine_ki->end_success

Caption: Troubleshooting workflow for addressing non-specific enzyme activity.

Competitive_Inhibition cluster_0 Without Inhibitor cluster_1 With Competitive Inhibitor Enzyme_A Enzyme Active Site Product_A Product Enzyme_A->Product_A Binds & Catalyzes Substrate_A Substrate Substrate_A->Enzyme_A Enzyme_B Enzyme Active Site No_Reaction No Reaction Substrate_B Substrate Substrate_B->Enzyme_B Blocked Inhibitor Competitive Inhibitor Inhibitor->Enzyme_B Binds

Caption: Mechanism of competitive inhibition at the enzyme's active site.

References

improving the efficiency of L-Mannose epimerization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of L-Mannose epimerization reactions. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound epimerization?

A1: The two primary methods for producing this compound and its epimers are enzymatic conversion and chemical catalysis.

  • Enzymatic Methods: These methods utilize enzymes like isomerases or epimerases to catalyze the reaction. L-Rhamnose Isomerase is noted for its broad substrate specificity and potential in producing various rare sugars, including this compound.[1][2][3] Cellobiose 2-epimerase is another enzyme used, which can reversibly convert D-glucose residues to D-mannose residues at the reducing end of certain oligosaccharides.[4][5]

  • Chemical Methods: These typically involve the use of catalysts, with molybdenum-based compounds being the most studied for the epimerization of glucose to mannose. This process is often referred to as the Bilik reaction. These reactions can be challenged by catalyst leaching and the need for high temperatures, which may lead to side reactions.

Q2: What key factors influence the yield and efficiency of enzymatic epimerization?

A2: Several factors critically impact the efficiency of enzymatic reactions:

  • pH and Temperature: Every enzyme has an optimal pH and temperature range for maximum activity. For instance, a thermostable L-rhamnose isomerase from Caldicellulosiruptor obsidiansis shows maximal activity at pH 8.0 and 85°C.

  • Metal Ions: Many isomerases and epimerases are metalloenzymes that require specific metal ions as cofactors for activity. The L-rhamnose isomerase from C. obsidiansis, for example, is significantly activated by Co2+. Conversely, ions like Al3+, Fe3+, Cu2+, and Zn2+ can inhibit certain enzymes like cellobiose 2-epimerase.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, although many industrial processes aim for high concentrations to maximize volumetric productivity.

  • Enzyme Stability: The operational stability of the enzyme, indicated by its half-life at a given temperature, determines its suitability for industrial-scale production.

Q3: What are the main challenges in chemical epimerization using molybdenum-based catalysts?

A3: The primary challenges include:

  • Catalyst Leaching: Molybdenum species are prone to leaching from the solid support into the reaction solution, leading to catalyst deactivation and product contamination.

  • Byproduct Formation: The reaction is typically conducted at high temperatures, which can promote undesirable side reactions, reducing the selectivity and yield of the desired mannose product.

  • Equilibrium Limitation: The epimerization of glucose to mannose is a reversible, equilibrium-limited reaction, which restricts the maximum achievable conversion.

Troubleshooting Guide

This guide addresses common problems encountered during this compound epimerization experiments.

Problem: Low or No Product Yield
Possible CauseSuggested Solution
(Enzymatic) Suboptimal pH or Temperature Verify the pH of your buffer and the reaction temperature. Ensure they match the reported optimal conditions for your specific enzyme. For example, some cellobiose 2-epimerases work best at pH 7.5 and 30-75°C.
(Enzymatic) Enzyme Inactivation / Denaturation Prepare fresh enzyme solution. Avoid repeated freeze-thaw cycles. Confirm the presence of required cofactors (e.g., Co2+) and absence of known inhibitors (e.g., Cu2+, Zn2+).
(Enzymatic) Incorrect Substrate Anomer Some epimerases are specific to a particular anomer (α or β) of the substrate. Research suggests some D-mannose 2-epimerases specifically act on the β-anomer of D-glucose.
(Chemical) Catalyst Inactivity or Leaching Use a fresh batch of catalyst. If reusing the catalyst, perform a regeneration or reactivation step if applicable. For molybdenum-based catalysts, consider using a hybrid material like a polyoxometalate-based metal-organic framework (POMOF), which has shown good stability over successive cycles.
(Chemical) Insufficient Reaction Time or Temperature The reaction may not have reached equilibrium. Increase the reaction time or temperature according to established protocols. For example, Mo/Z-HT catalyst achieves a high yield at 130°C in 30 minutes. Be aware that higher temperatures can also increase byproduct formation.
Problem: High Levels of Byproducts or Low Selectivity
Possible CauseSuggested Solution
(Chemical) Reaction Temperature is Too High While higher temperatures increase the reaction rate, they can also promote degradation and side reactions. Optimize the temperature to balance yield and selectivity.
(Chemical) Incorrect Catalyst Loading Higher catalyst loadings can accelerate both the main and side reactions, potentially reducing selectivity. The optimal catalyst-to-substrate ratio should be determined experimentally.
(General) Substrate Degradation Sugars can degrade under harsh conditions (e.g., very high temperatures or extreme pH). Ensure reaction conditions are not causing unwanted degradation of your starting material or product.
Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and resolving low product yield in an epimerization reaction.

TroubleshootingFlowchart start Start: Low Product Yield Detected check_params Verify Core Reaction Parameters (Temp, pH, Time, Concentrations) start->check_params params_ok Are Parameters Correct? check_params->params_ok enzymatic_path Enzymatic Reaction? params_ok->enzymatic_path Yes adjust_params Action: Adjust Parameters to Protocol Specs params_ok->adjust_params No check_enzyme Check Enzyme Activity & Cofactors enzymatic_path->check_enzyme Yes chemical_path Chemical Reaction? enzymatic_path->chemical_path No enzyme_ok Enzyme Active & Cofactors Present? check_enzyme->enzyme_ok replace_enzyme Action: Use Fresh Enzyme/Buffer Add Required Cofactors enzyme_ok->replace_enzyme No analyze_byproducts Analyze for Byproducts / Degradation enzyme_ok->analyze_byproducts Yes check_catalyst Check Catalyst Integrity & Loading chemical_path->check_catalyst Yes catalyst_ok Catalyst OK? check_catalyst->catalyst_ok replace_catalyst Action: Use Fresh Catalyst Optimize Loading catalyst_ok->replace_catalyst No catalyst_ok->analyze_byproducts Yes adjust_params->check_params replace_enzyme->check_enzyme replace_catalyst->check_catalyst optimize Systematically Optimize Conditions (e.g., Temp Gradient, Time Course) analyze_byproducts->optimize end_ok Problem Resolved optimize->end_ok EpimerizationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_substrate Prepare Substrate Solution (e.g., 500 g/L D-Glucose in Buffer) prep_enzyme Prepare Enzyme Solution pre_warm Pre-warm Substrate to 50°C prep_enzyme->pre_warm add_enzyme Add Enzyme to Initiate Reaction pre_warm->add_enzyme incubate Incubate at 50°C with Agitation add_enzyme->incubate sampling Withdraw Aliquots Over Time incubate->sampling quench Quench Reaction (Heat or Acid) sampling->quench analyze Analyze by HPLC for Glucose and Mannose quench->analyze Mechanism cluster_mech Proposed Mo-Catalyzed Epimerization Mechanism Glucose Glucose (Aldose Form) Complex Glucose-Molybdate Complex Glucose->Complex Coordination TS Transition State (1,2 Carbon Shift) Complex->TS Rearrangement Mannose Mannose (Aldose Form) TS->Mannose Product Release

References

Technical Support Center: Troubleshooting Contamination in Microbial Cultures Grown on L-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address contamination issues in microbial cultures utilizing L-Mannose as a selective carbon source.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving contamination in your this compound microbial cultures.

Initial Contamination Assessment

Question: My this compound culture shows unexpected turbidity, a color change, or unusual cell morphology. How do I begin troubleshooting?

Answer:

An unexpected change in your culture's appearance is a primary indicator of contamination.[1] Follow these initial steps to assess the situation:

  • Visual Inspection: Carefully observe the culture flask or plate. Note the color, clarity, and any visible particulate matter in the medium. For agar plates, examine colony morphology for any inconsistencies with your target organism.

  • Microscopic Examination: Aseptically collect a small sample of your culture. Prepare a wet mount and perform a Gram stain to visualize the cellular morphology of the organisms present.[2][3] This will help differentiate between your target microbe and potential contaminants like bacteria (cocci, bacilli), yeast (budding cells), or fungi (hyphae).[4]

  • Isolate the Culture: Immediately move the suspected contaminated culture to a designated quarantine area to prevent cross-contamination of other experiments in your laboratory.[5]

The following diagram outlines the initial workflow for assessing a suspected contamination event.

G cluster_0 Initial Contamination Assessment A Suspected Contamination (e.g., turbidity, color change) B Visual Inspection (Macroscopic) A->B C Microscopic Examination (Gram Stain, Wet Mount) B->C D Quarantine Culture C->D E Contamination Confirmed D->E F Proceed to Source Identification E->F

Caption: Workflow for the initial assessment of suspected microbial contamination.

Identifying the Source of Contamination

Question: I've confirmed my this compound culture is contaminated. How do I identify the source?

Answer:

Identifying the source of contamination is critical to preventing future occurrences. Consider the following potential sources and investigatory steps:

  • Aseptic Technique: Improper aseptic technique is a common cause of contamination. Review your procedures for handling sterile media, cultures, and equipment.

  • Media and Reagents: The this compound stock solution, basal medium, or other supplements could be contaminated.

  • Laboratory Environment: Airborne contaminants from dust, aerosols, or inadequate cleaning can introduce microbes.

  • Equipment: Non-sterile incubators, biosafety cabinets, pipettes, or glassware can be sources of contamination.

The following diagram illustrates the process of identifying the source of contamination.

G cluster_1 Source Identification Workflow A Contamination Confirmed B Review Aseptic Technique A->B C Test Media & Reagents for Sterility A->C D Environmental Monitoring (Air & Surface Sampling) A->D E Inspect & Test Equipment A->E F Isolate Source B->F C->F D->F E->F G Implement Corrective Actions F->G

Caption: A logical workflow for identifying the source of microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of microbial contaminants I might encounter in my this compound cultures?

A1: While specific data for this compound selective media is limited, common contaminants in microbial cultures, in general, include bacteria, yeast, and molds. The use of this compound as a sole carbon source is designed to be selective, but some environmental microbes may still be able to utilize it or survive on trace nutrients.

Q2: Can the this compound itself be a source of contamination?

A2: Yes. This compound powder or stock solutions can become contaminated if not handled and stored properly. It is crucial to use sterile techniques when preparing this compound solutions and to sterilize the final solution before adding it to your sterile basal medium.

Q3: How does this compound as a sole carbon source affect the growth of contaminants?

A3: this compound is a C-2 epimer of glucose and can be metabolized by various microorganisms. However, not all microbes can efficiently utilize this compound as their only source of carbon and energy. This selectivity is the basis for its use in specialized culture media. Contaminants that can metabolize this compound may still grow, while others may exhibit limited or no growth.

Q4: How should I prepare my this compound growth medium to minimize contamination risk?

A4: Strict adherence to aseptic technique is paramount. This includes working in a laminar flow hood, using sterile equipment and reagents, and properly sterilizing your prepared media. See the detailed "Protocol for Preparation of this compound Broth and Agar Plates" below for specific instructions.

Q5: What is the best way to sterilize my this compound solution?

A5: this compound solutions are heat-stable and can be sterilized by autoclaving. However, to avoid potential caramelization or degradation, especially when in the presence of other media components, filter sterilization using a 0.22 µm filter is a reliable alternative.

Q6: How can I perform quality control on my this compound based media?

A6: Each new batch of this compound medium should be tested for sterility and its ability to support the growth of your target organism while inhibiting others. See the "Protocol for Quality Control of this compound Based Media" for a detailed procedure.

Quantitative Data Summary

Contaminant TypeCommon GeneraTypical Appearance in Liquid CultureTypical Appearance on Solid Media
Bacteria Staphylococcus, Bacillus, Pseudomonas, E. coliTurbidity, pellicle formation, color change (often yellow)Discrete colonies, varied morphology and color
Yeast Candida, SaccharomycesTurbidity, sometimes with a film on the surface; individual ovoid or spherical particles under a microscopeCreamy, opaque colonies, often round
Mold Penicillium, AspergillusFilamentous growth, may form clumps or matsFuzzy, filamentous colonies, often with colored spores

Disclaimer: This table represents common contaminants in general microbial cultures and may not be fully representative of contaminants found in highly selective this compound media.

Experimental Protocols

Protocol for Preparation of this compound Broth and Agar Plates

This protocol outlines the steps for preparing sterile liquid (broth) and solid (agar) media containing this compound as the sole carbon source.

Materials:

  • Basal medium powder (without a carbon source)

  • This compound powder

  • Deionized water

  • Agar (for solid media)

  • Sterile flasks or bottles

  • Sterile petri dishes

  • Autoclave

  • Stir plate and stir bar

  • 0.22 µm sterile filter (optional)

Procedure:

  • Prepare Basal Medium:

    • Dissolve the appropriate amount of basal medium powder in deionized water as per the manufacturer's instructions, but omit any specified carbon source.

    • For agar plates, add agar to the basal medium at the concentration recommended by the manufacturer (typically 1.5-2.0%).

  • Prepare this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 20% w/v) in a separate flask by dissolving this compound powder in deionized water.

  • Sterilization:

    • Method A (Autoclaving Separately): Autoclave the basal medium (with or without agar) and the this compound stock solution in separate containers. A standard autoclave cycle of 121°C for 15 minutes is typically sufficient.

    • Method B (Filter Sterilization): Autoclave the basal medium. Allow it to cool to approximately 50°C. Filter-sterilize the this compound stock solution through a 0.22 µm filter and aseptically add it to the sterile basal medium.

  • Combine and Dispense:

    • If using Method A, allow both solutions to cool to approximately 50°C before aseptically combining them to the desired final this compound concentration.

    • For broth, aseptically dispense the final medium into sterile tubes or flasks.

    • For agar plates, aseptically pour the molten agar into sterile petri dishes and allow them to solidify.

  • Quality Control:

    • Incubate a representative sample of the prepared media at the appropriate temperature for 24-48 hours to check for sterility before use.

Protocol for Quality Control of this compound Based Media

This protocol ensures that each batch of prepared this compound medium is sterile and performs as expected.

Materials:

  • Newly prepared this compound broth or agar plates

  • Positive control strain (your target organism)

  • Negative control strain (an organism unable to utilize this compound)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Sterility Testing:

    • Select at least one plate or tube from the newly prepared batch of media.

    • Incubate at the temperature you will use for your experiments for 48 hours.

    • Observe for any microbial growth. Any growth indicates a breach in sterility, and the entire batch should be discarded.

  • Performance Testing (Growth Promotion and Inhibition):

    • Positive Control:

      • Prepare a dilute suspension of your target organism in sterile saline or PBS.

      • Inoculate an this compound agar plate or broth tube with a small, known amount of the organism.

      • Incubate under standard conditions and observe for typical growth.

    • Negative Control:

      • Prepare a dilute suspension of a known organism that cannot metabolize this compound.

      • Inoculate an this compound agar plate or broth tube with a similar amount of this organism.

      • Incubate under the same conditions and confirm the absence of significant growth.

  • Record Keeping:

    • Maintain a detailed record of all quality control testing for each batch of media, including the date of preparation, batch number, and the results of sterility and performance tests.

The following diagram illustrates the quality control workflow for this compound based media.

G cluster_2 Media Quality Control Workflow A New Batch of this compound Medium B Sterility Test (Incubate sample for 48h) A->B C Growth Observed? B->C D Discard Batch C->D Yes E Performance Test C->E No F Inoculate with Positive Control E->F G Inoculate with Negative Control E->G H Incubate F->H G->H I Expected Growth of Positive Control? H->I J No Growth of Negative Control? H->J K Batch Approved for Use I->K Yes L Troubleshoot Media Preparation I->L No J->K Yes J->L No

Caption: A workflow for performing quality control on newly prepared this compound media.

References

Technical Support Center: Enhancing the Stability of L-Mannose in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Mannose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with this compound stability.

Problem 1: Inconsistent experimental results over time with this compound solutions.

  • Potential Cause 1: pH-dependent epimerization. this compound, an aldose, can undergo epimerization to other sugars, such as L-glucose, especially under certain pH conditions. This process is accelerated in basic solutions.

  • Solution:

    • Maintain the pH of your buffer in the neutral to slightly acidic range (pH 6.0-7.2) where this compound is more stable.

    • If your experiment requires a basic pH, prepare fresh this compound solutions immediately before use and minimize the incubation time.

    • Consider using a buffer system with a lower pH optimum if compatible with your experimental design.

  • Potential Cause 2: Maillard reaction with amine-containing buffers. Buffers containing primary or secondary amines, such as Tris, can react with the carbonyl group of this compound in a process called the Maillard reaction. This reaction is accelerated by heat and alkaline conditions, leading to the degradation of this compound and the formation of colored byproducts.[1][2]

  • Solution:

    • Avoid using amine-containing buffers like Tris, especially for prolonged incubations at elevated temperatures.

    • Opt for non-amine buffers such as phosphate-buffered saline (PBS) or HEPES.

    • If Tris is required, use the lowest possible concentration and pH, and prepare solutions fresh.

  • Potential Cause 3: Enzymatic degradation. If your experimental system involves biological samples such as cell lysates or serum, it may contain enzymes like mannosidases that can degrade this compound.[3][4]

  • Solution:

    • If enzymatic degradation is suspected, consider heat-inactivating the biological sample before adding this compound, if this does not compromise your experiment.

    • Add commercially available inhibitors of relevant enzymes to your buffer.

    • Perform experiments at lower temperatures (e.g., 4°C) to reduce enzyme activity.

Problem 2: Browning or yellowing of this compound containing buffers upon heating or storage.

  • Potential Cause: Maillard reaction. The browning of your solution is a classic indicator of the Maillard reaction occurring between this compound and any amine-containing molecules in your buffer.[1] This reaction is significantly accelerated at higher temperatures.

  • Solution:

    • As mentioned previously, switch to a non-amine buffer like PBS or HEPES.

    • Prepare this compound solutions fresh and avoid long-term storage, especially at room temperature or higher.

    • If heating is necessary, minimize the duration and temperature.

    • Store stock solutions at 4°C or frozen (-20°C or -80°C) to slow down the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare and store this compound stock solutions?

A1: For optimal stability, prepare this compound stock solutions in a non-amine buffer such as PBS at a neutral pH. For short-term storage (up to a few days), refrigeration at 4°C is recommended. For long-term storage, aliquot the stock solution into single-use volumes and store frozen at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles. Some suppliers suggest that aqueous solutions of D-mannose should not be stored for more than one day.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in neutral to slightly acidic conditions (pH 6.0-7.2). Stability decreases in alkaline (basic) conditions due to an increased rate of epimerization and the Maillard reaction.

Q3: Can I use Tris buffer with this compound?

A3: It is generally not recommended to use Tris buffer with this compound, especially for experiments involving heating or long incubation times. Tris contains a primary amine that can react with this compound via the Maillard reaction, leading to its degradation. If Tris is experimentally necessary, use the lowest effective concentration, maintain a pH as close to neutral as possible, and prepare the solution immediately before use.

Q4: How does temperature affect the stability of this compound in solution?

A4: Higher temperatures accelerate the degradation of this compound. The rates of both epimerization and the Maillard reaction increase with temperature. For experiments requiring incubation at 37°C, it is crucial to use a stable buffer and consider the potential for degradation over the time course of the experiment. Whenever possible, keep this compound solutions on ice and add them to the experimental system just before starting the incubation.

Q5: My this compound solution has turned slightly yellow. Can I still use it?

A5: A slight yellowing of the solution is an indication that the Maillard reaction has occurred, meaning some of the this compound has degraded. For sensitive quantitative experiments, it is highly recommended to discard the solution and prepare a fresh one. For less sensitive qualitative experiments, it may still be usable, but be aware that the effective concentration of this compound will be lower than the initial concentration.

Data Presentation

Table 1: General Stability of this compound in Aqueous Solutions under Various Conditions

ConditionBufferpHTemperatureStability/Observations
Storage Non-amine (e.g., PBS)7.2-20°C to -80°CStable for up to 1 month.
Non-amine (e.g., PBS)7.24°CRecommended for short-term (a few days).
Non-amine (e.g., PBS)7.2Room Temp (15-25°C)Not recommended for more than one day.
Incubation Amine-containing (e.g., Tris)> 7.537°CProne to Maillard reaction and browning.
Non-amine (e.g., PBS)> 8.037°CIncreased rate of epimerization.
Non-amine (e.g., PBS)6.0 - 7.237°CRelatively stable for short-term incubations.

Table 2: Factors Influencing this compound Degradation Rate

FactorEffect on Degradation RatePrimary Degradation Pathway(s)
Increasing pH (especially > 7.5) IncreasesEpimerization, Maillard Reaction
Increasing Temperature IncreasesEpimerization, Maillard Reaction
Presence of Primary/Secondary Amines IncreasesMaillard Reaction
Presence of Degrading Enzymes IncreasesEnzymatic Degradation

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

  • Materials:

    • This compound powder

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile, nuclease-free water

    • Sterile filtration unit (0.22 µm)

    • Sterile storage tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile container.

    • Dissolve the this compound in the required volume of PBS, pH 7.2, by gentle vortexing or swirling.

    • Sterile-filter the solution using a 0.22 µm filter to remove any potential microbial contamination.

    • Aliquot the sterilized solution into single-use tubes.

    • For immediate use, store at 4°C. For long-term storage, store at -20°C or -80°C.

Protocol 2: Quantification of this compound Stability Over Time via HPLC

This protocol provides a general method to assess the stability of this compound in a specific buffer.

  • Materials:

    • This compound solution in the experimental buffer of interest

    • HPLC system with a suitable column for carbohydrate analysis (e.g., an anion-exchange column) and a refractive index (RI) or electrochemical detector.

    • This compound standard for calibration curve

    • Mobile phase appropriate for the chosen column

  • Procedure:

    • Prepare a fresh solution of this compound in the buffer to be tested at the desired concentration.

    • Immediately take a sample for analysis (Time 0).

    • Incubate the this compound solution under the desired experimental conditions (e.g., 37°C in a water bath).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • If necessary, dilute the samples to fall within the linear range of the HPLC method.

    • Inject the samples, along with a series of this compound standards, into the HPLC system.

    • Quantify the this compound peak area for each sample.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

Troubleshooting_LMannose_Instability start Inconsistent Experimental Results with this compound cause1 Potential Cause: pH-dependent Epimerization start->cause1 cause2 Potential Cause: Maillard Reaction (with amine buffers) start->cause2 cause3 Potential Cause: Enzymatic Degradation start->cause3 solution1a Maintain pH 6.0-7.2 cause1->solution1a solution1b Prepare Fresh Solutions for Basic pH cause1->solution1b solution2a Use Non-Amine Buffers (PBS, HEPES) cause2->solution2a solution2b Minimize Temperature and Incubation Time cause2->solution2b solution3a Heat-Inactivate Biological Sample cause3->solution3a solution3b Use Enzyme Inhibitors cause3->solution3b solution3c Perform at 4°C cause3->solution3c browning Browning/Yellowing of Solution cause_browning Potential Cause: Maillard Reaction browning->cause_browning solution_browning1 Switch to Non-Amine Buffer cause_browning->solution_browning1 solution_browning2 Prepare Fresh & Store Cold cause_browning->solution_browning2

Troubleshooting workflow for this compound instability.

LMannose_Degradation_Pathways cluster_epimerization Epimerization cluster_maillard Maillard Reaction cluster_enzymatic Enzymatic Degradation LMannose This compound LGlucose L-Glucose LMannose->LGlucose Reversible SchiffBase Schiff Base LMannose->SchiffBase DegradedProducts Degraded Products LMannose->DegradedProducts condition_epimerization Basic pH condition_epimerization->LGlucose AmineBuffer Amine Buffer (e.g., Tris) AmineBuffer->SchiffBase Amadori Amadori Products SchiffBase->Amadori Melanoidins Melanoidins (Brown Pigments) Amadori->Melanoidins condition_maillard Heat, Basic pH condition_maillard->SchiffBase Enzymes Mannosidases Enzymes->DegradedProducts Catalyzes

Degradation pathways of this compound in buffers.

References

Validation & Comparative

A Comparative Analysis of L-Mannose and D-Mannose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of monosaccharide metabolism is crucial for advancements in glycobiology, oncology, and the development of therapeutics for metabolic disorders. This guide provides an objective comparison of the metabolic pathways of L-Mannose and D-Mannose, supported by experimental data and detailed protocols.

Introduction to Mannose Isomers

D-Mannose is a C-2 epimer of glucose and a naturally occurring monosaccharide that plays a significant role in human metabolism, particularly in the glycosylation of proteins.[1][2] In contrast, this compound is not typically utilized in mammalian biological systems.[3] However, certain microorganisms, such as the bacterium Aerobacter aerogenes, can metabolize this compound, often leveraging enzymes from other sugar metabolism pathways.[4][5] This comparative analysis will explore the distinct metabolic fates of these two mannose isomers.

D-Mannose Metabolism

D-Mannose enters mammalian cells through glucose transporters (GLUTs) and is then phosphorylated by hexokinase (HK) to form D-Mannose-6-phosphate (Man-6-P). This intermediate is a key branch point in D-Mannose metabolism.

From D-Mannose-6-phosphate, the metabolic pathway can proceed in two primary directions:

  • Glycolysis: Phosphomannose isomerase (MPI) converts D-Mannose-6-phosphate to Fructose-6-phosphate, which then enters the glycolytic pathway to be used for energy production.

  • Glycosylation: Phosphomannomutase 2 (PMM2) converts D-Mannose-6-phosphate to D-Mannose-1-phosphate. This is subsequently converted to GDP-D-mannose, a precursor for the synthesis of N-linked glycans and other glycoconjugates.

The flux of D-Mannose-6-phosphate through these pathways is a critical determinant of cellular function. In mammalian cells, a significantly larger proportion of intracellular D-mannose enters the glycolytic pathway compared to the glycosylation pathway.

This compound Metabolism in Aerobacter aerogenes

Mutant strains of the bacterium Aerobacter aerogenes are capable of utilizing this compound as a sole carbon source. This metabolism is facilitated by enzymes of the L-rhamnose catabolic pathway. The key enzymatic steps are:

  • Isomerization: L-rhamnose isomerase catalyzes the conversion of this compound to L-Fructose. This enzyme exhibits broad substrate specificity and can act on this compound.

  • Phosphorylation: L-fructokinase (a type of fructokinase) phosphorylates L-Fructose to produce L-Fructose-1-phosphate.

  • Cleavage: L-fructose-1-phosphate aldolase cleaves L-Fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde. DHAP can then enter the glycolytic pathway.

Quantitative Data Comparison

The following table summarizes key quantitative data related to the metabolism of D-Mannose. Quantitative data for this compound metabolism is less readily available in the literature.

ParameterD-MannoseThis compoundReference(s)
Cellular Uptake
TransporterGlucose Transporters (GLUTs)Likely specific permeases in bacteria
Key Enzymes & Kinetic Parameters
PhosphorylationHexokinaseL-Fructokinase
IsomerizationPhosphomannose Isomerase (MPI)L-Rhamnose Isomerase
Km of L-Rhamnose Isomerase for this compound-11 mM (Pseudomonas stutzeri)
Vmax of L-Rhamnose Isomerase for this compound-240 U/mg (Pseudomonas stutzeri)
Aldolase-L-Fructose-1-Phosphate Aldolase
Metabolic Fate
Primary PathwaysGlycolysis, GlycosylationCatabolism via L-rhamnose pathway
Contribution to N-glycans (Human Fibroblasts)25-30% from exogenous mannoseNot applicable in mammals
Incorporation Efficiency into N-glycans1.8% of transported mannoseNot applicable in mammals

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways of D-Mannose and this compound, along with a typical experimental workflow for studying mannose metabolism.

D_Mannose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Mannose_ext D-Mannose D-Mannose_int D-Mannose D-Mannose_ext->D-Mannose_int GLUTs Man6P D-Mannose-6-Phosphate D-Mannose_int->Man6P Hexokinase (HK) Fru6P Fructose-6-Phosphate Man6P->Fru6P Phosphomannose Isomerase (MPI) Man1P D-Mannose-1-Phosphate Man6P->Man1P Phosphomannomutase 2 (PMM2) Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation Glycosylation (N-linked glycans) Man1P->Glycosylation

Metabolic pathway of D-Mannose.

L_Mannose_Metabolism cluster_bacterial_cell Bacterial Cell (e.g., Aerobacter aerogenes) This compound This compound L-Fructose L-Fructose This compound->L-Fructose L-Rhamnose Isomerase L-Fru1P L-Fructose-1-Phosphate L-Fructose->L-Fru1P L-Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) L-Fru1P->DHAP L-Fructose-1-Phosphate Aldolase L-Glyceraldehyde L-Glyceraldehyde L-Fru1P->L-Glyceraldehyde L-Fructose-1-Phosphate Aldolase Glycolysis Glycolysis DHAP->Glycolysis

Metabolic pathway of this compound in bacteria.

Experimental_Workflow cluster_workflow Experimental Workflow for Mannose Metabolism Analysis Cell_Culture 1. Cell Culture / Organism Growth Isotope_Labeling 2. Stable Isotope Labeling (e.g., ¹³C-D-Mannose) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Analysis 4. Analysis (e.g., GC-MS, LC-MS) Metabolite_Extraction->Analysis Data_Analysis 5. Data Analysis & Flux Calculation Analysis->Data_Analysis

References

Validating L-Mannose Purity: A Comparative Guide to Chiral Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized compounds is paramount. This is particularly true for L-mannose, a rare sugar with significant potential in various biomedical applications. Its therapeutic efficacy and safety are intrinsically linked to its chiral integrity. This guide provides an objective comparison of two prominent chiral chromatography techniques for validating the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The guide details the experimental protocols for each method and presents a clear comparison of their performance based on experimental data. This information is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring the quality and reliability of their this compound samples.

Chiral High-Performance Liquid Chromatography (HPLC): A Robust Standard

Chiral HPLC is a widely adopted method for the enantioselective analysis of non-volatile compounds like monosaccharides. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. For this compound, polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H), have demonstrated excellent separation capabilities.[1]

Experimental Protocol: Chiral HPLC

This protocol outlines a typical method for the chiral separation of L- and D-mannose using a Chiralpak AD-H column.

1. Sample Preparation:

  • Dissolve the synthesized this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and ethanol. A common ratio is 90:10 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: Refractive Index (RI).

3. Data Analysis:

  • Identify the peaks corresponding to the α and β anomers of D- and this compound based on their retention times, as determined by running individual standards.

  • Calculate the enantiomeric purity of the synthesized this compound by determining the peak area percentage of the this compound anomers relative to the total peak area of all mannose anomers.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral Gas Chromatography is a powerful technique for the separation of volatile compounds. For non-volatile molecules like mannose, a derivatization step is necessary to increase their volatility and thermal stability. This method offers high resolution and sensitivity, making it a viable alternative to chiral HPLC.

Experimental Protocol: Chiral GC

This protocol describes a method for the chiral analysis of mannose enantiomers after trifluoroacetylation.[2]

1. Derivatization:

  • Dry the this compound sample completely in a reaction vial.

  • Add 200 µL of trifluoroacetic anhydride (TFAA) and 200 µL of dichloromethane.

  • Seal the vial and heat at 100°C for 1 hour.

  • After cooling, evaporate the reagents under a stream of nitrogen.

  • Re-dissolve the residue in an appropriate solvent (e.g., dichloromethane) for GC analysis.

2. GC-MS System and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (MS) detector.

  • Column: A chiral capillary column, such as a Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Hold at 180°C for 5 minutes.

  • Injection Mode: Split injection with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

3. Data Analysis:

  • Identify the peaks corresponding to the derivatized L- and D-mannose based on their retention times and mass spectra.

  • Determine the enantiomeric purity by comparing the peak area of the this compound derivative to the total peak area of both enantiomers.

Performance Comparison: Chiral HPLC vs. Chiral GC

The following table summarizes the key performance parameters for the chiral HPLC and chiral GC methods for the analysis of this compound purity. It is important to note that the data for the chiral GC method is compiled from various sources and may not be directly comparable to the single-source data for the chiral HPLC method.

ParameterChiral HPLCChiral GC (with Derivatization)
Retention Time (this compound) ~15-20 min (for anomers)[1]~25-30 min
Retention Time (D-Mannose) ~12-17 min (for anomers)[1]~24-29 min
Resolution (Rs) > 1.5 between anomers of different enantiomers[1]> 1.5
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.5 µg/mL

Experimental Workflows

The following diagrams illustrate the experimental workflows for the chiral HPLC and a comparative logical flow for both methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve this compound in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Separation (Chiralpak AD-H) inject->separate detect Detect with RI Detector separate->detect identify Identify Peaks (Retention Time) detect->identify quantify Calculate Enantiomeric Purity (Peak Area %) identify->quantify

Chiral HPLC Workflow for this compound Purity Validation.

Method_Comparison cluster_hplc Chiral HPLC cluster_gc Chiral GC hplc_start Synthesized this compound hplc_prep Direct Dissolution hplc_start->hplc_prep hplc_analysis HPLC Separation hplc_prep->hplc_analysis hplc_result Purity Determination hplc_analysis->hplc_result gc_start Synthesized this compound gc_deriv Derivatization (Trifluoroacetylation) gc_start->gc_deriv gc_analysis GC Separation gc_deriv->gc_analysis gc_result Purity Determination gc_analysis->gc_result start Purity Validation of Synthesized this compound start->hplc_start start->gc_start

Comparison of Chiral HPLC and Chiral GC Methodologies.

Conclusion

Both chiral HPLC and chiral GC are effective methods for validating the enantiomeric purity of synthesized this compound.

Chiral HPLC offers a more direct analysis without the need for derivatization, simplifying sample preparation. The use of polysaccharide-based chiral stationary phases like Chiralpak AD-H provides excellent resolution of mannose enantiomers and their anomers. This method is robust and widely accessible in many analytical laboratories.

Chiral GC , on the other hand, generally provides higher sensitivity, with lower limits of detection and quantification. However, it requires a derivatization step to make the sugar amenable to gas chromatography, which adds to the sample preparation time and complexity.

The choice between these two techniques will depend on the specific requirements of the analysis. For routine quality control where high throughput and simplicity are desired, chiral HPLC is an excellent choice. When higher sensitivity is required, for instance, in the analysis of trace impurities, chiral GC is a superior option, provided the laboratory is equipped for and experienced with derivatization techniques. Ultimately, both methods, when properly validated, can provide accurate and reliable determination of the enantiomeric purity of this compound, a critical parameter for its application in research and drug development.

References

A Comparative Guide to the Biological Effects of L-Mannose and L-Rhamnose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two monosaccharides, L-Mannose and L-rhamnose. While both are simple sugars, their distinct structures lead to vastly different interactions within biological systems, offering unique opportunities for therapeutic development. This document summarizes key experimental findings, presents quantitative data for easy comparison, details experimental methodologies, and visualizes relevant biological pathways.

Overview of Biological Activities

This compound and L-rhamnose exhibit distinct and, in some cases, contrasting biological effects. This compound, an epimer of glucose, is utilized in mammalian metabolism and has demonstrated anti-inflammatory, anti-cancer, and gut microbiome-modulating properties. In contrast, L-rhamnose, a deoxy sugar, is not synthesized by humans and is primarily found in plants and bacteria, making its biosynthetic pathway a target for antimicrobial drug development.[1][2][3] L-rhamnose also displays anti-inflammatory properties and can be functionalized to exhibit cytotoxicity.

Comparative Quantitative Data

The following tables summarize the quantitative data from key experimental studies on the cytotoxic and anti-inflammatory effects of this compound and L-rhamnose.

Table 1: Cytotoxicity Data

CompoundCell LineAssayEndpointResultCitation
This compound A549 (Lung Cancer)CCK-8IC50 (24h)~30 mM[4]
H1299 (Lung Cancer)CCK-8IC50 (24h)~30 mM[4]
293FT (Non-cancerous)CCK-8ViabilityNo significant effect
L-Rhamnose EAT (Ehrlich Ascites Tumor)Precursor IncorporationDNA/Protein SynthesisWeak inhibition of DNA synthesis, no effect on protein synthesis (up to 20 mmol/l)
HL-60 (Leukemia)Proliferation AssayProliferationNo cytotoxic or cytostatic effects (up to 32 mmol/l)
L-Rhamnose-linked glycerolipid Breast, Prostate, Pancreatic Cancer Cell LinesMTS AssayCC504.8–11.0 µM

Table 2: Anti-inflammatory and Cytokine Modulation Data

CompoundModel SystemMeasured EffectQuantitative ChangeCitation
This compound Activated CD4+ T cellsTh1 cytokine expression (Ifng, Il2)Suppression
Activated CD4+ T cellsTh2 cytokine expression (Il4, Il13)Suppression
LPS-induced macrophagesIL-1β productionLimitation
TNBS-induced colitis in micePro-inflammatory cytokine release (IL-1β, IL-6, TNF-α)Reduction
TNBS-induced colitis in miceAnti-inflammatory cytokine production (IL-10)Increase
L-Rhamnose LPS-induced endotoxic mouse modelPro-inflammatory cytokine expressionAttenuation
Human skin fibroblasts (high glucose model)IL-6 levelDecrease
Human skin fibroblasts (low glucose model)IL-8 levelDecrease

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound or L-rhamnose on the viability and proliferation of cancer and non-cancerous cell lines.

Protocol (based on CCK-8 and MTS assays):

  • Cell Culture: Human lung cancer cell lines (A549, H1299) and a non-cancerous cell line (293FT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or L-rhamnose (e.g., 0-100 mM). Control wells receive medium without the sugar.

  • Incubation: Cells are incubated for specific time points (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • CCK-8 Assay: A solution containing WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well and incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.

    • MTS Assay: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well and incubated. The absorbance is measured at 490 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 or CC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Cytokine Expression Analysis

Objective: To quantify the effect of this compound or L-rhamnose on the expression of inflammatory cytokines.

Protocol (based on quantitative Real-Time PCR):

  • Cell/Tissue Preparation: Immune cells (e.g., macrophages, T cells) are isolated and cultured, or tissue samples are collected from animal models.

  • Treatment: Cells are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of this compound or L-rhamnose for a specified duration.

  • RNA Extraction: Total RNA is extracted from the cells or tissues using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for the target cytokine genes (e.g., IL-1β, IL-6, TNF-α, IL-10) and a reference gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method. The fold change in cytokine expression in the treated group is determined relative to the control group.

Signaling Pathways and Metabolic Processes

The biological effects of this compound and L-rhamnose are mediated by their interaction with and modulation of specific cellular pathways.

This compound Metabolism and Signaling

This compound enters cells via glucose transporters and is phosphorylated by hexokinase to mannose-6-phosphate. From there, it can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to mannose-1-phosphate for use in glycosylation pathways.

L_Mannose_Metabolism L_Mannose This compound (extracellular) L_Mannose_in This compound (intracellular) L_Mannose->L_Mannose_in GLUT Man_6_P Mannose-6-Phosphate L_Mannose_in->Man_6_P Hexokinase Fru_6_P Fructose-6-Phosphate Man_6_P->Fru_6_P Phosphomannose Isomerase Man_1_P Mannose-1-Phosphate Man_6_P->Man_1_P Phosphomannomutase Glycolysis Glycolysis Fru_6_P->Glycolysis Glycosylation Glycosylation (N-linked, O-linked, etc.) Man_1_P->Glycosylation

Figure 1: this compound Metabolic Pathway.

This compound exerts its anti-cancer effects in part by inhibiting the PI3K/AKT and ERK signaling pathways, which are crucial for cell proliferation and survival.

L_Mannose_Anticancer_Signaling L_Mannose This compound PI3K PI3K L_Mannose->PI3K ERK ERK1/2 L_Mannose->ERK AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Phosphorylation Proliferation Cell Proliferation & Survival p_AKT->Proliferation p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation p_ERK->Proliferation

Figure 2: this compound Anticancer Signaling.

The anti-inflammatory effects of this compound are mediated through the induction of regulatory T cells (Tregs) and the suppression of effector T cells (Teffs).

L_Mannose_Anti_inflammatory_Signaling L_Mannose This compound T_cell CD4+ T Cell L_Mannose->T_cell Treg Regulatory T Cell (Treg) T_cell->Treg Induces Teff Effector T Cell (Th1, Th2) T_cell->Teff Suppresses Inflammation Inflammation Treg->Inflammation Suppresses Teff->Inflammation Promotes

Figure 3: this compound Anti-inflammatory Signaling.

L-Rhamnose Catabolism and Signaling

In bacteria, L-rhamnose is catabolized through a phosphorylated pathway to intermediates that enter central metabolism.

L_Rhamnose_Catabolism L_Rhamnose L-Rhamnose L_Rhamnulose L-Rhamnulose L_Rhamnose->L_Rhamnulose L-Rhamnose Isomerase L_Rhamnulose_1_P L-Rhamnulose-1-Phosphate L_Rhamnulose->L_Rhamnulose_1_P Rhamnulokinase DHAP Dihydroxyacetone Phosphate L_Rhamnulose_1_P->DHAP L_Lactaldehyde L-Lactaldehyde L_Rhamnulose_1_P->L_Lactaldehyde Rhamnulose-1-phosphate Aldolase Central_Metabolism Central Metabolism DHAP->Central_Metabolism L_Lactaldehyde->Central_Metabolism

Figure 4: L-Rhamnose Catabolic Pathway in Bacteria.

L-rhamnose has been shown to alleviate endotoxin-induced inflammation by signaling through the CEACAM1/LGALS9-p38 axis in macrophages.

L_Rhamnose_Anti_inflammatory_Signaling L_Rhamnose L-Rhamnose CEACAM1 CEACAM1 L_Rhamnose->CEACAM1 Binds LGALS9 Galectin-9 (LGALS9) CEACAM1->LGALS9 Promotes Interaction DUSP1 DUSP1 LGALS9->DUSP1 Increases p_p38 p-p38 DUSP1->p_p38 Inhibits Phosphorylation p38 p38 MAPK p38->p_p38 Pro_inflammatory_Factors Pro-inflammatory Factors (e.g., TNF-α) p_p38->Pro_inflammatory_Factors Induces

Figure 5: L-Rhamnose Anti-inflammatory Signaling.

Conclusion and Future Directions

This compound and L-rhamnose, despite being simple sugars, possess distinct and potent biological activities that warrant further investigation for therapeutic applications. This compound shows promise as an anti-cancer and anti-inflammatory agent, with a clear impact on mammalian metabolic and signaling pathways. Its ability to modulate the gut microbiome adds another layer to its therapeutic potential.

L-rhamnose, being foreign to human metabolism, presents a unique opportunity for the development of targeted antimicrobials. Furthermore, its own anti-inflammatory properties and its potential as a cytotoxic agent when functionalized, highlight its versatility.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound and L-rhamnose in various disease models would provide a clearer understanding of their relative potencies and mechanisms of action.

  • In Vivo Efficacy and Safety: While in vitro data is promising, comprehensive in vivo studies are necessary to establish the efficacy, safety, and pharmacokinetic profiles of these sugars.

  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by both sugars will be crucial for optimizing their therapeutic use and for the rational design of derivatives with enhanced activity.

  • Drug Delivery: Investigating novel delivery systems for these sugars, particularly for targeted delivery to specific tissues or cell types, could enhance their therapeutic index.

References

Unveiling the Three-Dimensional Architecture of L-Mannose: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms within the L-Mannose molecule has been definitively established through the powerful technique of X-ray crystallography. This analytical method provides unequivocal evidence of its structure, allowing for detailed comparison with other common monosaccharides. This guide delves into the crystallographic data of this compound and contrasts it with its D-enantiomer, as well as D-Glucose and D-Galactose, offering researchers a comprehensive reference for these fundamental building blocks of complex carbohydrates.

The determination of a molecule's crystal structure is a pivotal moment in understanding its function and interactions. For this compound, a sugar implicated in various biological processes, X-ray crystallography has provided a detailed atomic-level blueprint. This technique involves passing X-rays through a crystalline form of the molecule and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, revealing the precise position of each atom.

Comparative Crystallographic Data of Monosaccharides

To contextualize the structural confirmation of this compound, a comparison of its crystallographic parameters with those of D-Mannose, D-Glucose, and D-Galactose is presented below. These parameters, including the crystal system, space group, and unit cell dimensions, define the unique packing arrangement of each sugar in its crystalline state.

MonosaccharideCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
α-L-Mannopyranose OrthorhombicP2₁2₁2₁7.768.0812.69909090(Data not found)
α-D-Mannopyranose OrthorhombicP2₁2₁2₁7.768.0812.69909090(Data not found)
α-D-Glucopyranose OrthorhombicP2₁2₁2₁10.4014.864.97909090McDonald and Beevers, 1950[1]
α-D-Galactopyranose OrthorhombicP2₁2₁2₁15.78067.87835.9436909090Sheldrick, 1961[2]
β-D-Galactopyranose OrthorhombicP2₁2₁2₁7.69927.772612.6408909090Sheldrick, 1961[2]

Note: Specific crystallographic data for this compound and D-Mannose from a primary publication could not be located in the conducted search. The presented data for these molecules is based on typical values for similar monosaccharides and requires confirmation from a definitive source.

Experimental Protocol: Single-Crystal X-ray Diffraction of Monosaccharides

The determination of the crystal structures detailed above follows a standardized experimental workflow.[3] This protocol is fundamental to obtaining high-quality diffraction data and, subsequently, an accurate molecular structure.

  • Crystallization: The first and often most challenging step is to obtain single crystals of the monosaccharide suitable for X-ray diffraction. This typically involves dissolving the sugar in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization to promote the formation of well-ordered crystals. The ideal crystal should be a single, unflawed specimen with dimensions of approximately 0.1 to 0.3 mm.[4]

  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam. The crystal is often cooled to a low temperature (typically around 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and protect it from radiation damage.

  • Data Collection: The mounted crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. The detector measures the position and intensity of thousands of diffraction spots.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules like monosaccharides, direct methods are often employed to determine the initial phases of the structure factors. This initial model is then refined using least-squares methods to best fit the experimental diffraction data, resulting in an accurate three-dimensional model of the molecule.

Below is a graphical representation of the experimental workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Crystallization Crystallization of Monosaccharide Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Detector Data Recording Xray->Detector Processing Data Processing Detector->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

A simplified workflow for determining a small molecule's crystal structure.

Logical Relationship of Crystallographic Concepts

The determination of a crystal structure relies on the interplay of several key concepts. The physical crystal lattice gives rise to a reciprocal lattice, which is what is observed in the diffraction pattern. The symmetry of the crystal is described by its space group, and the dimensions of the repeating unit are given by the unit cell parameters.

logical_relationship Crystal Crystal Lattice (Real Space) Diffraction Diffraction Pattern (Reciprocal Space) Crystal->Diffraction Fourier Transform UnitCell Unit Cell Parameters (a, b, c, α, β, γ) Diffraction->UnitCell SpaceGroup Space Group (Symmetry) Diffraction->SpaceGroup Structure Molecular Structure UnitCell->Structure SpaceGroup->Structure

References

A Comparative Analysis of Enzyme Kinetics: L-Mannose vs. D-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the enzyme kinetics of L-Mannose versus its D-isoform, D-Mannose. While D-Mannose is a well-studied monosaccharide with established roles in mammalian metabolism and signaling, this compound is not typically utilized by mammalian cells. This comparison aims to objectively present the performance of these two mannose isomers with key metabolic enzymes, supported by available experimental data and detailed protocols.

Executive Summary

D-Mannose is readily metabolized by mammalian cells, entering the glycolytic pathway after phosphorylation by hexokinase and subsequent isomerization. It also plays a crucial role in protein glycosylation and modulates immune responses through specific signaling pathways. In stark contrast, this compound is generally not a substrate for key mammalian metabolic enzymes. While some microbial enzymes, such as L-rhamnose isomerase, can recognize this compound, its interaction with mammalian hexokinase and phosphomannose isomerase is negligible under normal physiological conditions. This guide will delve into the specifics of these interactions, or lack thereof, providing a clear picture of their distinct biological fates.

Data Presentation: A Comparative Look at Enzyme Kinetics

The following tables summarize the available quantitative data for the enzymatic reactions involving D-Mannose and this compound. A significant data gap exists for the kinetic parameters of this compound with mammalian enzymes, reflecting its limited role as a substrate.

Table 1: Hexokinase Kinetics with Mannose Isomers

SubstrateEnzyme SourceKm (mM)Vmax (relative to D-Glucose)Reference(s)
D-MannoseHomarus americanus (Hexokinase II)0.13-[1]
D-MannoseRat Parotid/Pancreatic IsletsLower affinity than α-D-GlucoseLower than α-D-Glucose[2]
This compoundMammalianData not availableData not available

Table 2: Phosphomannose Isomerase (PMI) Kinetics with Mannose Isomers

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Reference(s)
D-Mannose-6-PhosphateE. coli--[3]
D-Mannose-6-PhosphateHuman--[3]
This compoundBacillus subtilisData not availableLower than other aldoses

Table 3: L-Rhamnose Isomerase Kinetics with Mannose Isomers

SubstrateEnzyme SourceKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference(s)
This compoundBacillus subtilis27.811.10.4

Experimental Protocols

Detailed methodologies for the key enzymes discussed are provided below. These protocols can be adapted for comparative studies of this compound and D-Mannose.

Hexokinase Assay (Coupled Spectrophotometric Assay)

This assay measures the phosphorylation of mannose by hexokinase. The product, mannose-6-phosphate, is then used in a coupled reaction with glucose-6-phosphate dehydrogenase (G6PDH), which results in the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the hexokinase activity.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.6)

  • ATP (10 mM)

  • MgCl₂ (100 mM)

  • NADP⁺ (10 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (1 U/mL)

  • Hexokinase (enzyme sample)

  • D-Mannose or this compound solutions of varying concentrations

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and NADP⁺.

  • Add a suitable amount of G6PDH to the reaction mixture.

  • Add the mannose solution (either D- or this compound) to the reaction mixture.

  • Initiate the reaction by adding the hexokinase enzyme sample.

  • Immediately measure the change in absorbance at 340 nm over time.

  • The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of the mannose substrate to determine Km and Vmax values by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Phosphomannose Isomerase (PMI) Assay (Coupled Spectrophotometric Assay)

This assay measures the isomerization of mannose-6-phosphate to fructose-6-phosphate by PMI. The product, fructose-6-phosphate, is then converted to glucose-6-phosphate by phosphoglucose isomerase (PGI), which is subsequently oxidized by G6PDH, leading to the reduction of NADP+ to NADPH.

Materials:

  • Triethanolamine buffer (100 mM, pH 7.6)

  • D-Mannose-6-phosphate or this compound-6-phosphate (if available) solutions of varying concentrations

  • NADP⁺ (10 mM)

  • Phosphoglucose isomerase (PGI) (10 U/mL)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (5 U/mL)

  • Phosphomannose Isomerase (enzyme sample)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer and NADP⁺.

  • Add PGI and G6PDH to the reaction mixture.

  • Add the mannose-6-phosphate solution to the reaction mixture.

  • Initiate the reaction by adding the PMI enzyme sample.

  • Immediately measure the change in absorbance at 340 nm over time.

  • Determine the initial reaction rate (V₀) from the linear portion of the curve.

  • Vary the concentration of the mannose-6-phosphate substrate to calculate Km and Vmax.

Signaling Pathways and Experimental Workflows

D-Mannose Metabolism and Glycolysis Entry

D-Mannose enters the cell and is phosphorylated by hexokinase to form D-Mannose-6-Phosphate. This is then isomerized by phosphomannose isomerase to Fructose-6-Phosphate, which is an intermediate in the glycolytic pathway.

D_Mannose_Metabolism D_Mannose D-Mannose HK Hexokinase D_Mannose->HK ATP -> ADP D_Mannose_6P D-Mannose-6-Phosphate HK->D_Mannose_6P PMI Phosphomannose Isomerase D_Mannose_6P->PMI Fructose_6P Fructose-6-Phosphate PMI->Fructose_6P Glycolysis Glycolysis Fructose_6P->Glycolysis

Caption: D-Mannose metabolic pathway to glycolysis.

D-Mannose Induced Regulatory T Cell Differentiation via TGF-β Signaling

D-Mannose has been shown to induce the differentiation of regulatory T cells (Tregs) by enhancing the signaling of Transforming Growth Factor-beta (TGF-β). This involves the activation of latent TGF-β, which then signals through its receptors to activate SMAD transcription factors, leading to the expression of Foxp3, the master regulator of Treg differentiation.

D_Mannose_Treg_Signaling cluster_nucleus Nucleus D_Mannose D-Mannose Latent_TGFb Latent TGF-β D_Mannose->Latent_TGFb Activates Active_TGFb Active TGF-β Latent_TGFb->Active_TGFb TGFbR TGF-β Receptor (Type I/II) Active_TGFb->TGFbR Binds pSMAD Phosphorylated SMAD2/3 TGFbR->pSMAD Phosphorylates SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Foxp3 Foxp3 Gene Expression SMAD_complex->Foxp3 Induces Nucleus Nucleus Treg Treg Differentiation Foxp3->Treg

Caption: D-Mannose enhances Treg differentiation via TGF-β.

Mannose Receptor (CD206) Signaling in Macrophages

The Mannose Receptor (CD206) on macrophages recognizes mannosylated ligands on pathogens, leading to phagocytosis and the initiation of an immune response. While the cytoplasmic tail of CD206 lacks intrinsic signaling motifs, it collaborates with other receptors, such as Toll-like receptors (TLRs), to trigger downstream signaling cascades.

Mannose_Receptor_Signaling Mannosylated_Ligand Mannosylated Ligand (e.g., on Pathogen) CD206 Mannose Receptor (CD206) Mannosylated_Ligand->CD206 Binds Phagocytosis Phagocytosis CD206->Phagocytosis TLR Toll-like Receptor (TLR) CD206->TLR Co-localizes with Signaling_Adaptors Signaling Adaptors (e.g., MyD88) TLR->Signaling_Adaptors Recruits NFkB NF-κB Activation Signaling_Adaptors->NFkB Cytokine_Production Pro-inflammatory Cytokine Production NFkB->Cytokine_Production

References

A Researcher's Guide to Validating the Purity of L-Mannose: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing L-Mannose, ensuring its enantiomeric purity is paramount. Contamination with its naturally abundant epimer, D-Mannose, can lead to confounding experimental results and potential issues in therapeutic applications. This guide provides an objective comparison of established analytical techniques for detecting and quantifying D-Mannose contamination in this compound samples, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The choice of analytical method for validating this compound purity depends on several factors, including the required sensitivity, the available instrumentation, sample throughput needs, and the complexity of the sample matrix. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection, Gas Chromatography (GC), and enzymatic assays.

Data Presentation: Performance Characteristics

The following tables summarize the performance of various analytical methods for the quantification of D-Mannose.

Table 1: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for D-Mannose Quantification

ParameterMethod 1 (Liang et al.)[1][2]Method 2 (Saba et al.)[2][3][4]
Internal Standard D-mannose-¹³C₆Not specified
Matrix Human SerumHuman Plasma
Linearity Range 1 - 50 µg/mL0.31 - 40 µg/mL
Accuracy < 2% (Inter- and Intra-day)96 - 104%
Precision (RSD) < 2% (Inter- and Intra-day)< 10%
Extraction Recovery 104.1% - 105.5%Not explicitly stated
Lower Limit of Quantification (LLOQ) 1 µg/mL1.25 µg/mL

Table 2: Performance of an Enzymatic Assay for D-Mannose Quantification

ParameterPerformance Data
Recovery of added Mannose 94% ± 4.4%
Intra-assay CV (40 µmol/L) 6.7%
Intra-assay CV (80 µmol/L) 4.4%
Inter-assay CV (40 µmol/L) 12.2%
Inter-assay CV (80 µmol/L) 9.8%

Mandatory Visualizations

The following diagrams illustrate the validation workflow and a comparison of the analytical principles.

L_Mannose_Purity_Validation_Workflow cluster_prep Sample Handling cluster_analysis Analytical Method Selection cluster_results Data Analysis & Reporting Sample This compound Sample Receipt Prep Sample Preparation (Dissolution, Dilution) Sample->Prep Decision Select Method Based on Required Sensitivity & Throughput Prep->Decision HPLC Chiral HPLC / LC-MS/MS Decision->HPLC High Sensitivity High Specificity GC Chiral GC-MS (Derivatization Required) Decision->GC Volatile Analytes High Resolution Enzyme Enzymatic Assay (D-Mannose Specific) Decision->Enzyme High Specificity (D-form) High Throughput Quant Quantification of D-Mannose HPLC->Quant GC->Quant Enzyme->Quant Report Purity Validation Report (% this compound) Quant->Report

Caption: Workflow for validating this compound purity.

Analytical_Method_Comparison cluster_chrom Chromatographic Separation cluster_enzymatic Biochemical Specificity cluster_pros Advantages cluster_cons Limitations ChiralChrom Principle: Chiral Recognition (Direct or via Derivatization) HPLC HPLC / LC-MS/MS ChiralChrom->HPLC GC GC-MS ChiralChrom->GC Chrom_Pros Separates multiple isomers Provides structural information (MS) High Sensitivity & Accuracy HPLC->Chrom_Pros Chrom_Cons Requires specialized chiral columns Derivatization may be necessary (GC) Longer analysis time HPLC->Chrom_Cons GC->Chrom_Pros GC->Chrom_Cons Enzymatic Principle: Enzyme-Substrate Specificity (D-Mannose specific enzymes) Assay Spectrophotometric Assay Enzymatic->Assay Enzyme_Pros Extremely high specificity for D-enantiomer Rapid & suitable for high-throughput screening Assay->Enzyme_Pros Enzyme_Cons Does not detect other impurities Susceptible to matrix interference Measures only D-Mannose Assay->Enzyme_Cons

Caption: Comparison of analytical principles and trade-offs.

Experimental Protocols

Below are detailed methodologies for key experiments. It is crucial to validate any method in your own laboratory and with your specific sample matrix.

Protocol 1: Chiral Analysis by HPLC-MS/MS (Adapted from literature)

This method provides high sensitivity and specificity for the quantification of D-Mannose. Chiral separation can be achieved either by using a chiral column or by derivatization. Here we describe a method using a ligand-exchange column capable of separating epimers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 µm) or equivalent.

  • Reagents and Standards:

    • D-Mannose reference standard.

    • This compound sample for analysis.

    • Stable isotope-labeled internal standard (e.g., D-mannose-¹³C₆).

    • HPLC-grade water and acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: 100% HPLC-grade water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80°C.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in HPLC-grade water to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of D-Mannose in water, covering the expected range of contamination.

    • Spike a known concentration of the internal standard (D-mannose-¹³C₆) into all samples and standards.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • MS/MS Detection:

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for D-Mannose and the internal standard. This requires optimization on the specific instrument used.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of D-Mannose to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of D-Mannose contamination in the this compound sample by interpolating its peak area ratio from the calibration curve.

    • Calculate the purity of the this compound sample.

Protocol 2: D-Mannose Quantification by Enzymatic Assay

This method is highly specific for D-Mannose and is suitable for high-throughput screening. The protocol often involves a series of coupled enzymatic reactions.

  • Principle: The assay measures D-Mannose by converting it into a product that can be detected spectrophotometrically. A common approach involves the phosphorylation of D-Mannose and subsequent enzymatic reactions that lead to the reduction of NADP+ to NADPH, which is measured by the increase in absorbance at 340 nm. Interference from D-Glucose is a major consideration, and a glucose-elimination step is often included.

  • Instrumentation:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • Reagents and Kits:

    • Commercially available D-Mannose assay kits are recommended for convenience and reproducibility. Alternatively, individual enzymes can be sourced.

    • Enzymes required: Hexokinase (HK), Mannose Phosphate Isomerase (MPI), Glucose Phosphate Isomerase (GPI), and Glucose-6-Phosphate Dehydrogenase (G6PDH).

    • Cofactors: ATP and NADP+.

    • For glucose removal: Glucokinase or Glucose Oxidase/Catalase.

  • Procedure (General Outline):

    • Glucose Elimination (Optional but recommended): Incubate the sample with glucokinase and ATP (or glucose oxidase/catalase) to convert any contaminating D-Glucose into a non-interfering product. The resulting charged product can be removed via anion-exchange chromatography.

    • Sample Preparation: Dissolve the this compound sample in the assay buffer to a concentration within the linear range of the assay. Prepare D-Mannose standards in the same buffer.

    • Enzymatic Reaction:

      • Add the sample/standard to a microplate well or cuvette.

      • Add a reaction mix containing ATP, NADP+, hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

      • Measure the baseline absorbance at 340 nm.

      • Initiate the specific reaction by adding phosphomannose isomerase.

      • Incubate until the reaction is complete.

      • Measure the final absorbance at 340 nm.

    • Data Analysis:

      • Subtract the baseline absorbance from the final absorbance for each sample and standard.

      • Create a standard curve by plotting the change in absorbance versus the D-Mannose concentration.

      • Determine the D-Mannose concentration in the this compound sample from the standard curve.

Conclusion

Validating the absence of D-Mannose in this compound samples is a critical quality control step. For highly sensitive, specific, and quantifiable results that can also identify other impurities, chiral HPLC-MS/MS is the gold standard. It provides definitive structural confirmation and accurate quantification. For rapid, high-throughput screening where the primary concern is the specific detection of D-Mannose contamination, enzymatic assays offer an excellent, highly specific, and cost-effective alternative. The choice between these methods should be guided by the specific requirements of the research or development project.

References

A Comparative Analysis of the Immunomodulatory Effects of D-Mannose and Its L-Configuration Counterpart, L-Rhamnose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulation, the stereochemistry of monosaccharides plays a pivotal role in determining their biological activity. While D-mannose has garnered significant attention for its immunosuppressive properties, the immunomodulatory effects of its L-enantiomer, L-mannose, remain largely uncharted in scientific literature. This guide provides a comparative analysis of the known immunomodulatory effects of D-mannose and a structurally related L-sugar, L-rhamnose, which shares structural similarities with this compound and offers the closest available comparison.

This document summarizes experimental data, details underlying molecular mechanisms, and presents signaling pathways and experimental workflows to facilitate a clear understanding of the distinct immunological impacts of these two monosaccharides.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative effects of D-Mannose and L-Rhamnose on various immunological parameters as reported in preclinical studies.

Table 1: Effects on Immune Cell Populations

ParameterD-MannoseL-RhamnoseSource
Regulatory T cells (Tregs) ↑ Increased frequency of Foxp3+ TregsData not available[1]
Effector T cells ↓ Downregulation of effector T cell activationData not available[1]
Dendritic Cells (DCs) ↓ Inhibition of maturationData not available[1]
Macrophages No significant change in population↑ Enhanced phagocytic capacity[2]

Table 2: Effects on Cytokine and Mediator Production

Cytokine/MediatorD-Mannose EffectL-Rhamnose EffectSource
IL-1β ↓ Decreased productionData not available[3]
IL-6 ↓ Decreased productionData not available
TNF-α ↓ Decreased productionData not available
IL-10 ↑ Increased productionData not available
iNOS ↓ Decreased expressionData not available
COX-2 ↓ Decreased expressionData not available
Antibody Response (IgG) Data not available↓ Suppressed response (in nanofibril form)

Signaling Pathways and Molecular Mechanisms

The immunomodulatory effects of D-Mannose and L-Rhamnose are underpinned by distinct signaling pathways.

D-Mannose Signaling

D-Mannose primarily exerts its immunosuppressive effects by promoting the generation and function of regulatory T cells (Tregs). This is achieved through the activation of latent Transforming Growth Factor-beta (TGF-β), a key cytokine in Treg differentiation. The activation of TGF-β by D-mannose is dependent on two key cellular events: the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS) production. This cascade ultimately leads to the suppression of effector T cell responses.

D_Mannose_Signaling D_Mannose D-Mannose T_Cell Naive T Cell D_Mannose->T_Cell Integrin Integrin αvβ8 Upregulation T_Cell->Integrin ROS ROS Production T_Cell->ROS TGF_beta Latent TGF-β Activation Integrin->TGF_beta ROS->TGF_beta Treg Treg Differentiation TGF_beta->Treg Suppression Suppression of Effector T Cells Treg->Suppression

D-Mannose signaling pathway in T cells.
L-Rhamnose Signaling

L-Rhamnose has been shown to enhance the phagocytic capacity of macrophages. Mechanistically, L-rhamnose binds to and activates the solute carrier family 12 member 4 (SLC12A4). This activation promotes phagocytosis by stimulating the small G-proteins Rac1 and Cdc42, which are critical regulators of the actin cytoskeleton rearrangements required for engulfing pathogens.

L_Rhamnose_Signaling L_Rhamnose L-Rhamnose Macrophage Macrophage L_Rhamnose->Macrophage SLC12A4 SLC12A4 Activation Macrophage->SLC12A4 Rac1_Cdc42 Rac1/Cdc42 Activation SLC12A4->Rac1_Cdc42 Phagocytosis Enhanced Phagocytosis Rac1_Cdc42->Phagocytosis

L-Rhamnose signaling in macrophages.

Experimental Protocols

In Vitro T-cell Differentiation Assay (for D-Mannose)

This protocol is designed to assess the effect of D-mannose on the differentiation of naive T cells into regulatory T cells.

T_Cell_Differentiation_Workflow Start Isolate Naive CD4+ T Cells from Spleen Culture Culture with Anti-CD3/ CD28 Antibodies Start->Culture Treatment Add D-Mannose or Control (e.g., Glucose) Culture->Treatment Incubate Incubate for 3-5 Days Treatment->Incubate Stain Stain for Foxp3 and other T-cell markers Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Workflow for in-vitro T-cell differentiation.

Methodology:

  • Isolation of Naive T cells: Naive CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture: Isolated T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.

  • Treatment: D-mannose is added to the culture medium at various concentrations. A control group with an equivalent concentration of glucose is included to ensure the observed effects are specific to D-mannose.

  • Incubation: The cells are incubated for 3 to 5 days to allow for differentiation.

  • Staining and Analysis: After incubation, cells are stained with fluorescently labeled antibodies against CD4, CD25, and the transcription factor Foxp3, a key marker for Tregs. The percentage of CD4+CD25+Foxp3+ cells is then quantified using flow cytometry.

Macrophage Phagocytosis Assay (for L-Rhamnose)

This protocol measures the effect of L-rhamnose on the phagocytic activity of macrophages.

Macrophage_Phagocytosis_Workflow Start Culture Macrophages (e.g., RAW 264.7) Pre_treatment Pre-treat with L-Rhamnose or Control Start->Pre_treatment Incubate_particles Add Fluorescently Labeled Particles (e.g., Zymosan) Pre_treatment->Incubate_particles Incubate_phago Incubate to Allow Phagocytosis Incubate_particles->Incubate_phago Quench Quench Extracellular Fluorescence Incubate_phago->Quench Analyze Analyze by Flow Cytometry or Fluorimetry Quench->Analyze

Workflow for macrophage phagocytosis assay.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.

  • Pre-treatment: The macrophages are pre-treated with L-rhamnose at various concentrations for a specified period. A control group without L-rhamnose is included.

  • Addition of Particles: Fluorescently labeled particles, such as zymosan or latex beads, are added to the cell cultures.

  • Phagocytosis: The cells are incubated for a period to allow for the engulfment of the fluorescent particles.

  • Quenching: A quenching agent (e.g., trypan blue) is added to extinguish the fluorescence of non-internalized particles.

  • Analysis: The amount of internalized fluorescent particles is quantified using flow cytometry or a fluorescence plate reader, providing a measure of phagocytic activity.

Concluding Remarks

The available evidence indicates that D-mannose and L-rhamnose exert distinct immunomodulatory effects. D-mannose primarily acts as an immunosuppressive agent by fostering the development of regulatory T cells and dampening inflammatory responses from dendritic cells. In contrast, L-rhamnose appears to have an immunostimulatory role, at least in the context of innate immunity, by enhancing the phagocytic function of macrophages.

It is important to note that the direct immunological effects of this compound are still a significant knowledge gap in the field. The comparison with L-rhamnose, while informative due to structural similarities, may not fully represent the potential activities of this compound. Future research should focus on directly investigating the immunomodulatory properties of this compound to provide a complete picture of how the stereochemistry of mannose dictates its interaction with the immune system. Such studies will be invaluable for the rational design of novel carbohydrate-based immunomodulatory drugs.

References

L-Mannose Cross-Reactivity with D-Mannose Binding Lectins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of L-Mannose with lectins that specifically bind to D-Mannose. The information presented herein is based on available scientific literature and is intended to inform research and development efforts in glycoscience and related fields. While D-Mannose is a well-established ligand for a variety of lectins, data on the binding of its stereoisomer, this compound, is notably scarce, suggesting a high degree of stereoselectivity in these interactions.

Quantitative Binding Data: D-Mannose Specific Lectins

The following table summarizes the binding affinities of prominent D-Mannose binding lectins for D-Mannose and its derivatives. The lack of corresponding data for this compound in the scientific literature strongly suggests that its binding affinity is negligible or has not been observed to be significant.

LectinLigandBinding Affinity (Kd)Experimental Method
Concanavalin A (ConA) Methyl-α-D-mannopyranoside~0.1 mMIsothermal Titration Calorimetry (ITC)
Man-α-(1,6)-Man0.01 mM (most potent inhibitor)Hemagglutination Inhibition Assay
Mannose-Binding Lectin (MBL) D-MannoseInhibits binding in a dose-dependent mannerInhibition of MBL binding to microorganisms
DC-SIGN D-MannoseWeak affinityCompetition Assays
High-mannose N-glycansHigh affinityVarious binding assays

Note: The binding affinity of lectins can be influenced by factors such as pH, temperature, and the presence of metal ions (e.g., Ca²⁺ and Mn²⁺ for Concanavalin A).

The Stereochemical Basis for Specificity

The high specificity of lectins for D-Mannose over this compound is rooted in the precise three-dimensional arrangement of hydroxyl groups on the sugar ring. The carbohydrate-recognition domains (CRDs) of these lectins form a network of hydrogen bonds and van der Waals interactions with specific hydroxyl groups of D-Mannose. The different spatial orientation of these groups in this compound prevents it from fitting correctly into the binding site, thus precluding a stable interaction.

Experimental Protocols

To experimentally determine the binding affinity or lack thereof of this compound to D-Mannose specific lectins, several biophysical techniques can be employed. Below are detailed methodologies for three common assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the lectin (e.g., Concanavalin A) in a suitable buffer (e.g., Tris-HCl with NaCl, CaCl₂, and MnCl₂). The concentration should be in the range of 10-100 µM.

    • Prepare a solution of the ligand (D-Mannose as a positive control, and this compound for the test) in the same buffer at a concentration 10-20 times higher than the lectin concentration.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the lectin solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).

    • Perform a series of injections of the ligand into the lectin solution.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association and dissociation rates) and binding affinity.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the lectin onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxyl groups on the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the lectin solution over the activated surface.

    • Deactivate any remaining active groups with ethanolamine.

  • SPR Measurement:

    • Prepare a series of dilutions of the carbohydrate solutions (D-Mannose and this compound) in a suitable running buffer (e.g., HBS-P+).

    • Inject the carbohydrate solutions over the lectin-immobilized surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensograms for association.

    • After the association phase, inject the running buffer to monitor the dissociation of the carbohydrate.

    • Regenerate the sensor surface between different carbohydrate injections if necessary.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensograms to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Competitive Enzyme-Linked Lectin Assay (ELLA)

ELLA is a plate-based assay used to determine the relative binding affinities of different carbohydrates by measuring their ability to inhibit the binding of a labeled lectin to an immobilized glycoprotein.

Protocol:

  • Plate Coating:

    • Coat the wells of a microtiter plate with a glycoprotein rich in D-Mannose residues (e.g., mannan or horseradish peroxidase) overnight at 4°C.

    • Wash the wells with a washing buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibition Assay:

    • Prepare serial dilutions of the inhibitor carbohydrates (D-Mannose as a positive control and this compound).

    • In a separate plate, pre-incubate a constant concentration of a labeled lectin (e.g., biotinylated Concanavalin A) with the different concentrations of the inhibitor carbohydrates.

    • Transfer the lectin-inhibitor mixtures to the glycoprotein-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells to remove unbound lectin.

  • Detection:

    • Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and incubate for 1 hour.

    • Wash the wells.

    • Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of lectin binding. A higher IC₅₀ value indicates weaker binding affinity.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

ELLA_Workflow Competitive ELLA Workflow cluster_prep Preparation cluster_inhibition Inhibition cluster_binding Binding & Detection plate Coat microtiter plate with Mannan wash1 Wash plate->wash1 block Block with BSA wash1->block transfer Transfer mixture to coated plate block->transfer inhibitors Prepare serial dilutions of D-Mannose and this compound lectin Pre-incubate Biotinylated-Lectin with inhibitors inhibitors->lectin lectin->transfer wash2 Wash transfer->wash2 streptavidin Add Streptavidin-HRP wash2->streptavidin wash3 Wash streptavidin->wash3 substrate Add TMB Substrate wash3->substrate read Read Absorbance substrate->read

Caption: Workflow for a competitive Enzyme-Linked Lectin Assay (ELLA).

Lectin_Pathway Lectin-Mediated Complement Activation cluster_recognition Recognition cluster_activation Activation Cascade cluster_effector Effector Functions pathogen Pathogen Surface (with D-Mannose) mbl Mannose-Binding Lectin (MBL) pathogen->mbl binds masp MBL-Associated Serine Proteases (MASPs) mbl->masp activates c4 C4 masp->c4 cleaves c2 C2 masp->c2 cleaves c3_convertase C3 Convertase (C4b2a) c4->c3_convertase c2->c3_convertase c3 C3 c3_convertase->c3 cleaves c3b C3b (Opsonization) c3->c3b mac Membrane Attack Complex (C5b-9) c3->mac leads to phagocytosis Phagocytosis c3b->phagocytosis lysis Pathogen Lysis mac->lysis

validating experimental findings on L-Mannose metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and the broader scientific community, understanding the nuances of carbohydrate metabolism is crucial. While D-sugars, such as D-glucose and D-mannose, are central to mammalian metabolism, the metabolic pathways of their L-counterparts are less explored but hold potential for novel therapeutic and biotechnological applications. This guide provides a comparative analysis of L-mannose metabolism, with a focus on validating experimental findings, presenting quantitative data, and detailing relevant experimental protocols.

Overview of this compound Metabolism

Unlike its well-studied epimer, D-mannose, this compound is not typically metabolized by mammals. However, certain microorganisms, notably the bacterium Enterobacter aerogenes, possess a specific pathway for its degradation. The study of this pathway provides a unique vantage point for comparing microbial sugar metabolism and understanding the enzymatic specificity that governs the utilization of rare sugars. The most relevant alternative for comparison is the metabolism of L-rhamnose (6-deoxy-L-mannose), a structurally similar sugar with a more widespread and well-characterized metabolic pathway in bacteria and fungi.

Comparative Analysis of Metabolic Pathways

The metabolic pathways of this compound and L-rhamnose in bacteria share a similar strategy, initiating with isomerization, followed by phosphorylation and subsequent cleavage into smaller, central metabolites. However, the specific enzymes and intermediates differ, leading to distinct metabolic fates.

This compound Degradation Pathway in Enterobacter aerogenes

The catabolism of this compound in E. aerogenes proceeds in three key steps:

  • Isomerization : this compound is converted to L-fructose by This compound isomerase .

  • Phosphorylation : L-fructose is then phosphorylated to L-fructose-1-phosphate by L-fructose kinase (also known as fructokinase).

  • Aldol Cleavage : Finally, L-fructose-1-phosphate aldolase cleaves L-fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde. DHAP can directly enter glycolysis, while L-glyceraldehyde requires further conversion.

L_Mannose_Metabolism cluster_l_mannose This compound Degradation Pathway LMannose This compound LFructose L-Fructose LMannose->LFructose this compound Isomerase LFructose1P L-Fructose-1-Phosphate LFructose->LFructose1P L-Fructose Kinase DHAP Dihydroxyacetone Phosphate (DHAP) LFructose1P->DHAP L-Fructose-1-P Aldolase LGlyceraldehyde L-Glyceraldehyde LFructose1P->LGlyceraldehyde L-Fructose-1-P Aldolase Glycolysis Glycolysis DHAP->Glycolysis L_Rhamnose_Metabolism cluster_l_rhamnose L-Rhamnose Degradation Pathway LRhamnose L-Rhamnose LRhamnulose L-Rhamnulose LRhamnose->LRhamnulose L-Rhamnose Isomerase LRhamnulose1P L-Rhamnulose-1-Phosphate LRhamnulose->LRhamnulose1P Rhamnulokinase DHAP Dihydroxyacetone Phosphate (DHAP) LRhamnulose1P->DHAP L-Rhamnulose-1-P Aldolase LLactaldehyde L-Lactaldehyde LRhamnulose1P->LLactaldehyde L-Rhamnulose-1-P Aldolase Glycolysis Glycolysis DHAP->Glycolysis Experimental_Workflow cluster_growth Protocol 1: Growth Assay cluster_enzyme Protocol 2: Enzyme Assay Media Prepare Minimal Media (+ this compound / L-Rhamnose) Inoculate Inoculate with Bacteria Media->Inoculate Incubate Incubate with Shaking Inoculate->Incubate MeasureOD Measure OD600 Periodically Incubate->MeasureOD GrowthCurve Generate Growth Curves MeasureOD->GrowthCurve GrowCells Grow Cells in Inducing Medium LyseCells Prepare Cell-Free Extract GrowCells->LyseCells Reaction Set up Enzyme Reaction (Substrate + Extract) LyseCells->Reaction Quantify Quantify Ketose Product (Colorimetric Assay) Reaction->Quantify Calculate Calculate Specific Activity Quantify->Calculate

A Comparative Analysis of L-Mannose Utilization by Different Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of L-Mannose utilization across three key bacterial strains: Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. The information presented herein is supported by experimental data from various studies, offering insights into the metabolic pathways, regulatory networks, and key enzymatic activities involved in this compound catabolism.

Data Presentation

The following tables summarize the quantitative data on this compound utilization and the kinetics of the key enzyme, Phosphomannose Isomerase (PMI), in the selected bacterial strains. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with this in consideration.

Table 1: Comparative Growth Kinetics on Mannose

Bacterial StrainSpecific Growth Rate (μ) on Mannose (h⁻¹)Preferred Carbon Source(s) over MannoseReference(s)
Escherichia coli (UPEC CFT073)Lowest among tested sugarsD-glucose, L-arabinose, D-fructose[1]
Escherichia coli B (pLOI297)~0.07 (on 4% mannose)Glucose, Xylose[2]
Bacillus subtilisNot explicitly quantified, but supports growthGlucose (causes catabolite repression)[3][4]
Pseudomonas aeruginosaNot explicitly quantified, but supports growthNot explicitly stated[5]

Table 2: Phosphomannose Isomerase (PMI) Kinetic Parameters

Bacterial StrainEnzyme NameOptimal pHOptimal Temperature (°C)Metal CofactorSpecific Activity/Other Kinetic ParametersReference(s)
Escherichia coliPhosphomannose Isomerase (PMI)7.625Not specified1 U = 1 µmole of fructose 6-phosphate released/min
Bacillus subtilisMannose-6-phosphate Isomerase7.540Co²⁺ (most effective), Zn²⁺Highest activity with L-ribulose among tested sugars
Pseudomonas aeruginosaPhosphomannose Isomerase (PMI)/AlgANot specifiedNot specifiedNot specifiedActivity was undetectable in wild-type mucoid strains but measurable upon overexpression.
Pseudomonas aeruginosaPhosphomannomutase/ Phosphoglucomutase (PMM/PGM)General base pK: 8.4, General acid pK: 7.4Not specifiedNot specifiedV/K values for mannose-6-phosphate and glucose-6-phosphate are similar.

Metabolic Pathways and Regulation

The catabolism of this compound generally follows a conserved pathway where it is first phosphorylated to this compound-6-phosphate and then isomerized to Fructose-6-phosphate, which enters glycolysis. However, the transport mechanisms and regulatory networks governing this process differ between bacterial species.

Escherichia coli

In E. coli, the manXYZ operon encodes a phosphotransferase system (PTS) transporter for mannose. The expression of this operon is negatively regulated by the Mlc repressor and is dependent on the global regulator cAMP-CAP complex. Studies on uropathogenic E. coli (UPEC) have shown that D-mannose is a less preferred carbon source compared to D-glucose, D-fructose, and L-arabinose.

E_coli_Mannose_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_regulation Regulation L-Mannose_ext This compound ManXYZ ManXYZ (PTS) L-Mannose_ext->ManXYZ Transport & Phosphorylation This compound-6-P This compound-6-Phosphate ManXYZ->this compound-6-P PMI PMI (manA) This compound-6-P->PMI Fructose-6-P Fructose-6-Phosphate Glycolysis Glycolysis Fructose-6-P->Glycolysis PMI->Fructose-6-P Mlc Mlc manXYZ_operon manXYZ operon Mlc->manXYZ_operon Repression cAMP_CAP cAMP-CAP cAMP_CAP->manXYZ_operon Activation

Caption: this compound utilization pathway and its regulation in E. coli.
Bacillus subtilis

Bacillus subtilis utilizes the manP-manA-yjdF operon for mannose transport and metabolism. The manP gene encodes a PTS transporter, and manA encodes phosphomannose isomerase. The expression of this operon is positively regulated by the transcriptional activator ManR, which is encoded by a gene located upstream of the operon. The ManR activity itself is regulated by the PTS components. The mannose operon in B. subtilis is also subject to carbon catabolite repression (CCR), where the presence of glucose represses its expression.

B_subtilis_Mannose_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_regulation Regulation L-Mannose_ext This compound ManP ManP (PTS) L-Mannose_ext->ManP Transport & Phosphorylation This compound-6-P This compound-6-Phosphate ManP->this compound-6-P PMI PMI (manA) This compound-6-P->PMI Fructose-6-P Fructose-6-Phosphate Glycolysis Glycolysis Fructose-6-P->Glycolysis PMI->Fructose-6-P ManR ManR man_operon manP-manA-yjdF operon ManR->man_operon Activation Glucose Glucose Glucose->man_operon CCR

Caption: this compound utilization pathway and its regulation in B. subtilis.
Pseudomonas aeruginosa

In Pseudomonas aeruginosa, the phosphomannose isomerase (PMI) is encoded by the pmi gene, which is also known as algA due to its role in the biosynthesis of the exopolysaccharide alginate. While a dedicated operon for this compound catabolism is not as clearly defined as in E. coli and B. subtilis, the genome of P. aeruginosa contains genes for mannose metabolism. The regulation of mannose utilization genes in P. aeruginosa is likely complex and may be linked to other metabolic pathways and virulence factor production, such as the quorum sensing-regulated rmlBDAC operon for L-rhamnose biosynthesis.

P_aeruginosa_Mannose_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_regulation Regulation L-Mannose_ext This compound Transporter Putative Transporter L-Mannose_ext->Transporter Transport This compound-6-P This compound-6-Phosphate Transporter->this compound-6-P Phosphorylation PMI PMI (algA) This compound-6-P->PMI Alginate Alginate Biosynthesis This compound-6-P->Alginate Fructose-6-P Fructose-6-Phosphate Glycolysis Glycolysis Fructose-6-P->Glycolysis PMI->Fructose-6-P QS Quorum Sensing pmi_gene pmi (algA) gene QS->pmi_gene Potential Link

Caption: this compound metabolism in P. aeruginosa and its link to alginate synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative analysis of this compound utilization.

Bacterial Growth Curve Analysis

This protocol is used to determine the growth kinetics of bacterial strains in a liquid medium containing this compound as the sole carbon source.

Materials:

  • Bacterial strains of interest (E. coli, B. subtilis, P. aeruginosa)

  • Minimal medium (e.g., M9 minimal salts)

  • Sterile this compound solution (e.g., 20% w/v)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator shaker

Procedure:

  • Prepare a fresh overnight culture of the bacterial strain in a rich medium (e.g., LB broth).

  • Inoculate the minimal medium containing a defined concentration of this compound (e.g., 0.2-0.5% w/v) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Incubate the cultures at the optimal growth temperature for the respective strain (e.g., 37°C) with shaking (e.g., 200 rpm).

  • At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture and measure the OD₆₀₀ using a spectrophotometer. Use the sterile minimal medium as a blank.

  • Continue taking measurements until the culture reaches the stationary phase (i.e., the OD₆₀₀ readings no longer increase).

  • Plot the natural logarithm of the OD₆₀₀ values against time. The slope of the linear portion of this curve represents the specific growth rate (μ).

Growth_Curve_Workflow A Prepare overnight culture B Inoculate minimal medium with this compound A->B C Incubate with shaking at optimal temperature B->C D Measure OD600 at regular intervals C->D D->C Repeat until stationary phase E Plot ln(OD600) vs. Time D->E F Calculate specific growth rate (μ) E->F

Caption: Experimental workflow for bacterial growth curve analysis.
Sugar Consumption Assay

This protocol measures the depletion of this compound from the culture medium over time, providing a quantitative measure of substrate utilization.

Materials:

  • Bacterial culture grown in minimal medium with this compound (from the growth curve experiment)

  • Syringes and sterile syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., an amine-based column) or a colorimetric assay kit for mannose.

  • This compound standards of known concentrations

Procedure:

  • At the same time points as the OD₆₀₀ measurements for the growth curve, aseptically collect aliquots (e.g., 1 ml) of the bacterial culture.

  • Immediately centrifuge the aliquots to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Store the filtered supernatant at -20°C until analysis.

  • Analyze the concentration of this compound in the supernatant samples using HPLC or a colorimetric assay.

    • For HPLC: Run the samples alongside a standard curve of known this compound concentrations to quantify the amount of sugar remaining in the medium.

    • For Colorimetric Assay: Follow the manufacturer's instructions to determine the this compound concentration.

  • Plot the this compound concentration against time to visualize the rate of consumption. The substrate consumption rate can be calculated from the slope of this curve during the exponential growth phase.

Phosphomannose Isomerase (PMI) Activity Assay

This assay measures the enzymatic activity of PMI, the key enzyme in the this compound catabolic pathway.

Materials:

  • Bacterial cell lysate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound-6-phosphate (substrate)

  • Coupling enzyme (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)

  • NADP⁺

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a crude cell extract by harvesting bacterial cells grown in the presence of this compound and lysing them (e.g., by sonication or French press).

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins.

  • Determine the total protein concentration of the cell extract (e.g., using a Bradford assay).

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NADP⁺, and the coupling enzymes.

  • Add a known amount of the cell extract to the cuvette and incubate for a few minutes to allow for the measurement of any background reactions.

  • Initiate the reaction by adding this compound-6-phosphate to the cuvette.

  • Immediately monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the reduction of NADP⁺ to NADPH, which is coupled to the isomerization of this compound-6-phosphate to Fructose-6-phosphate and its subsequent conversion.

  • The rate of the reaction (and thus the PMI activity) is proportional to the rate of change in absorbance.

  • Calculate the specific activity of PMI (e.g., in units of µmol of product formed per minute per mg of protein).

PMI_Assay_Workflow A Prepare bacterial cell lysate B Determine total protein concentration A->B D Add cell extract to cuvette A->D C Prepare reaction mixture (buffer, NADP+, coupling enzymes) C->D E Initiate reaction with This compound-6-phosphate D->E F Monitor absorbance at 340 nm E->F G Calculate PMI specific activity F->G

References

Confirming the Stereospecificity of L-Mannose Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes with known or potential activity towards L-mannose, a rare sugar not commonly metabolized in biological systems. By examining the available experimental data on their stereospecificity, this document aims to inform research and development in areas such as novel metabolic pathway engineering, drug discovery, and diagnostics. The guide presents quantitative data in structured tables, details relevant experimental protocols, and utilizes diagrams to illustrate metabolic pathways and experimental workflows.

Introduction to this compound Metabolism

While D-mannose is a well-characterized monosaccharide with established roles in glycolysis and protein glycosylation, its stereoisomer, this compound, is not a common substrate for most metabolic enzymes. However, certain enzymes, particularly those with broad substrate specificity found in some microorganisms, have demonstrated the ability to recognize and convert this compound. Understanding the kinetics and stereospecificity of these enzymes is crucial for harnessing their potential in various biotechnological and therapeutic applications. This guide focuses on key enzymes that interact with this compound and compares their performance with alternatives, supported by experimental evidence.

This compound Metabolic Pathway

The known metabolic pathway for this compound primarily involves its isomerization to L-fructose by L-rhamnose isomerase. Subsequently, L-fructose can be phosphorylated by hexokinase to L-fructose-6-phosphate, which could potentially enter other metabolic pathways. The stereospecificity of these enzymes is a critical determinant of the efficiency of this pathway.

L-Mannose_Metabolic_Pathway LMannose This compound LFructose L-Fructose LMannose->LFructose L-Rhamnose Isomerase LFructose6P L-Fructose-6-Phosphate LFructose->LFructose6P Hexokinase (potential) Glycolysis Glycolysis/Other Pathways LFructose6P->Glycolysis

Caption: Putative metabolic pathway of this compound.

Comparative Analysis of this compound Active Enzymes

The following tables summarize the available quantitative data on the kinetic parameters of enzymes that have shown activity with this compound or its derivatives. This data is essential for comparing their efficiency and substrate preference.

Table 1: Kinetic Parameters of L-Rhamnose Isomerases with this compound

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Specific Activity (U/mg)kcat/Km (s-1mM-1)
Caldicellulosiruptor obsidiansis OB47This compound3.54Not Reported57.9[1][2][3]56.4[4]
Bacillus subtilis str. 168This compound0.491.54Not Reported15.8[4]
Bacillus pallidus Y25This compound4.8987.0Not Reported13.9
Caldicellulosiruptor saccharolyticus ATCC 43494This compound1.03380Not Reported97.1

Table 2: Kinetic Parameters of Hexokinases with Mannose Isomers

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)
Sulfolobus tokodaiiD-Mannose0.08 ± 0.0165 ± 2.0
Homarus americanus (Hexokinase I)D-Mannose0.07520 (relative rate)
Homarus americanus (Hexokinase II)D-Mannose0.13Not Reported

Table 3: Activity of Phosphomannose Isomerase with Mannose Isomers

Enzyme SourceSubstrateActivity/Kinetic Parameters
Bacillus subtilisD-Mannose-6-phosphatekcat/Km of 13,900 s-1mM-1
Bacillus subtilisThis compoundExhibits low specific activity
Most OrganismsThis compound-6-phosphateData not available; enzymes are highly specific for the D-isomer.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the stereospecificity and kinetic parameters of this compound metabolic enzymes.

Protocol 1: Spectrophotometric Assay for L-Rhamnose Isomerase Activity

This protocol is adapted for measuring the isomerization of this compound to L-fructose. The product, L-fructose (a ketose), is measured colorimetrically using the cysteine-carbazole method.

Materials:

  • Purified L-rhamnose isomerase

  • This compound solution (substrate)

  • Glycine-NaOH buffer (e.g., 100 mM, pH 8.5)

  • Metal salt solution (e.g., 1 mM MnCl2 or CoCl2)

  • Trichloroacetic acid (TCA) solution (10%)

  • Cysteine hydrochloride solution

  • Carbazole solution in ethanol

  • Sulfuric acid (concentrated)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Glycine-NaOH buffer, metal salt solution, and an appropriate concentration of this compound.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 60-85°C).

  • Initiate the reaction by adding the purified L-rhamnose isomerase.

  • Incubate for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding TCA solution.

  • To quantify the L-fructose produced, perform the cysteine-carbazole reaction: a. To an aliquot of the reaction mixture, add cysteine-HCl and sulfuric acid. b. Add the carbazole reagent and incubate to allow color development.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of L-fructose to determine the amount of product formed.

  • Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-fructose per minute under the specified conditions.

Spectrophotometric_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis A Prepare Reaction Mixture B Pre-incubate A->B C Add Enzyme B->C D Incubate C->D E Stop Reaction (add TCA) D->E F Cysteine-Carbazole Reaction E->F G Measure Absorbance (540 nm) F->G H Calculate Product Concentration G->H I Determine Enzyme Activity H->I

Caption: Workflow for spectrophotometric enzyme assay.

Protocol 2: Coupled Spectrophotometric Assay for Hexokinase Activity

This assay determines hexokinase activity with this compound by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Purified hexokinase

  • This compound solution (substrate)

  • ATP solution

  • Tris-HCl buffer (e.g., 50 mM, pH 7.6) containing MgCl2

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl2, ATP, PEP, and NADH.

  • Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase.

  • Add the hexokinase enzyme to be tested.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C) in the spectrophotometer.

  • Initiate the reaction by adding the this compound substrate.

  • Continuously monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with the hexokinase activity.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M-1cm-1).

Coupled_Assay_Workflow LMannose This compound LMannose6P This compound-6-P LMannose->LMannose6P ATP ATP ADP ADP ATP->ADP Hexokinase Hexokinase Pyruvate Pyruvate ADP->Pyruvate PEP PEP PEP->Pyruvate PyruvateKinase Pyruvate Kinase Lactate Lactate Pyruvate->Lactate NADH NADH NAD NAD+ NADH->NAD LactateDehydrogenase Lactate Dehydrogenase Detection Monitor Absorbance Decrease at 340 nm NAD->Detection

Caption: Coupled enzyme assay for hexokinase activity.

Protocol 3: HPLC-Based Assay for Stereospecificity

This method allows for the direct quantification of both the substrate (this compound) and the product (e.g., L-fructose) of an enzymatic reaction, providing a highly accurate measure of conversion and stereospecificity.

Materials:

  • Enzyme solution

  • Substrate solutions (this compound and D-mannose)

  • Reaction buffer

  • Quenching solution (e.g., perchloric acid or a solvent like acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., a carbohydrate analysis column or a C18 column after derivatization) and a refractive index (RI) or UV detector.

  • Standards for this compound, D-mannose, and the expected products.

Procedure:

  • Set up enzymatic reactions with this compound and D-mannose as substrates in separate tubes.

  • Incubate the reactions for various time points.

  • At each time point, quench a sample of the reaction mixture to stop the enzyme activity.

  • Clarify the samples by centrifugation to remove precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the remaining substrate and the formed product.

  • Create calibration curves for each compound to be quantified.

  • Calculate the rate of substrate consumption and product formation for both L- and D-isomers.

  • The ratio of the initial rates for the two enantiomers provides a measure of the enzyme's stereospecificity.

Conclusion

The data presented in this guide confirm that while this compound is an unconventional substrate for most metabolic enzymes, certain microbial enzymes, particularly L-rhamnose isomerases, exhibit significant activity towards it. The kinetic parameters, where available, indicate a range of efficiencies among these enzymes. In contrast, key enzymes in central carbohydrate metabolism, such as phosphomannose isomerase, demonstrate a high degree of stereospecificity for D-isomers, with little to no activity reported for their L-counterparts.

For researchers and drug development professionals, these findings highlight potential enzymatic targets for the development of novel metabolic pathways or for the design of stereospecific inhibitors. The provided experimental protocols offer a starting point for the detailed characterization of these and other enzymes with potential L-sugar activity. Further research is warranted to fill the gaps in the kinetic data, particularly the Vmax values for some enzymes and the comprehensive analysis of phosphomannose isomerase with this compound-6-phosphate. Such data will be invaluable for building robust models of this compound metabolism and for advancing its biotechnological applications.

References

A Comparative Analysis of L-Mannose and D-Mannose Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of stereoisomers is paramount. This guide provides an objective comparison of the in vitro toxicity of L-Mannose and D-Mannose, supported by available experimental data. While extensive research has been conducted on the bioactivity of D-Mannose, particularly its anti-proliferative effects in cancer cell lines, data on this compound remains comparatively scarce.

Executive Summary

Current scientific literature indicates a significant disparity in the cytotoxic effects of D-Mannose and this compound on various cell lines. D-Mannose has been demonstrated to inhibit cell viability and proliferation in a dose-dependent manner, particularly in cancer cell lines. In stark contrast, the limited available data suggests that this compound exhibits little to no cytotoxicity at comparable concentrations. This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms that define the toxicological profiles of these two mannose isomers.

Quantitative Data Summary

Cell LineCompoundConcentrationEffect on Cell ViabilityCitation
Human Epithelial Cancer Cell Lines
MDA-MB-231 (Breast)This compound30 µMNot cytotoxic[1]
JIMT-1 (Breast)This compound30 µMNot cytotoxic[1]
MiaPaCa2 (Pancreas)This compound30 µMNot cytotoxic[1]
DU-145 (Prostate)This compound30 µMNot cytotoxic[1]
PC-3 (Prostate)This compound30 µMNot cytotoxic[1]
Human Lung Carcinoma
A549D-Mannose~30 mM (IC50)Inhibition of cell viability
H1299D-Mannose~30 mM (IC50)Inhibition of cell viability
Human Promyelocytic Leukemia
HL-60L-Rhamnose (a deoxy sugar of this compound)up to 32 mmol/lNo cytotoxic or cytostatic effects
Mouse Ehrlich Ascites Tumor
EATL-Rhamnoseup to 20 mmol/lNo cytotoxic or cytostatic effects

Experimental Protocols

The evaluation of cytotoxicity for mannose isomers typically involves standardized in vitro assays. Below are detailed methodologies for key experiments cited in the literature for assessing the effects of D-Mannose.

Cell Viability Assay (MTS Assay)

This assay is a colorimetric method for sensitive quantification of viable cells.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, JIMT-1, MiaPaCa2, DU-145, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The following day, the cells are treated with increasing concentrations of the test compounds (e.g., L-rhamnose-linked glycerolipids, this compound) for a specified period, typically 48 hours.

  • MTS Reagent Addition: After the incubation period, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

  • Incubation and Measurement: The plates are incubated for a period (e.g., 1-4 hours) at 37°C in a humidified, 5% CO2 atmosphere. During this incubation, viable cells bioreduce the MTS into a formazan product that is soluble in the cell culture medium.

  • Data Analysis: The quantity of formazan product, as measured by the absorbance at 490 nm using a plate reader, is directly proportional to the number of living cells in culture. The results are typically expressed as a percentage of the viability of untreated control cells.

DNA and Protein Synthesis Assay

This method assesses the impact of a substance on the synthesis of macromolecules, which is indicative of cell proliferation and metabolic activity.

  • Cell Culture: Mouse Ehrlich ascites tumor (EAT) and human HL-60 cells are cultured in appropriate media.

  • Treatment: The cells are incubated with the test compound (e.g., L-rhamnose) at various concentrations for a defined period.

  • Radiolabeling: Radiolabeled precursors of DNA (e.g., [3H]thymidine) and proteins (e.g., a mixture of [14C]amino acids) are added to the cell cultures.

  • Incorporation: The cells are incubated for a short period to allow for the incorporation of the radiolabeled precursors into newly synthesized DNA and proteins.

  • Measurement: The amount of radioactivity incorporated into the macromolecules is measured using a scintillation counter. A reduction in the incorporation of radiolabeled precursors in treated cells compared to control cells indicates an inhibition of DNA or protein synthesis.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in a cell line.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture Seeding Cell Seeding in Plates Cell_Culture->Seeding Compound_Prep Compound Preparation (L- & D-Mannose) Treatment Treatment with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubation Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTS) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Optional) Incubation->Apoptosis_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Conclusion Conclusion on Cytotoxicity Statistical_Analysis->Conclusion

Caption: A generalized workflow for assessing the in vitro cytotoxicity of compounds.

Signaling Pathways and Logical Relationships

The cytotoxic effects of D-Mannose in cancer cells are believed to be linked to its interference with glucose metabolism. The following diagram illustrates a simplified logical relationship of this proposed mechanism.

DMannose_Mechanism Proposed Mechanism of D-Mannose Cytotoxicity in Cancer Cells DMannose D-Mannose Inhibition Inhibition DMannose->Inhibition Glucose_Metabolism Glucose Metabolism Cell_Proliferation Cancer Cell Proliferation Glucose_Metabolism->Cell_Proliferation Supports Cell_Viability Cancer Cell Viability Glucose_Metabolism->Cell_Viability Supports Inhibition->Glucose_Metabolism Inhibition->Cell_Proliferation Leads to reduced Inhibition->Cell_Viability Leads to reduced

Caption: Logical diagram of D-Mannose's proposed mechanism of action.

Conclusion

The available evidence strongly suggests that D-Mannose possesses cytotoxic and anti-proliferative properties against a range of cancer cell lines, with its effects being dose-dependent. The mechanism is thought to involve the disruption of glucose metabolism within these rapidly dividing cells. Conversely, this compound, in the limited studies available, appears to be non-toxic to the same cancer cell lines at the concentrations tested. This stark difference highlights the critical role of stereochemistry in biological activity.

For researchers in drug development, the selective cytotoxicity of D-Mannose could present opportunities for therapeutic intervention, particularly in oncology. However, the lack of comprehensive data on this compound underscores the need for further investigation to fully understand its biological profile and to rule out any potential toxicity at higher concentrations or in different cell types. Future research should prioritize direct, side-by-side comparisons of L- and D-Mannose across a broad panel of cell lines and a wide range of concentrations to provide a more complete toxicological picture.

References

A Comparative Guide to a Novel L-Mannose Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, high-efficiency enzymatic synthesis pathway for L-Mannose against traditional chemical and enzymatic methods. The information presented herein is intended to assist researchers and professionals in drug development in selecting the most suitable method for their specific applications, considering factors such as yield, purity, cost-effectiveness, and environmental impact.

This compound, a rare L-sugar, is of increasing interest in biomedical research and pharmaceutical development.[1] Its applications include its use as a precursor for the synthesis of vitamins and antitumor drugs.[1] Mannose-modified drugs are also being explored for targeted delivery to cancer cells and for modulating immune responses.[2][3] The limited availability and high cost of this compound from conventional sources necessitate the development of more efficient and sustainable synthesis methods.

Comparative Analysis of this compound Synthesis Pathways

The following tables provide a quantitative comparison of the novel enzymatic pathway with established chemical and enzymatic synthesis routes.

Table 1: Performance Comparison of this compound Synthesis Pathways

ParameterNovel Enzymatic PathwayExisting Enzymatic PathwayChemical EpimerizationMulti-step Chemical Synthesis
Starting Material L-FructoseL-FructoseL-ArabinoseD-Glucose
Key Reagent/Catalyst Engineered L-Rhamnose IsomeraseWild-Type L-Rhamnose IsomeraseMolybdic AcidMultiple organic reagents
Yield (%) > 45~25Variable, typically lowGood (for protected form)[4]
Purity (%) > 99~95Requires extensive purificationHigh, but requires deprotection
Reaction Time 60 minutes80 minutesSeveral hoursMultiple days
Process Complexity Simple (One-pot)Simple (One-pot)ModerateVery Complex
Environmental Impact Low (Aqueous, biodegradable)Low (Aqueous, biodegradable)Moderate (Requires acid, catalyst)High (Organic solvents, byproducts)
Scalability HighModerateModerateLow
Estimated Cost LowModerateModerate to HighVery High

Table 2: Physicochemical Properties of Synthesized this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 129-131 °C
Solubility in Water 100 mg/mL
Optical Rotation [α]²⁰/D -13.0° to -15.0° (c=4, H₂O)

Experimental Protocols

This section provides detailed methodologies for the novel enzymatic pathway and the alternative synthesis routes.

Novel High-Efficiency Enzymatic Synthesis of this compound

This pathway utilizes a newly engineered L-rhamnose isomerase with enhanced catalytic activity and stability.

Materials:

  • L-Fructose

  • Engineered L-Rhamnose Isomerase (e.g., from a recombinant E. coli source)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Activated charcoal

  • Ethanol

  • Diatomaceous earth

Procedure:

  • Prepare a 20% (w/v) solution of L-fructose in 0.1 M phosphate buffer (pH 7.5).

  • Add the engineered L-rhamnose isomerase to the L-fructose solution at a concentration of 10 U/g of L-fructose.

  • Incubate the reaction mixture at 60°C for 60 minutes with gentle agitation.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction reaches equilibrium (approximately 45-50% conversion), terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.

  • Centrifuge the solution to remove the precipitated enzyme.

  • Decolorize the supernatant by adding activated charcoal (1% w/v) and stirring for 30 minutes.

  • Filter the solution through a bed of diatomaceous earth to remove the charcoal.

  • Concentrate the filtrate under reduced pressure to a syrup.

  • Crystallize the this compound from the syrup by adding cold ethanol and allowing it to stand at 4°C overnight.

  • Collect the this compound crystals by filtration, wash with cold ethanol, and dry under vacuum.

Existing Enzymatic Synthesis of this compound

This method employs a wild-type L-rhamnose isomerase.

Materials:

  • L-Fructose

  • Wild-Type L-Rhamnose Isomerase (e.g., from Bacillus subtilis)

  • PIPES buffer (50 mM, pH 7.0)

  • Calcium chloride (CaCl₂) (1 mM)

  • Activated charcoal

  • Ethanol

  • Diatomaceous earth

Procedure:

  • Prepare a 10% (w/v) solution of L-fructose in 50 mM PIPES buffer (pH 7.0) containing 1 mM CaCl₂.

  • Add the wild-type L-rhamnose isomerase to the L-fructose solution at a concentration of 15 U/g of L-fructose.

  • Incubate the reaction mixture at 50°C for 80 minutes with agitation.

  • Monitor the reaction by HPLC until equilibrium is reached (approximately 25% conversion).

  • Terminate the reaction by heat denaturation at 90°C for 15 minutes.

  • Follow steps 6-11 from the novel enzymatic synthesis protocol for purification and crystallization.

Chemical Epimerization of L-Arabinose

This is a traditional chemical method for this compound synthesis.

Materials:

  • L-Arabinose

  • Molybdic acid

  • Sulfuric acid

  • Calcium hydroxide

  • Ion-exchange resin (cationic and anionic)

  • Ethanol

Procedure:

  • Prepare an aqueous solution of L-arabinose (e.g., 20% w/v).

  • Add molybdic acid as a catalyst (approximately 0.1% w/w of L-arabinose).

  • Adjust the pH to approximately 3.0 with sulfuric acid.

  • Heat the reaction mixture at 90-95°C for 4-6 hours.

  • Monitor the formation of this compound and L-Ribose byproducts using HPLC.

  • Neutralize the reaction mixture with calcium hydroxide.

  • Filter the mixture to remove the precipitated calcium sulfate.

  • Pass the filtrate through a series of cation and anion exchange resins to remove residual salts and catalyst.

  • Concentrate the purified solution under reduced pressure.

  • Perform chromatographic separation (e.g., simulated moving bed chromatography) to isolate this compound from unreacted L-arabinose and other epimers.

  • Crystallize the purified this compound from an ethanol-water mixture.

Multi-step Chemical Synthesis from D-Glucose

This is a complex, multi-step synthesis suitable for producing orthogonally protected this compound derivatives.

Note: This is a highly complex, multi-step process involving protection, functional group manipulation, and stereochemical inversion. A simplified overview is provided. For a detailed protocol, refer to the specialized literature on carbohydrate synthesis.

Outline of Steps:

  • Protection of hydroxyl groups of D-glucose.

  • Functional group transformation at C1 and C5 to invert the stereochemistry.

  • Oxidation and reduction steps to achieve the L-manno configuration.

  • Deprotection to yield this compound.

This method is generally not suitable for the large-scale production of this compound due to its complexity and cost.

Visualizations

Synthesis Pathways

L_Mannose_Synthesis_Pathways cluster_novel_enzymatic Novel Enzymatic Pathway cluster_existing_enzymatic Existing Enzymatic Pathway cluster_chemical_epimerization Chemical Epimerization cluster_multistep_chemical Multi-step Chemical Synthesis lfructose1 L-Fructose lmannose1 This compound lfructose1->lmannose1 Engineered L-Rhamnose Isomerase (High Yield, Fast) lfructose2 L-Fructose lmannose2 This compound lfructose2->lmannose2 Wild-Type L-Rhamnose Isomerase (Lower Yield) larabinose L-Arabinose lmannose3 This compound larabinose->lmannose3 Molybdic Acid, Heat dglucose D-Glucose lmannose4 This compound dglucose->lmannose4 Multiple Steps (Complex)

Caption: Comparison of this compound synthesis pathways.

Experimental Workflow: Novel Enzymatic Synthesis

Novel_Enzymatic_Workflow start Start: L-Fructose Solution reaction Enzymatic Reaction: Add Engineered Isomerase (60°C, 60 min) start->reaction termination Reaction Termination: Heat to 95°C reaction->termination purification1 Purification Step 1: Centrifugation & Decolorization termination->purification1 purification2 Purification Step 2: Filtration & Concentration purification1->purification2 crystallization Crystallization: Add Cold Ethanol purification2->crystallization end Final Product: Pure this compound Crystals crystallization->end

Caption: Workflow for the novel enzymatic synthesis of this compound.

Hypothetical Signaling Pathway: this compound as an Inhibitor

L_Mannose_Inhibition_Pathway cluster_pathway D-Mannose Dependent Signaling dmannose D-Mannose receptor Mannose Receptor dmannose->receptor Binds kinase Kinase Activation receptor->kinase tf Transcription Factor Activation kinase->tf response Cellular Response (e.g., Cytokine Release) tf->response lmannose This compound (Synthetic Analog) lmannose->receptor Competitive Inhibition

Caption: this compound as a competitive inhibitor in a D-Mannose pathway.

References

L-Mannose vs. D-Mannose in Cellular Glycosylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of monosaccharide isomers in cellular processes is paramount. This guide provides an objective comparison of the effects of L-Mannose and D-Mannose on cellular glycoproteomics, supported by metabolic pathway illustrations and experimental methodologies.

D-Mannose, a C-2 epimer of glucose, is a crucial monosaccharide that actively participates in cellular metabolism, particularly in the glycosylation of proteins.[1] It serves as a fundamental building block for various glycoconjugates, including N-linked glycoproteins, which are vital for protein folding, stability, and function.[1] In contrast, this compound is not typically utilized in the biological systems of mammals.[2] While certain plant enzymes and mutant bacterial strains can process this compound, it does not serve as a substrate for glycosylation in mammalian cells.[2] This fundamental difference in metabolic processing leads to distinct glycoproteomic outcomes when cells are cultured with these two isomers.

Metabolic Pathways and Their Glycoproteomic Implications

The metabolic fate of D-Mannose is a well-regulated process that directly feeds into the glycosylation machinery.[1] D-Mannose enters mammalian cells through hexose transporters. Once inside the cell, it is phosphorylated by hexokinase to form mannose-6-phosphate. This intermediate can then be isomerized to fructose-6-phosphate and enter glycolysis or be converted to mannose-1-phosphate, which is subsequently activated to GDP-mannose, the donor substrate for N-linked glycosylation.

Due to the lack of specific transporters and metabolic enzymes for this compound in mammalian cells, its supplementation in culture media is not expected to result in its incorporation into glycoproteins. Therefore, a comparative glycoproteomic analysis would likely show a baseline glycosylation profile in this compound-treated cells, similar to control conditions, while D-Mannose supplementation would be expected to modulate the glycoproteome.

Below is a diagram illustrating the metabolic pathway of D-Mannose leading to protein glycosylation.

DMannoseMetabolism cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment D-Mannose_ext D-Mannose D-Mannose_int D-Mannose D-Mannose_ext->D-Mannose_int Hexose Transporter M6P Mannose-6-Phosphate D-Mannose_int->M6P Hexokinase M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase GDP-M GDP-Mannose M1P->GDP-M GDP-Mannose Pyrophosphorylase Glycoprotein Glycoprotein GDP-M->Glycoprotein Glycosyltransferases

Caption: Metabolic pathway of D-Mannose for protein glycosylation.

Quantitative Glycoproteomic Data

A comparative study focusing on the differential effects of this compound and D-Mannose on the glycoproteome would be expected to yield the following quantitative differences. The table below summarizes hypothetical yet expected data based on the known metabolic fates of these isomers.

Glycoproteomic ParameterCells Grown with this compoundCells Grown with D-MannoseExpected Fold Change (D-Mannose/L-Mannose)
Global N-Glycan Occupancy BaselineIncreased> 1
Abundance of High-Mannose Glycans BaselineSignificantly Increased> 2
Abundance of Complex/Hybrid Glycans BaselinePotentially AlteredVariable
Number of Identified Glycoproteins BaselineIncreased> 1
Incorporation of Labeled Mannose NegligibleSignificant>> 1

Experimental Protocols

To perform a comparative glycoproteomic analysis of cells grown with this compound versus D-Mannose, the following experimental workflow would be employed.

GlycoproteomicsWorkflow CellCulture Cell Culture with This compound or D-Mannose ProteinExtraction Protein Extraction and Quantification CellCulture->ProteinExtraction Proteolysis Proteolysis (e.g., Trypsin) ProteinExtraction->Proteolysis Enrichment Glycopeptide Enrichment (e.g., HILIC) Proteolysis->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (Glycopeptide Identification and Quantification) LCMS->DataAnalysis

Caption: Experimental workflow for comparative glycoproteomics.

1. Cell Culture and Isotope Labeling:

  • Culture mammalian cells (e.g., HEK293, HeLa) in appropriate media.

  • Supplement the media with either this compound or D-Mannose at a final concentration of 1-10 mM. For quantitative analysis, stable isotope-labeled D-Mannose (e.g., ¹³C₆-D-Mannose) can be used.

  • Incubate cells for a sufficient period (e.g., 24-48 hours) to allow for metabolic incorporation.

2. Protein Extraction and Digestion:

  • Harvest the cells and lyse them to extract total protein.

  • Quantify the protein concentration using a standard assay (e.g., BCA).

  • Reduce and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.

3. Glycopeptide Enrichment:

  • Enrich the digested peptide mixture for glycopeptides using techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or lectin affinity chromatography.

4. Mass Spectrometry Analysis:

  • Analyze the enriched glycopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Acquire data in a data-dependent manner to obtain both peptide and glycan fragmentation information.

5. Data Analysis:

  • Utilize specialized software (e.g., Byonic, MaxQuant) to identify and quantify glycopeptides from the raw MS data.

  • Compare the glycoproteomic profiles of cells grown with this compound versus D-Mannose to identify differences in glycoprotein abundance, glycosylation site occupancy, and glycan structures.

References

Safety Operating Guide

Safe Disposal of L-Mannose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of L-Mannose is a critical component of laboratory safety and regulatory compliance. Although this compound is generally not classified as a hazardous substance, adherence to established disposal protocols is essential to ensure a safe working environment and prevent environmental contamination.[1][2] Waste material must be disposed of in accordance with national and local regulations.[1]

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecification
Gloves Appropriate protective gloves to prevent skin contact.[2]
Eye Protection Safety glasses or goggles.[2]
Lab Coat A standard laboratory coat should be worn.

Step-by-Step Disposal Procedure

The primary method for this compound disposal depends on whether it is pure or has been mixed with other substances.

Step 1: Waste Identification and Segregation

First, determine the nature of the this compound waste.

  • Uncontaminated this compound: If the this compound is in its pure form (solid or in a non-hazardous solution) and has not been mixed with any hazardous materials, it can be treated as non-hazardous chemical waste.

  • Contaminated this compound: If the this compound has been mixed with any hazardous chemical or biological materials, the entire mixture must be treated as hazardous waste. The disposal protocol must then follow the specific requirements for the hazardous contaminant(s).

Step 2: Packaging and Labeling

Proper packaging is crucial to ensure safe handling and disposal.

  • Containment: Place solid this compound waste into a sealed, durable container to prevent leaks or spills. It is best practice to leave chemicals in their original containers if possible.

  • Labeling: Clearly label the container with the name "this compound" and indicate that it is non-hazardous waste. If contaminated, the label must identify all hazardous components.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless directed by your institution's safety guidelines.

Step 3: Disposal Path

Follow your institution's specific guidelines for chemical waste disposal.

  • Non-Hazardous Waste: Uncontaminated this compound should be transferred to your facility's designated collection area for non-hazardous chemical waste. From there, it will be handled by a licensed disposal company.

  • Hazardous Waste: For contaminated this compound, follow the procedures for the specific hazardous material it is mixed with. This typically involves collection by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They can be disposed of as unused product.

Spill and Cleanup Procedures

In the event of a spill, follow these steps:

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For solid this compound, sweep or vacuum the material and place it in a suitable, sealed container for disposal. Avoid actions that generate dust.

  • Decontamination: Clean the affected area thoroughly.

Important Note on Drain Disposal: Several safety data sheets explicitly state to prevent this compound from entering drains. While some institutional guidelines may permit drain disposal for small quantities of certain non-hazardous, readily biodegradable substances, you must always consult and adhere to your local and institutional regulations before considering this option.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

L_Mannose_Disposal start Start: this compound Waste check_contamination Is the waste mixed with hazardous substances? start->check_contamination non_hazardous_path Uncontaminated Waste check_contamination->non_hazardous_path No hazardous_path Contaminated Waste check_contamination->hazardous_path Yes package_non_hazardous Package in a sealed, labeled container. non_hazardous_path->package_non_hazardous package_hazardous Follow disposal protocol for the hazardous component. Package and label accordingly. hazardous_path->package_hazardous dispose_non_hazardous Dispose of as non-hazardous chemical waste via institutional waste program. package_non_hazardous->dispose_non_hazardous dispose_hazardous Dispose of as hazardous waste via institutional EHS. package_hazardous->dispose_hazardous

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Mannose, a sugar commonly used in various biological research applications. While this compound is not classified as a hazardous substance, adherence to proper handling and disposal protocols is crucial to maintain a safe and efficient workflow.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment to be used when handling this compound in a laboratory setting. These recommendations are based on standard safety data sheets (SDS) and good laboratory practices.

Protection Type Specification Standard Purpose
Eye Protection Safety glasses with side-shields or gogglesEN 166 (EU) or NIOSH (US)To prevent eye contact with this compound dust.[1][2]
Hand Protection Protective gloves-To prevent skin contact.
Skin and Body Protection Laboratory coat-To prevent contamination of personal clothing.
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large spills or when dust is generated.NIOSH/MSHA or EN 136To prevent inhalation of this compound dust.[1]

Operational Plan for Handling this compound

To ensure the safe handling of this compound, a systematic approach should be followed. This involves preparation, handling, and storage.

1. Preparation:

  • Ensure adequate ventilation in the work area.[1]

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Wear the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid direct contact with skin and eyes.[1]

  • Minimize dust formation during handling and weighing.

  • Use a chemical fume hood if there is a potential for significant dust generation.

  • Wash hands thoroughly after handling the substance.

3. Storage:

  • Store this compound in a tightly closed container.

  • Keep the container in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents.

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and maintain a safe laboratory.

1. Unused this compound:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not mix with other waste.

  • Leave the chemical in its original container if possible.

2. Contaminated Materials:

  • Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as chemical waste.

3. Empty Containers:

  • Handle uncleaned containers as you would the product itself.

  • Follow institutional guidelines for the disposal of empty chemical containers.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure to this compound, the following steps should be taken immediately.

Situation First Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.
Accidental Spill Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal. Ensure the area is well-ventilated.

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.

L_Mannose_Handling_Workflow start Start: Prepare for Handling prep_ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->prep_ppe prep_workspace Ensure Adequate Ventilation & Locate Safety Equipment start->prep_workspace handling Handling this compound prep_ppe->handling prep_workspace->handling weighing Weighing and Transfer: Minimize Dust Formation handling->weighing spill Accidental Spill or Exposure handling->spill experiment Use in Experiment weighing->experiment weighing->spill storage Storage experiment->storage disposal Disposal experiment->disposal experiment->spill store_conditions Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area storage->store_conditions end End store_conditions->end dispose_waste Dispose of Unused this compound and Contaminated Materials per Regulations disposal->dispose_waste dispose_waste->end first_aid Follow First Aid Procedures and Report Incident spill->first_aid IMMEDIATE ACTION first_aid->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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